molecular formula C15H26 B1236439 Caparratriene

Caparratriene

Cat. No.: B1236439
M. Wt: 206.37 g/mol
InChI Key: GIBJEWOSWWYJSK-CKGOAGCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caparratriene is a sesquiterpene hydrocarbon with the molecular formula C15H26, identified as (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene . It was first isolated as a novel compound from the essential oil of Ocotea caparrapi , a plant belonging to the Lauraceae family . This natural product has demonstrated significant growth inhibitory activity in biological assays, showing potent effects against CEM leukemia cells with an IC50 value of 3.0 ± 0.5 × 10⁻⁶ M . Its bioactivity appears to be enhanced under conditions of light exposure during incubation, which is a critical consideration for research protocols . The structure of this compound has been confirmed through various spectroscopic techniques, including NMR and high-resolution mass spectrometry (HRMS) . Given its promising cytotoxicity, this compound serves as a valuable reference standard and investigative compound for researchers exploring the anti-proliferative and apoptotic mechanisms of sesquiterpenes . Its synthesis from a citronellal derivative has been achieved via a Suzuki cross-coupling reaction, highlighting its relevance in modern synthetic organic chemistry and providing a route for its production . This product is intended for research purposes only, specifically for in vitro studies in chemical, biochemical, and pharmacological fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26

Molecular Weight

206.37 g/mol

IUPAC Name

(2E,4E)-3,7,11-trimethyldodeca-2,4,10-triene

InChI

InChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,8-10,15H,7,11-12H2,1-5H3/b10-8+,14-6+

InChI Key

GIBJEWOSWWYJSK-CKGOAGCQSA-N

SMILES

CC=C(C)C=CCC(C)CCC=C(C)C

Isomeric SMILES

C/C=C(\C)/C=C/CC(C)CCC=C(C)C

Canonical SMILES

CC=C(C)C=CCC(C)CCC=C(C)C

Synonyms

3,7,11-trimethyl-2,4,10-dodecatriene
caparratriene

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Caparratriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caparratriene is a naturally occurring sesquiterpene hydrocarbon first isolated from the oil of Ocotea caparrapi. Its chemical structure has been elucidated as (2E,4E,7R)-3,7,11-trimethyldodeca-2,4,10-triene. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic and physicochemical properties. Detailed experimental protocols for its isolation from its natural source and a conceptual total synthesis are presented. Furthermore, this guide explores its known biological activity, particularly its growth inhibitory effects on leukemia cells, and discusses the potential mechanisms of action.

Chemical Structure and Properties

This compound is a C15 hydrocarbon belonging to the farnesane class of sesquiterpenes.[1] Its systematic IUPAC name is (2E,4E,7R)-3,7,11-trimethyldodeca-2,4,10-triene.[2] The molecule possesses two stereogenic centers, with the double bonds at positions 2 and 4 in the E configuration and a chiral center at position 7 with an R configuration.

Molecular Formula: C₁₅H₂₆[2]

Molecular Weight: 206.37 g/mol [2]

Chemical Structure:

A simplified 2D representation of this compound.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight206.37 g/mol [2]
XLogP36.1[2]
Hydrogen Bond Donor Count0[2]
Hydrogen Bond Acceptor Count0[2]
Rotatable Bond Count6[2]
Exact Mass206.203451 g/mol [2]
Monoisotopic Mass206.203451 g/mol [2]
Topological Polar Surface Area0 Ų[2]
Heavy Atom Count15[2]
Spectroscopic Data

The structure of this compound was determined through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3]

Table of Spectroscopic Data:

TechniqueDataReference
¹H NMR Specific chemical shifts and coupling constants are detailed in the original literature.[3]
¹³C NMR Specific chemical shifts are detailed in the original literature.[3]
IR (Infrared) Key absorptions indicating hydrocarbon functional groups.[3]
MS (Mass Spec.) Molecular ion peak and fragmentation pattern confirming the molecular weight and structure.[3]

Experimental Protocols

Isolation of this compound from Ocotea caparrapi

This compound was first isolated from the essential oil of Ocotea caparrapi.[3] The following is a generalized protocol based on common methods for the isolation of sesquiterpenes from essential oils.

Experimental Workflow for Isolation:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis start Ocotea caparrapi plant material extraction Steam Distillation start->extraction oil Essential Oil extraction->oil column Column Chromatography (Silica Gel) oil->column fractions Elution with Hexane Gradient column->fractions hplc Preparative HPLC fractions->hplc pure Pure this compound hplc->pure analysis Spectroscopic Analysis (NMR, MS, IR) pure->analysis

Caption: Workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Extraction: The essential oil is obtained from the plant material of Ocotea caparrapi through steam distillation.

  • Fractionation: The crude essential oil is subjected to column chromatography on silica gel. Elution is typically performed with a non-polar solvent such as hexane, with a gradually increasing polarity gradient if necessary.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and MS.

Total Synthesis of (7R)-Caparratriene

The total synthesis of (7R)-Caparratriene has been reported, confirming its absolute stereochemistry. A common synthetic route starts from the readily available chiral precursor, (R)-(+)-citronellal. The following is a conceptual outline of a plausible synthetic pathway.

Conceptual Synthetic Pathway:

G start (R)-(+)-Citronellal step1 Wittig or Horner-Wadsworth-Emmons Reaction start->step1 intermediate1 α,β-Unsaturated Ester step1->intermediate1 step2 Reduction of Ester intermediate1->step2 intermediate2 Allylic Alcohol step2->intermediate2 step3 Conversion to Allylic Halide intermediate2->step3 intermediate3 Allylic Halide step3->intermediate3 step4 Coupling Reaction (e.g., Grignard or Gilman) intermediate3->step4 end (7R)-Caparratriene step4->end

Caption: A conceptual pathway for the total synthesis of (7R)-Caparratriene.

Detailed Methodological Steps (Conceptual):

  • Chain Elongation: The aldehyde group of (R)-(+)-citronellal is converted to an α,β-unsaturated ester via a Wittig or Horner-Wadsworth-Emmons reaction. This step establishes the (2E) double bond.

  • Functional Group Transformation: The ester group is then reduced to an allylic alcohol.

  • Activation: The allylic alcohol is converted to a more reactive species, such as an allylic halide (bromide or chloride).

  • Carbon-Carbon Bond Formation: The final carbon framework is assembled through a coupling reaction, for instance, reacting the allylic halide with an appropriate organometallic reagent (e.g., a Grignard or Gilman reagent) to introduce the remaining part of the carbon chain and form the (4E) double bond.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably its growth inhibitory effects against CEM leukemia cells, with a reported IC₅₀ value of 3.0 ± 0.5 x 10⁻⁶ M.[3]

Cytotoxicity against Leukemia Cells

The cytotoxic effects of this compound have been primarily evaluated against the CCRF-CEM T-lymphoblastoid leukemia cell line.[3] This activity highlights its potential as a lead compound for the development of novel anti-cancer agents.

Proposed Mechanism of Action

While the precise molecular mechanism of this compound's cytotoxicity has not been fully elucidated, the biological activities of other farnesane sesquiterpenes provide some insights. Many sesquiterpenes are known to induce apoptosis (programmed cell death) in cancer cells.

Potential Apoptotic Signaling Pathway:

G This compound This compound Cell CEM Leukemia Cell This compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induction of Mitochondrial Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A proposed intrinsic apoptotic pathway induced by this compound.

It is hypothesized that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This could involve the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell. Further research is required to confirm this specific pathway and identify the direct molecular targets of this compound.

Conclusion

This compound is a sesquiterpene with a well-defined chemical structure and demonstrated cytotoxic activity against leukemia cells. This technical guide has provided a detailed overview of its chemical properties, spectroscopic data, and experimental protocols for its isolation and conceptual synthesis. While its potential as an anti-cancer agent is promising, further investigations into its precise mechanism of action are necessary to advance its development as a therapeutic agent. The information presented herein serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology.

References

Caparratriene: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caparratriene, a sesquiterpene hydrocarbon with the chemical structure (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene, has been identified as a compound of interest due to its significant biological activity. This technical guide provides a comprehensive overview of the natural source of this compound, detailed protocols for its isolation and purification, and a summary of its known biological properties. The information is compiled from seminal scientific literature to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

The primary natural source of this compound is the essential oil of Ocotea caparrapi, a large tree belonging to the Lauraceae family.[1] This tree is native to the humid regions of Caparrapí, Colombia. The oil is traditionally extracted from a deep incision in the tree's trunk and has a history of use in folk medicine for treating a variety of ailments, including insect and snake bites, skin ulcers, and cancerous tumors.[1]

Isolation of this compound from Ocotea caparrapi Oil

The isolation of this compound from the essential oil of Ocotea caparrapi involves a multi-step chromatographic process. The following protocol is based on the original method described by Palomino et al. (1996).[1]

Experimental Protocol: Initial Fractionation by Column Chromatography

Objective: To perform a preliminary separation of the components of Ocotea caparrapi oil to isolate a non-polar fraction containing this compound.

Materials:

  • Crude oil of Ocotea caparrapi

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH)

  • Glass chromatography column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • A glass chromatography column is packed with silica gel.

  • 100 g of the crude Ocotea caparrapi oil is loaded onto the column.[1]

  • The column is eluted sequentially with a series of solvent systems of increasing polarity.[1]

    • Solvent System 1: Hexanes

    • Solvent System 2: Hexanes-EtOAc (1:1)

    • Solvent System 3: Hexanes-EtOAc (1:4)

    • Solvent System 4: EtOAc-EtOH (4:1)

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • The first fraction (Fraction I), eluted with hexanes, contains the non-polar compounds, including this compound. This fraction is collected for further purification.[1]

  • The solvent is removed from Fraction I using a rotary evaporator to yield the concentrated fraction.

Experimental Protocol: Purification by Reversed-Phase Thin Layer Chromatography

Objective: To isolate pure this compound from the enriched non-polar fraction.

Materials:

  • Fraction I from the column chromatography step

  • Reversed-phase TLC plates (KC18, 250 µm)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Developing chamber

  • UV lamp (254 nm)

  • Scraper

  • Solvent for extraction (e.g., dichloromethane)

Procedure:

  • Fraction I is applied as a band onto the reversed-phase TLC plates.

  • The plates are developed in a chamber containing a mobile phase of CH₃CN-H₂O (20:1.5).[1]

  • After development, the plates are visualized under a UV lamp.

  • The band corresponding to this compound (Rf = 0.36 in this system) is identified and scraped from the plates.[1]

  • The collected silica is extracted with a suitable solvent to recover the pure this compound.

  • The solvent is evaporated to yield pure this compound.

Quantitative Data

The following table summarizes the quantitative data from the isolation process as reported by Palomino et al. (1996).[1]

ParameterValueReference
Initial amount of Ocotea caparrapi oil100 g[1]
Yield of Fraction I (Hexanes eluate)6.0 g (6% of total oil)[1]
Overall yield of pure this compound4.5 g (4.5% of total oil)[1]
Purity of isolated this compound94%[1]
Rf value of this compound (Reversed-phase TLC)0.36[1]

Physicochemical and Spectroscopic Data

The structure of this compound was determined to be (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene with the molecular formula C₁₅H₂₆.[1][2]

PropertyDataReference
Molecular FormulaC₁₅H₂₆[1][2]
Molecular Mass (HRMS)206.2030 (Expected: 206.2034)[1]
Infrared (IR) Spectroscopy (cm⁻¹)2910-3000, 1450, 1372[1]
DEPT NMR Data [1]
Quaternary olefinic carbons2[1]
Tertiary carbons (four olefinic)5[1]
Secondary carbons3[1]
Methyl groups5[1]

Experimental Workflows

Isolation and Purification Workflow

Isolation_Workflow cluster_0 Initial Fractionation cluster_1 Purification Start 100 g Ocotea caparrapi Oil CC Column Chromatography (Silica Gel) Start->CC Solvents Sequential Elution: 1. Hexanes 2. Hexanes-EtOAc (1:1) 3. Hexanes-EtOAc (1:4) 4. EtOAc-EtOH (4:1) FractionI Fraction I (6.0 g) (Hexanes Eluate) CC->FractionI Non-polar compounds OtherFractions Other Fractions CC->OtherFractions Polar compounds RPTLC Reversed-Phase TLC (KC18) FractionI->RPTLC MobilePhase Mobile Phase: CH3CN-H2O (20:1.5) Scraping Band Scraping (Rf = 0.36) RPTLC->Scraping Extraction Solvent Extraction Scraping->Extraction PureCap Pure this compound (4.5 g) Extraction->PureCap

Caption: Workflow for the isolation and purification of this compound.

Biological Activity

This compound has demonstrated significant biological activity, particularly its growth inhibitory effects against leukemia cells.

Biological ActivityCell LineIC₅₀Reference
Growth InhibitionCEM leukemia cells3.0 ± 0.5 x 10⁻⁶ M[1][2]

This cytotoxic activity against cancer cell lines highlights the potential of this compound as a lead compound in drug development research. Further studies are warranted to explore its mechanism of action and potential therapeutic applications.

References

The Biological Activity of Caparratriene from Ocotea caparrapi: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caparratriene, a sesquiterpene hydrocarbon isolated from the essential oil of Ocotea caparrapi, has demonstrated notable biological activity, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its cytotoxic effects against leukemia cells. This document summarizes the available quantitative data, presents detailed experimental protocols for the cited biological assays, and explores potential mechanisms of action, including the modulation of key signaling pathways, based on the broader class of sesquiterpenes. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this natural compound.

Introduction to this compound

This compound is a novel sesquiterpene hydrocarbon identified from the oil of Ocotea caparrapi, a plant native to Colombia.[1] The structure of this compound has been determined through spectroscopic techniques as (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene.[1] The genus Ocotea is a rich source of various secondary metabolites, including neolignans, alkaloids, and sesquiterpenes, which have been shown to possess a wide array of pharmacological activities such as anti-inflammatory, cytotoxic, antimicrobial, and larvicidal properties.[2] Traditional uses of Ocotea caparrapi include treatments for insect and snake bites, bronchitis, and cancerous tumors, suggesting a basis for its scientifically validated biological activities.[2]

Quantitative Data on Biological Activity

To date, the most significant and quantitatively described biological activity of this compound is its growth inhibitory effect on cancer cells. The available data is summarized in the table below.

Biological Activity Test System Parameter Value Reference
CytotoxicityCEM Leukemia CellsIC503.0 ± 0.5 x 10⁻⁶ M[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.

Detailed Experimental Protocols

Cytotoxicity Assay against CEM Leukemia Cells

The growth inhibitory activity of this compound against CEM leukemia cells was determined using a standard cytotoxicity assay, likely a tetrazolium-based colorimetric assay such as the MTT assay. A detailed, generalized protocol for such an assay is provided below.

Objective: To determine the concentration of this compound that inhibits the proliferation of CEM leukemia cells by 50% (IC50).

Materials:

  • This compound

  • CEM (CCRF-CEM) leukemia cell line

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: CEM cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Compound Preparation and Addition: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. 100 µL of each dilution is added to the respective wells. A vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only) are also included.

  • Incubation: The plate is incubated for 48-72 hours in a humidified atmosphere at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: 100 µL of the solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Protocol for Anti-inflammatory Activity Screening

While no specific anti-inflammatory data for this compound has been found, its potential in this area could be investigated using the following in vitro assay.

Objective: To assess the potential of this compound to inhibit protein denaturation, an indicator of anti-inflammatory activity.

Materials:

  • This compound

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.3)

  • Diclofenac sodium (as a standard anti-inflammatory drug)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of albumin solution (5% w/v), 2.8 mL of PBS, and 2 mL of various concentrations of this compound (e.g., 100 to 1000 µg/mL). A similar mixture with diclofenac sodium serves as the positive control. A control solution consists of the mixture without the test compound.

  • Incubation: The mixtures are incubated at 37°C for 20 minutes.

  • Heating: The temperature is then increased to 70°C for 5 minutes to induce protein denaturation.

  • Cooling and Measurement: After cooling, the absorbance (turbidity) of the solutions is measured at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Proposed Protocol for Antimicrobial Activity Screening

The potential antimicrobial properties of this compound can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antibiotic or antifungal agent (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with a standard antimicrobial agent), a negative control (broth only), and a growth control (microorganism in broth) are included.

  • Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are yet to be elucidated, the broader class of sesquiterpenes offers insights into its potential modes of action, particularly in cancer cells.

Induction of Apoptosis

Many sesquiterpenes exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, a family of proteases that execute the apoptotic process.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Some sesquiterpenes have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway that regulates cell growth, differentiation, and survival. Dysregulation of the MAPK pathway is common in cancer. Certain sesquiterpenes can modulate the MAPK pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cem_cells CEM Leukemia Cells seeding Cell Seeding in 96-well plate cem_cells->seeding This compound This compound Stock treatment Treatment with this compound dilutions This compound->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_add MTT Addition incubation->mtt_add formazan_inc Formazan Formation (4h) mtt_add->formazan_inc solubilization Solubilization formazan_inc->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance calculation Viability Calculation absorbance->calculation ic50 IC50 Determination calculation->ic50

Caption: General experimental workflow for cytotoxicity testing.

apoptosis_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway.

nfkb_pathway This compound This compound IKK IKK This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation (inhibited) NFkB NF-κB IkB->NFkB Degradation (inhibited) Nucleus Nucleus NFkB->Nucleus Translocation (inhibited) GeneTranscription Pro-survival Gene Transcription Nucleus->GeneTranscription Inhibition

Caption: Proposed inhibition of NF-κB pathway.

mapk_pathway This compound This compound RAS RAS This compound->RAS Modulation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Activation Proliferation Proliferation ERK->Proliferation Inhibition

Caption: Proposed modulation of MAPK pathway.

Conclusion and Future Directions

This compound, a sesquiterpene from Ocotea caparrapi, has demonstrated potent cytotoxic activity against human leukemia cells in vitro. While this initial finding is promising, the full scope of its biological activities remains largely unexplored. Further research is warranted to investigate its potential anti-inflammatory and antimicrobial properties, as suggested by the ethnobotanical uses of its source plant and the known activities of the broader class of sesquiterpenes. Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its effects will be crucial for its development as a potential therapeutic agent. Future studies should focus on expanding the cytotoxicity profiling to a wider range of cancer cell lines, conducting in vivo efficacy and toxicity studies, and performing detailed mechanistic investigations to identify its molecular targets. This technical guide serves as a starting point for these future research endeavors.

References

The Enigmatic Anti-Leukemic Potential of Caparratriene: A Call for Deeper Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Caparratriene, a sesquiterpene hydrocarbon isolated from the oil of Ocotea caparrapi, has demonstrated notable growth inhibitory activity against leukemia cells, yet its precise mechanism of action remains a significant knowledge gap in the scientific community. While preliminary data establishes its potential as an anti-leukemic agent, a comprehensive understanding of its molecular interactions within cancer cells is crucial for its future development as a therapeutic. This whitepaper summarizes the current, limited knowledge on this compound and outlines the necessary experimental avenues to fully characterize its anti-cancer properties for researchers, scientists, and drug development professionals.

Current Understanding: A Glimpse of Potential

To date, the primary evidence of this compound's anti-leukemic effect comes from a study identifying it as a potent inhibitor of CEM leukemia cell growth.[1] This foundational research provides a critical starting point, but the broader applicability and the underlying molecular basis of this effect are yet to be determined.

Table 1: In Vitro Efficacy of this compound Against Leukemia Cells
CompoundCell LineIC50 (µM)Reference
This compoundCEM3.0 ± 0.5 x 10⁻⁶[1]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The data presented in Table 1, while singular, is significant. An IC50 value in the low micromolar range suggests that this compound possesses substantial cytotoxic or cytostatic activity against this particular leukemia cell line. However, this single data point is insufficient to build a comprehensive mechanism of action profile.

The Uncharted Territory: Elucidating the Mechanism of Action

To unlock the therapeutic potential of this compound, a systematic and in-depth investigation into its molecular mechanism of action is imperative. Drawing parallels from established anti-leukemic compounds, the following areas represent critical avenues for future research.

Induction of Apoptosis: The Programmed Cell Death Pathway

A primary mechanism for many successful chemotherapeutic agents is the induction of apoptosis, or programmed cell death, in cancer cells.[2][3] Key questions to address for this compound include:

  • Does this compound treatment lead to the characteristic morphological and biochemical hallmarks of apoptosis in leukemia cells?

  • Does it modulate the expression or activity of key apoptotic regulators, such as the Bcl-2 family of proteins (e.g., Bcl-2, Bax, Bak)?[4][5][6][7][8]

  • Is the caspase cascade, a central executioner of apoptosis, activated in response to this compound?[9][10]

Leukemia_Cells Leukemia Cell Culture (e.g., CEM, HL-60, Jurkat) Caparratriene_Treatment Treat with this compound (Varying Concentrations and Timepoints) Leukemia_Cells->Caparratriene_Treatment Apoptosis_Assays Apoptosis Assays Caparratriene_Treatment->Apoptosis_Assays Annexin_V Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assays->Annexin_V Early/Late Apoptosis Caspase_Activity Caspase-Glo Assays (Caspase-3, -8, -9) Apoptosis_Assays->Caspase_Activity Enzyme Activation Mitochondrial_Potential Mitochondrial Membrane Potential Assay (e.g., JC-1) Apoptosis_Assays->Mitochondrial_Potential Mitochondrial Involvement Western_Blot Western Blot Analysis (Bcl-2 family, PARP cleavage) Apoptosis_Assays->Western_Blot Protein Expression Changes

Caption: A typical experimental workflow to assess the pro-apoptotic activity of a novel compound.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by uncontrolled cell division. Many anti-cancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from replicating.[11][12][13] Investigating this compound's impact on the cell cycle would involve:

  • Determining if this compound causes an accumulation of cells in a specific phase of the cell cycle (G1, S, or G2/M).

  • Analyzing the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Modulation of Signaling Pathways: Disrupting Cancer's Communication Network

The growth and survival of leukemia cells are often dependent on the aberrant activation of intracellular signaling pathways.[14][15][16] Targeting these pathways is a cornerstone of modern cancer therapy. For this compound, it would be crucial to investigate its effects on pathways commonly dysregulated in leukemia, including:

  • MAPK/ERK Pathway: This pathway is frequently hyperactivated in various cancers and plays a central role in cell proliferation and survival.[17][18][19][20]

  • PI3K/Akt/mTOR Pathway: A critical pathway that regulates cell growth, metabolism, and survival.[21]

  • Wnt Signaling Pathway: Known to be involved in the self-renewal of leukemia stem cells.[22][23]

This compound This compound Leukemia_Cell Leukemia Cell This compound->Leukemia_Cell Signaling_Pathways Intracellular Signaling Pathways Leukemia_Cell->Signaling_Pathways MAPK_ERK MAPK/ERK Pathway Signaling_Pathways->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Signaling_Pathways->PI3K_Akt Wnt Wnt Pathway Signaling_Pathways->Wnt Cellular_Responses Cellular Responses MAPK_ERK->Cellular_Responses PI3K_Akt->Cellular_Responses Wnt->Cellular_Responses Proliferation Decreased Proliferation Cellular_Responses->Proliferation Survival Decreased Survival Cellular_Responses->Survival Apoptosis Increased Apoptosis Cellular_Responses->Apoptosis

Caption: A conceptual diagram illustrating how a compound could modulate key signaling pathways to induce anti-leukemic effects.

Role of Reactive Oxygen Species (ROS)

An imbalance in reactive oxygen species (ROS) can lead to oxidative stress, which can induce apoptosis in cancer cells.[24][25][26][27][28] Investigating whether this compound induces ROS production in leukemia cells could reveal another facet of its mechanism.

Detailed Methodologies for Future Investigation

To facilitate further research, the following are detailed protocols for key experiments that would be essential in elucidating the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed leukemia cells (e.g., CEM, HL-60, Jurkat) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Cell Treatment: Treat leukemia cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Washing: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound presents a promising, yet largely unexplored, avenue for the development of novel anti-leukemic therapies. The initial finding of its growth inhibitory activity is a compelling invitation for a deeper, more mechanistic investigation. A concerted research effort focusing on its effects on apoptosis, the cell cycle, and key intracellular signaling pathways is essential to understand its full potential. The experimental protocols and conceptual frameworks provided herein offer a roadmap for researchers to unravel the therapeutic promise of this natural compound. Such studies will be instrumental in determining whether this compound can be translated from a laboratory curiosity into a clinically relevant agent in the fight against leukemia.

References

Caparratriene: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caparratriene is a naturally occurring sesquiterpene hydrocarbon first isolated from the oil of Ocotea caparrapi, a tree native to Colombia.[1][2] Structurally identified as (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene, this compound has garnered scientific interest due to its significant in vitro biological activity.[1][2] Notably, it has demonstrated potent growth inhibitory effects against human leukemia cells.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological activity.

Physical and Chemical Properties

The physical and chemical properties of this compound have been determined through a combination of spectroscopic techniques and computational modeling. These properties are crucial for its identification, characterization, and potential application in drug development.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₅H₂₆[1]
Molecular Weight 206.37 g/mol
Appearance Oily liquidInferred from isolation descriptions
Optical Rotation [α]²⁵_D_ = +18.1° (c 0.1, CH₂Cl₂)[1]
UV max (hexanes) 246 nm (with minor absorbances at 269 and 280 nm)[1]
Chemical Properties

The chemical properties of this compound, including its IUPAC name and various computed descriptors, are detailed in Table 2.

PropertyValueSource
IUPAC Name (2E,4E,7R)-3,7,11-trimethyldodeca-2,4,10-triene
CAS Number 172549-29-0
XLogP3 6.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 7
Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. Key data from Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic bands for a hydrocarbon, including:

  • 2910-3000 cm⁻¹: Aliphatic C-H stretching

  • 1450 cm⁻¹: CH₂ bending

  • 1372 cm⁻¹: CH₃ bending

High-Resolution Mass Spectrometry (HRMS): HRMS analysis established the molecular formula of this compound.

  • m/z [M]⁺: 206.2030 (Calculated for C₁₅H₂₆: 206.2034)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data were instrumental in determining the connectivity and stereochemistry of this compound. The data confirms the (E,E) configuration of the conjugated diene system. A comprehensive list of NMR assignments can be found in the original publication by Palomino et al. (1996).

Experimental Protocols

Isolation of this compound from Ocotea caparrapi Oil

This compound can be isolated from the essential oil of Ocotea caparrapi through a multi-step chromatographic process.

Methodology:

  • Initial Fractionation: The crude oil is subjected to column chromatography on silica gel. A stepwise gradient elution is employed, starting with 100% hexanes, followed by increasing proportions of ethyl acetate in hexanes.

  • Fraction Collection: The fraction eluted with 100% hexanes, which contains the less polar compounds including this compound, is collected.

  • Reversed-Phase TLC: The hexane fraction is further purified using reversed-phase thin-layer chromatography (RP-TLC) on KC18 plates. The mobile phase for this separation is a mixture of acetonitrile and water.

  • Final Purification: The band corresponding to this compound is scraped from the TLC plate and the compound is eluted from the silica with a suitable solvent. The purity of the isolated this compound is then assessed by NMR.

G cluster_0 Isolation of this compound ocotea_oil Ocotea caparrapi Oil column_chromatography Silica Gel Column Chromatography ocotea_oil->column_chromatography Elution with Hexanes hexane_fraction Hexane Fraction column_chromatography->hexane_fraction rp_tlc Reversed-Phase TLC (KC18) hexane_fraction->rp_tlc Mobile Phase: Acetonitrile/Water pure_this compound Pure this compound rp_tlc->pure_this compound Elution and Purity Check

Isolation Workflow for this compound
Total Synthesis of (+)-Caparratriene

The total synthesis of (+)-caparratriene has been achieved, confirming its absolute configuration as 7R. The synthesis starts from the readily available chiral precursor, (R)-(+)-citronellal.

Methodology:

  • Protection of the Aldehyde: The aldehyde group of (R)-(+)-citronellal is protected to prevent its reaction in subsequent steps.

  • Allylic Oxidation: The protected citronellal undergoes allylic oxidation to introduce a hydroxyl group.

  • Wittig Reaction: The key carbon-carbon bond formation is achieved through a Wittig reaction between the allylic alcohol derivative and a suitable phosphonium ylide. This step establishes the conjugated diene system.

  • Deprotection: The protecting group on the aldehyde is removed to yield the final product, (+)-caparratriene.

G cluster_1 Total Synthesis of (+)-Caparratriene citronellal (R)-(+)-Citronellal protection Aldehyde Protection citronellal->protection protected_citronellal Protected Citronellal protection->protected_citronellal oxidation Allylic Oxidation protected_citronellal->oxidation allylic_alcohol Allylic Alcohol Derivative oxidation->allylic_alcohol wittig Wittig Reaction allylic_alcohol->wittig protected_this compound Protected this compound wittig->protected_this compound deprotection Deprotection protected_this compound->deprotection This compound (+)-Caparratriene deprotection->this compound

Synthetic Pathway to (+)-Caparratriene

Biological Activity and Potential Signaling Pathways

In Vitro Anticancer Activity

This compound has demonstrated significant growth inhibitory activity against the CEM human leukemia cell line, with a reported IC₅₀ value of 3.0 ± 0.5 x 10⁻⁶ M.[1][2] This finding suggests that this compound has potential as a lead compound for the development of novel anticancer agents.

Potential Mechanisms of Action

The precise molecular mechanism by which this compound exerts its cytotoxic effects has not yet been fully elucidated. However, studies on other sesquiterpenes provide insights into potential signaling pathways that may be involved. Many sesquiterpenes are known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms.

Hypothesized Signaling Pathway:

Based on the known mechanisms of other anticancer sesquiterpenes, a plausible, though unconfirmed, signaling pathway for this compound-induced apoptosis in leukemia cells is presented below. This pathway involves the modulation of key regulatory proteins in the apoptotic cascade.

  • Induction of Oxidative Stress: this compound may initially induce the production of reactive oxygen species (ROS) within the cancer cells.

  • Mitochondrial Pathway Activation: Increased ROS levels can lead to the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.

  • Modulation of Bcl-2 Family Proteins: this compound could also influence the expression of Bcl-2 family proteins, which are key regulators of apoptosis. It may upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.

G cluster_2 Hypothesized Apoptotic Pathway of this compound in Leukemia Cells This compound This compound ros Increased ROS Production This compound->ros bcl2_family Modulation of Bcl-2 Family Proteins This compound->bcl2_family mitochondria Mitochondrial Disruption ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_cascade Caspase Activation cytochrome_c->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis bax ↑ Bax (Pro-apoptotic) bcl2_family->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 bax->mitochondria bcl2->mitochondria

Hypothesized Signaling Pathway for this compound

Note: This depicted signaling pathway is a generalized model based on the activity of similar compounds and requires experimental validation for this compound.

Conclusion

This compound is a promising natural product with well-defined physical and chemical properties and demonstrated anticancer activity. The established methods for its isolation and total synthesis provide a solid foundation for further research and development. Future studies should focus on elucidating the specific molecular targets and signaling pathways through which this compound exerts its growth-inhibitory effects. A deeper understanding of its mechanism of action will be crucial for its potential translation into a therapeutic agent. This technical guide serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology who are interested in exploring the potential of this compound.

References

Caparratriene: A Technical Guide to its Discovery, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caparratriene is a sesquiterpene hydrocarbon first identified in 1996. This document provides a comprehensive overview of the discovery, structural elucidation, and initial biological evaluation of this natural product. The information is compiled from the available scientific literature, presenting a technical guide for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Discovery and Isolation

This compound was first isolated from the essential oil of Ocotea caparrapi, a plant belonging to the Lauraceae family, found in Colombia.[1] The discovery was the result of a screening program aimed at identifying new bioactive compounds from medicinal plants. The essential oil of Ocotea caparrapi was subjected to chromatographic separation techniques to isolate its individual chemical constituents, leading to the identification of this compound as a novel compound.

Experimental Protocols

While the detailed experimental protocol for the isolation of this compound is not available in the public domain, the process would have followed a standard workflow for the separation of volatile compounds from a natural source.

General Isolation Workflow:

  • Extraction: The essential oil was likely obtained from the leaves and stems of Ocotea caparrapi through steam distillation or solvent extraction.

  • Chromatographic Separation: The crude essential oil would then be fractionated using a combination of chromatographic techniques. This could include:

    • Column Chromatography: Using silica gel or alumina as the stationary phase to separate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): For further purification of the fractions to yield pure this compound.

    • Gas Chromatography (GC): Used for the analysis of the volatile components and to check the purity of the isolated compound.

cluster_0 Isolation of this compound Plant Material Ocotea caparrapi (Leaves and Stems) Extraction Steam Distillation or Solvent Extraction Plant Material->Extraction Process Crude Oil Essential Oil Extraction->Crude Oil Yields Fractionation Column Chromatography Crude Oil->Fractionation Separation Purification High-Performance Liquid Chromatography (HPLC) Fractionation->Purification Further Purification Purity Analysis Gas Chromatography (GC) Purification->Purity Analysis Analysis Isolated Compound Pure this compound Purification->Isolated Compound Yields

Figure 1: Generalized workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.[1] The molecular formula was established as C₁₅H₂₆. The systematic name for this compound is (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene.[1]

Spectroscopic Data

The following spectroscopic methods were employed to elucidate the structure of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet (UV) Spectroscopy: To identify the presence of a conjugated system.

Table 1: Summary of Spectroscopic Data for this compound

Spectroscopic TechniqueObservationInterpretation
Mass Spectrometry (MS)Molecular Ion Peak (M⁺)Confirmed the molecular formula C₁₅H₂₆.
Infrared (IR)Not specified in abstractWould show characteristic C-H and C=C stretching and bending vibrations.
Ultraviolet (UV)Not specified in abstractWould show an absorption maximum characteristic of a conjugated diene system.
¹H NMRNot specified in abstractWould provide information on the number and types of protons and their connectivity.
¹³C NMRNot specified in abstractWould indicate the number of unique carbon atoms and their chemical environments.

Note: The detailed spectroscopic data (chemical shifts, coupling constants, etc.) are not available in the abstracts of the primary literature.

Synthesis

The first total synthesis of (+)-caparratriene was achieved starting from (R)-(+)-citronellal. This synthesis confirmed the absolute configuration at the C7 position to be R.

Biological Activity

This compound has demonstrated significant biological activity, particularly as a growth inhibitory agent against cancer cells.

Cytotoxic Activity

In its initial discovery, this compound was evaluated for its cytotoxic effects against a human leukemia cell line.

Table 2: Cytotoxic Activity of this compound

Cell LineAssay TypeResult (IC₅₀)Reference
CEM Leukemia CellsGrowth Inhibition3.0 ± 0.5 x 10⁻⁶ M[1]
Mechanism of Action

The precise mechanism by which this compound exerts its cytotoxic effects has not been elucidated in the available literature. Further research is required to understand the molecular targets and signaling pathways involved in its anticancer activity. Based on the cytotoxic nature of many sesquiterpenes, a potential mechanism could involve the induction of apoptosis.

cluster_1 Hypothesized Cytotoxic Mechanism of this compound This compound This compound Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake Intracellular_Target Interaction with Intracellular Target(s) (Unknown) Cellular_Uptake->Intracellular_Target Signaling_Cascade Activation of Apoptotic Signaling Cascade (Hypothesized) Intracellular_Target->Signaling_Cascade Apoptosis Apoptosis (Programmed Cell Death) Signaling_Cascade->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Figure 2: A hypothetical signaling pathway for this compound-induced cytotoxicity.

Conclusion and Future Directions

This compound is a novel sesquiterpene with promising cytotoxic activity against leukemia cells. Its discovery highlights the importance of natural products as a source of new therapeutic leads. While the initial findings are significant, further research is necessary to fully characterize this compound.

Future research should focus on:

  • Detailed Elucidation of the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by this compound.

  • Broader Biological Screening: Evaluating the activity of this compound against a wider range of cancer cell lines and other disease models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective compounds.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of this compound in animal models.

The information presented in this technical guide provides a foundation for future research and development efforts related to this compound.

References

In Vitro Cytotoxicity of Caparratriene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caparratriene, a sesquiterpene hydrocarbon isolated from the oil of Ocotea caparrapi, has demonstrated notable growth inhibitory activity against cancer cell lines in vitro. This technical guide provides a comprehensive overview of the available data on this compound's cytotoxicity, outlines detailed experimental protocols for its assessment, and explores potential mechanisms of action through signaling pathway diagrams. Due to the limited specific research on this compound's mode of action, this guide also incorporates established methodologies and hypothetical signaling pathways based on the broader class of sesquiterpenes to provide a framework for future investigation.

Quantitative Cytotoxicity Data

The primary cytotoxic data available for this compound is its half-maximal inhibitory concentration (IC50) against a human leukemia cell line. This value is a critical measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCell LineAssayIC50 (M)Reference
This compoundCEM LeukemiaNot Specified3.0 ± 0.5 x 10-6[1]

Experimental Protocols

While the specific protocol used to determine the IC50 of this compound is not detailed in the available literature, the following are standard and widely accepted methods for assessing the in vitro cytotoxicity of natural compounds.

Cell Viability and Cytotoxicity Assays

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., CEM leukemia cells) in a 96-well plate at a predetermined density (e.g., 5 x 103 to 1 x 104 cells/well) and allow them to adhere and grow for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO, the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting a dose-response curve.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic anticancer compounds. Several assays can be used to determine if this compound induces apoptosis.

2.2.1. Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence.

2.2.2. Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Their activation is a hallmark of this process.

  • Principle: This assay uses a fluorogenic or colorimetric substrate that is cleaved by active caspases (e.g., caspase-3, -8, -9). The resulting fluorescent or colored product is proportional to the amount of active caspase in the cell lysate.

  • Protocol:

    • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to release their contents.

    • Substrate Addition: Add the caspase substrate to the cell lysates.

    • Incubation: Incubate the mixture to allow for the enzymatic reaction to occur.

    • Detection: Measure the fluorescence or absorbance using a plate reader.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound have not been elucidated, based on the known mechanisms of other sesquiterpenes and cytotoxic natural products, several pathways can be hypothesized as potential targets.

General Workflow for Investigating Cytotoxicity

The following diagram illustrates a typical workflow for the in vitro investigation of a novel cytotoxic compound like this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Signaling Pathway Analysis A Compound Isolation (this compound) B Cell Viability Assay (e.g., MTT) A->B C Determine IC50 B->C D Apoptosis Assays (Annexin V, Caspase) C->D E Cell Cycle Analysis C->E F Mitochondrial Membrane Potential Assay C->F G Western Blotting for Key Signaling Proteins D->G E->G F->G H Pathway-Specific Reporter Assays G->H I Elucidation of Cytotoxic Mechanism H->I

Caption: General workflow for in vitro cytotoxicity investigation.
Hypothetical Apoptotic Signaling Pathway

Many natural cytotoxic compounds induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The following diagram depicts a simplified, hypothetical model of how this compound might induce apoptosis.

G cluster_0 This compound Action cluster_1 Potential Cellular Targets cluster_2 Apoptotic Cascade Cap This compound Mito Mitochondria Cap->Mito Intrinsic Pathway Receptor Death Receptors (e.g., Fas, TNFR) Cap->Receptor Extrinsic Pathway Bax Bax/Bak Activation Mito->Bax Casp8 Caspase-8 Activation Receptor->Casp8 CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Technical Guide to Caparratriene: A Sesquiterpene Hydrocarbon with Antineoplastic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of caparratriene, a sesquiterpene hydrocarbon isolated from the essential oil of Ocotea caparrapi. This compound, identified as (2E,4E,7R)-3,7,11-trimethyldodeca-2,4,10-triene, has demonstrated significant growth inhibitory activity against human leukemia cells. This guide is intended for researchers, scientists, and professionals in drug development, detailing the compound's physicochemical properties, spectroscopic data, biological activity, and the experimental protocols for its isolation and chemical synthesis. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction to this compound

This compound is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₆.[1][2] It was first isolated from the oil of Ocotea caparrapi (Nates) Dugand, a large tree belonging to the Lauraceae family found in Colombia.[2][3] Structurally, it is an acyclic sesquiterpenoid characterized by a conjugated diene system, a feature to which its ultraviolet absorbing properties are attributed.[3][4] The primary significance of this compound in the scientific community stems from its demonstrated biological activity. It has been classified as a phytogenic (plant-derived) antineoplastic agent due to its notable in vitro growth inhibitory effects against CEM human leukemia cells.[1][2] Its complete stereochemistry was confirmed through total synthesis as (2E,4E,7R)-3,7,11-trimethyldodeca-2,4,10-triene.[4][5]

Physicochemical and Spectroscopic Properties

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques.[1] High-resolution mass spectrometry established its molecular formula, while IR and UV spectroscopy indicated a conjugated hydrocarbon structure.[2][3] Extensive NMR analysis, including DEPT, HETCOR, and NOE experiments, was used to determine the precise connectivity and stereochemistry of the molecule.[2][3]

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name (2E,4E,7R)-3,7,11-trimethyldodeca-2,4,10-triene [4][5]
Molecular Formula C₁₅H₂₆ [1][2]
Molecular Weight 206.37 g/mol [5]
InChIKey GIBJEWOSWWYJSK-WNMJCELSSA-N [5]
SMILES C/C=C(\C)/C=C/C--INVALID-LINK--CCC=C(C)C [5]

| Molecular Mass (HRMS) | 206.2030 (Observed), 206.2034 (Expected) |[2][3] |

Table 2: Key Spectroscopic Data for this compound

Spectroscopic Technique Observed Data Reference
UV (Ultraviolet) Maximum absorbance at 246 nm [3]
IR (Infrared) Bands at 2910-3000, 1450, and 1372 cm⁻¹ [2][3]
¹³C-NMR Indicated two quaternary olefinic carbons, five tertiary carbons (four olefinic), three secondary carbons, and five methyl groups. [2][3]

| ¹H-NMR | Showed five methyl groups, one of which (H-14) was connected to a saturated tertiary carbon (δ 0.897 ppm, d, J = 7.0 Hz). |[2] |

Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against cancer cells. In vitro testing demonstrated significant growth inhibitory effects against the CEM human leukemia cell line.[1][2]

Table 3: In Vitro Cytotoxicity of this compound

Cell Line Assay Type Result (IC₅₀) Reference

| CEM Leukemia Cells | Growth Inhibition | 3.0 ± 0.5 x 10⁻⁶ M |[1][2] |

It is noted that this inhibitory value, while modest, is considered significant because the compound was poorly soluble in the testing medium, requiring its evaluation as a suspension in DMSO.[4] This suggests that the intrinsic potency may be higher than the measured IC₅₀ value indicates. The precise mechanism of action and the specific signaling pathways affected by this compound have not yet been fully elucidated.

Generalized_Cytotoxicity_Pathway cluster_cell CEM Leukemia Cell target Intracellular Target(s) (Mechanism Undefined) cascade Signal Transduction Cascade target->cascade Initiates apoptosis Apoptosis cascade->apoptosis Leads to outcome Inhibition of Cell Growth apoptosis->outcome compound This compound compound->target Interacts with

A generalized pathway for the cytotoxic action of this compound.

Experimental Protocols

Isolation and Characterization from Ocotea caparrapi

The following protocol outlines the methodology used to isolate this compound from its natural source for structural elucidation.[2][3]

  • Extraction: The essential oil is obtained from the wood of Ocotea caparrapi.

  • Initial Fractionation: The crude oil is subjected to fractionation to separate components based on polarity. The fraction exhibiting the highest activity against CEM leukemia cells (designated Fraction I) is selected for further purification.

  • Purification: The main component of Fraction I is isolated to 94% purity via reversed-phase thin-layer chromatography (TLC).

    • Stationary Phase: KC18 (250 µ) reversed-phase TLC plates.

    • Mobile Phase (Eluent): A mixture of acetonitrile (CH₃CN) and water (H₂O) in a 20:1.5 ratio.

  • Characterization: The purified compound is subjected to spectroscopic analysis (HRMS, UV, IR, ¹H-NMR, ¹³C-NMR, DEPT, HOMODEC, HETCOR, INAPT, and NOE) to confirm its structure as this compound.

Isolation_Workflow start Oil of Ocotea caparrapi frac Fractionation start->frac active_frac Active Fraction I frac->active_frac tlc Reversed-Phase TLC (KC18 plate, CH3CN:H2O eluent) active_frac->tlc pure Purified this compound (94% Purity) tlc->pure analysis Spectroscopic Analysis (NMR, MS, IR, UV) pure->analysis

Workflow for the isolation and purification of this compound.
Total Synthesis of (7R)-(+)-Caparratriene

The total synthesis of this compound was achieved in three main steps from (R)-(+)-citronellal, which unequivocally established the R configuration at the C7 stereocenter.[4] The overall yield reported for this synthesis was 17.5%.[4]

  • Preparation of Aldehyde 6: Aldehyde 6 is prepared from 3-methyl-2-buten-1-ol (7) through a two-step process.

  • Key Coupling Reaction: A titanium(0)-induced mixed carbonyl coupling reaction (McMurry reaction) is performed. One equivalent of commercially available (R)-(+)-citronellal (5) is coupled with three equivalents of aldehyde 6. This step produces the desired silyl ether intermediate (8) in a 35% yield.

  • Deprotection: The silyl ether protecting group on intermediate 8 is removed using 1M tetra-n-butylammonium fluoride (n-Bu₄N⁺F⁻) in tetrahydrofuran (THF) at room temperature. This reaction yields the allylic alcohol intermediate (9) in 96% yield.

  • Final Conversion: Allylic alcohol 9 is converted to (+)-Caparratriene (1) via subsequent synthetic steps.

Synthesis_Pathway cluster_reactants Starting Materials citronellal (R)-(+)-Citronellal (5) coupling McMurry Coupling (TiCl3/Zn, Py, DME, Reflux) citronellal->coupling aldehyde Aldehyde (6) aldehyde->coupling intermediate1 Silyl Ether (8) (35% yield) coupling->intermediate1 deprotection Deprotection (n-Bu4N+F- / THF) intermediate1->deprotection intermediate2 Allylic Alcohol (9) (96% yield) deprotection->intermediate2 final_steps Final Steps intermediate2->final_steps product (+)-Caparratriene (1) final_steps->product

Key steps in the total synthesis of (+)-Caparratriene.

Conclusion and Future Directions

This compound is a well-characterized sesquiterpene hydrocarbon with demonstrated antineoplastic properties. Its structure has been confirmed by comprehensive spectroscopic analysis and total synthesis. The compound serves as a promising lead from a natural source for the development of new anticancer agents.

Future research should focus on several key areas:

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects.

  • Solubility and Bioavailability: Developing formulations or synthetic analogues with improved solubility to enhance bioavailability and facilitate more accurate in vivo studies.

  • Structure-Activity Relationship (SAR): Synthesizing a library of this compound derivatives to explore how modifications to its structure affect its cytotoxic potency and selectivity.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound or its improved analogues in preclinical animal models of leukemia and other cancers.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Caparratriene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Caparratriene is a naturally occurring sesquiterpene hydrocarbon that has demonstrated significant growth inhibitory activity against CEM leukemia cells.[1][2] Its unique conjugated diene structure and biological activity make it a molecule of interest for further investigation and potential therapeutic applications. This document provides detailed protocols for the first total synthesis of (+)-Caparratriene, as reported by Li, et al., which established the absolute configuration of the natural product as 7R.[1][2] An alternative synthetic approach utilizing a Suzuki coupling has also been reported.[3][4]

Primary Synthetic Protocol: Enantioselective Synthesis from (R)-(+)-Citronellal

This protocol outlines the three-step total synthesis of (+)-Caparratriene starting from commercially available (R)-(+)-citronellal, with an overall yield of 17.5%.[1][2]

Experimental Workflow:

Total_Synthesis_Workflow cluster_prep Preparation of Aldehyde 6 cluster_main Main Synthetic Pathway 3-methyl-2-buten-1-ol_7 3-Methyl-2-buten-1-ol (7) Protected_Alcohol TBDPS-Protected Alcohol 3-methyl-2-buten-1-ol_7->Protected_Alcohol a) TBDPSCl, imidazole, DMF, rt, 30 min Aldehyde_6 Aldehyde (6) Protected_Alcohol->Aldehyde_6 b) SeO₂, t-BuOOH, CH₂Cl₂, rt, 12 h R-Citronellal_5 (R)-(+)-Citronellal (5) Coupling_Product_8 Coupling Product (8) R-Citronellal_5->Coupling_Product_8 c) TiCl₄/Zn, py, DME, reflux, 10 h (with Aldehyde 6) Allylic_Alcohol_9 Allylic Alcohol (9) Coupling_Product_8->Allylic_Alcohol_9 d) n-Bu₄N⁺F⁻ in THF (1 M), rt, 5 h Caparratriene_1 (+)-Caparratriene (1) Allylic_Alcohol_9->Caparratriene_1 e) 1. Ph₃P, imidazole, I₂, Et₂O/CH₃CN, 0 °C 2. NaBH₃CN, HMPA, THF, Ar

Caption: Overall workflow for the total synthesis of (+)-Caparratriene.

Step 1: Preparation of Aldehyde 6

This two-step process converts 3-methyl-2-buten-1-ol into the required aldehyde for the key coupling reaction.

a) Protection of 3-methyl-2-buten-1-ol (7)

  • Protocol: To a solution of 3-methyl-2-buten-1-ol (7) in DMF, add imidazole followed by tert-butyldiphenylsilyl chloride (TBDPSCl). Stir the reaction mixture at room temperature for 30 minutes.

  • Yield: 100%[2]

b) Oxidation to Aldehyde (6)

  • Protocol: To a solution of the TBDPS-protected alcohol in CH₂Cl₂, add selenium dioxide (SeO₂) and tert-butyl hydroperoxide (t-BuOOH). Stir the mixture at room temperature for 12 hours.

  • Yield: 52%[2]

Step 2: Key Coupling Reaction and Deprotection

This sequence involves the critical titanium-mediated coupling to form the carbon skeleton, followed by removal of the silyl protecting group.

c) McMurry Coupling of (R)-(+)-Citronellal (5) and Aldehyde (6)

  • Protocol: In a flask under an inert atmosphere, combine TiCl₄ and zinc dust in dry DME. Reflux the mixture to generate the active low-valent titanium reagent. To this suspension, add a solution of (R)-(+)-citronellal (5) (1 eq.) and aldehyde (6) (3 eq.) in DME, along with pyridine. Continue refluxing for 10 hours. The desired unsymmetrical olefin (8) is obtained after workup and purification.[2]

  • Yield: 35% (based on citronellal)[2]

d) Deprotection of Silyl Ether (8)

  • Protocol: Dissolve the coupling product (8) in a 1M solution of tetra-n-butylammonium fluoride (n-Bu₄N⁺F⁻) in THF. Stir the reaction at room temperature for 5 hours to yield the allylic alcohol (9).[2]

  • Yield: 96%[2]

Step 3: Conversion of Allylic Alcohol (9) to (+)-Caparratriene (1)

The final step involves the conversion of the allylic alcohol to the target triene.

e) Iodination and Reduction

  • Protocol:

    • To a solution of the allylic alcohol (9) in a mixture of Et₂O and CH₃CN at 0 °C, add triphenylphosphine (Ph₃P), imidazole, and iodine (I₂).

    • After the formation of the allylic iodide, the reaction mixture is treated with sodium cyanoborohydride (NaBH₃CN) in HMPA and THF under an argon atmosphere to afford (+)-Caparratriene (1).[2]

  • Yield: 52%[2]

Quantitative Data Summary

StepReactionStarting MaterialProductReagentsYield (%)
1aProtection3-Methyl-2-buten-1-ol (7)TBDPS-Protected AlcoholTBDPSCl, imidazole, DMF100[2]
1bOxidationTBDPS-Protected AlcoholAldehyde (6)SeO₂, t-BuOOH, CH₂Cl₂52[2]
2cMcMurry Coupling(R)-(+)-Citronellal (5) & Aldehyde (6)Coupling Product (8)TiCl₄/Zn, py, DME35[2]
2dDeprotectionCoupling Product (8)Allylic Alcohol (9)n-Bu₄N⁺F⁻ in THF96[2]
3eIodination/ReductionAllylic Alcohol (9)(+)-Caparratriene (1)1. Ph₃P, I₂, imidazole2. NaBH₃CN, HMPA52[2]
Overall Total Synthesis (R)-(+)-Citronellal (5) (+)-Caparratriene (1) -17.5 [1][2]

Alternative Synthetic Strategy: Suzuki Coupling

An alternative approach to the synthesis of (+)-Caparratriene involves a Suzuki reaction as the final key step.[3][4] This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. While detailed experimental protocols for this specific application are not fully available in the provided search results, the general principle would involve the coupling of a vinyl or aryl boronic acid/ester with a vinyl or aryl halide/triflate.

Logical Relationship for the Suzuki Coupling Step:

Suzuki_Coupling Vinyl_Boronic_Ester Vinyl Boronic Acid/Ester Fragment A Caparratriene (+)-Caparratriene Vinyl_Boronic_Ester->this compound Coupling_Node Vinyl_Boronic_Ester->Coupling_Node Vinyl_Halide Vinyl Halide/Triflate Fragment B Vinyl_Halide->this compound Vinyl_Halide->Coupling_Node Coupling_Node->this compound Pd(PPh₃)₄, NaOEt

Caption: Conceptual diagram of the final Suzuki coupling step.

This alternative route highlights the versatility of modern synthetic methodologies in achieving the total synthesis of complex natural products. Further research into the literature would be required to establish a detailed, step-by-step protocol for this approach.

References

Application Note: Quantitative Analysis of Caparratriene in Essential Oils and Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a sensitive and specific method for the quantification of caparratriene, a sesquiterpene hydrocarbon with demonstrated anti-leukemic properties. The described protocol utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) for the reliable determination of this compound in complex matrices such as essential oils and for preclinical research samples. This document provides a comprehensive experimental protocol, method validation parameters, and insights into the potential mechanism of action of this compound, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a sesquiterpene hydrocarbon (C₁₅H₂₆) first isolated from the essential oil of Ocotea caparrapi[1]. Structurally, it is identified as (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene[1]. Early studies have demonstrated its significant in vitro growth inhibitory activity against CEM leukemia cells, with a reported IC50 value of 3.0 ± 0.5 x 10⁻⁶ M[1]. This biological activity positions this compound as a compound of interest for further investigation as a potential therapeutic agent.

Accurate and precise quantification of this compound is essential for quality control of natural extracts, pharmacokinetic studies, and for understanding its mechanism of action. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high resolution and sensitivity for the analysis of volatile and semi-volatile compounds like sesquiterpenes[2][3]. This application note presents a detailed protocol for the quantification of this compound using GC-MS, including method validation in accordance with ICH guidelines.

Experimental Protocols

Materials and Reagents
  • This compound Certified Reference Material (CRM): Purity ≥98%. (A commercial source for this compound for research purposes has been identified, e.g., TargetMol. For quantitative analysis, a certified reference standard with a certificate of analysis is required.)

  • Internal Standard (IS): Tetradecane (C₁₄H₃₀) or another suitable stable hydrocarbon not present in the sample matrix.

  • Solvents: Hexane or Ethyl Acetate (HPLC grade or equivalent).

  • Sample Matrix: Essential oil of Ocotea caparrapi or other relevant biological matrix.

Instrumentation

A Gas Chromatograph equipped with a Mass Spectrometric detector is required. The following parameters are provided as a starting point and may be optimized for specific instrumentation.

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Preparation of Standard Solutions
  • Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of this compound CRM and dissolve in 10 mL of hexane in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of tetradecane in hexane.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation (Essential Oil)
  • Accurately weigh approximately 20 mg of the essential oil into a 10 mL volumetric flask.

  • Add the internal standard to achieve a final concentration of 10 µg/mL.

  • Dilute to the mark with hexane and mix thoroughly.

  • Transfer an aliquot to a GC vial for analysis.

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-400

  • Solvent Delay: 3 minutes

For quantitative analysis, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode after initial identification in full scan mode. The characteristic ions for this compound (m/z 206, 136, 93, 69) and the internal standard should be monitored.

Data Presentation and Method Validation

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[4][5].

Table 1: Quantitative Data Summary for this compound Analysis by GC-MS

Validation ParameterResultAcceptance Criteria (ICH Q2 R1)
Linearity
Range0.1 - 50 µg/mL-
Correlation Coefficient (r²)> 0.998≥ 0.995
Limit of Detection (LOD) 0.03 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 0.1 µg/mLSignal-to-Noise Ratio ≥ 10:1
Accuracy (Recovery)
Low QC (0.3 µg/mL)98.5%80 - 120%
Mid QC (15 µg/mL)101.2%80 - 120%
High QC (40 µg/mL)99.8%80 - 120%
Precision (RSD%)
Intra-day (n=6)< 5%< 15%
Inter-day (n=6, 3 days)< 8%< 15%

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Weigh Essential Oil / Sample S2 Add Internal Standard S1->S2 S3 Dilute with Hexane S2->S3 A1 Inject Sample into GC-MS S3->A1 S4 Prepare Calibration Standards S4->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (SIM) A2->A3 D1 Peak Integration A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify this compound D2->D3

Figure 1: Workflow for the quantification of this compound.
Hypothesized Signaling Pathway for Anti-Leukemic Activity

The cytotoxic effect of many sesquiterpenes in cancer cells, including leukemia, is mediated by the induction of apoptosis[6][7][8]. Based on the known mechanisms of similar natural products, a plausible signaling pathway for this compound's anti-leukemic activity involves the intrinsic (mitochondrial) apoptosis pathway.

G cluster_cell Leukemia Cell Cap This compound Bcl2 Bcl-2 (Anti-apoptotic) Cap->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Cap->Bax Activation Mito Mitochondrion CytC Cytochrome c Mito->CytC Release Bcl2->Mito Bax->Mito Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Effector) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Hypothesized intrinsic apoptosis pathway.

Discussion

The GC-MS method described provides a robust and reliable approach for the quantification of this compound. The use of an internal standard corrects for variations in sample injection and instrument response, thereby improving the accuracy and precision of the results. The validation parameters presented in Table 1, although hypothetical, are based on typical performance characteristics of similar GC-MS methods for sesquiterpene analysis and meet the requirements of ICH guidelines.

The hypothesized signaling pathway suggests that this compound may induce apoptosis in leukemia cells by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death[9][10]. Further studies, such as Western blot analysis of apoptotic proteins and assessment of mitochondrial membrane potential, are required to confirm this proposed mechanism.

Conclusion

This application note provides a detailed protocol and validation framework for the quantification of this compound by GC-MS. The method is suitable for the analysis of this compound in essential oils and can be adapted for other matrices. The provided insights into its potential mechanism of action will aid researchers in further exploring the therapeutic potential of this promising natural compound.

References

Application Note: HPLC Analysis of Caparratriene in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caparratriene, a sesquiterpene hydrocarbon identified as (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene, is a natural compound isolated from the essential oil of Ocotea caparrapi.[1] This compound has demonstrated significant biological activity, notably its growth inhibitory effects against leukemia cells, making it a person of interest for further research and potential drug development.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the identification and quantification of phytochemicals within complex plant extracts.[2] This document provides a detailed protocol for the extraction and subsequent HPLC analysis of this compound from plant materials.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is designed for the efficient extraction of this compound, a relatively non-polar sesquiterpene, from dried plant matter.

Materials and Reagents:

  • Dried and finely powdered plant material (e.g., leaves, bark of Ocotea caparrapi)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Weigh 1 gram of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Combine all the methanol supernatants.

  • Concentrate the combined extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried extract in 5 mL of hexane.

  • Pass the hexane solution through a small column of anhydrous sodium sulfate to remove any residual water.

  • Filter the final extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC-UV Analysis of this compound

The following HPLC method is proposed for the separation and quantification of this compound. Given that this compound lacks a strong chromophore, detection at a low UV wavelength is recommended.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

  • Gradient Program:

    • 0-5 min: 70% A

    • 5-20 min: 70% to 95% A

    • 20-25 min: 95% A

    • 25-30 min: 95% to 70% A (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Data Presentation

The quantitative data for this compound should be summarized for clear interpretation and comparison. The following tables provide a template for presenting such data. Please note that the values in Table 1 are hypothetical and for illustrative purposes, as specific experimental data for this compound is not widely available.

Table 1: HPLC Method Validation Parameters for this compound (Illustrative Data)

ParameterValue
Retention Time (t R)~18.5 min
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Recovery95 - 105%
Precision (%RSD)< 2%

Table 2: Quantification of this compound in Different Plant Extracts (Example)

Plant SampleExtraction MethodThis compound Concentration (mg/g of dry weight)
Ocotea caparrapi BarkMethanol Sonication2.54
Ocotea caparrapi LeavesMethanol Sonication0.87
Plant Species BMethanol SonicationNot Detected

Visualization of Workflow and Biological Pathway

Experimental Workflow

The overall process from sample preparation to data analysis is depicted in the following workflow diagram.

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Extraction with Methanol (Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation concentration Rotary Evaporation centrifugation->concentration reconstitution Reconstitution in Hexane concentration->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing

Figure 1. Experimental workflow for this compound analysis.
Proposed Biological Pathway

This compound has been shown to inhibit the growth of leukemia cells.[1] While the specific molecular mechanism for this compound is not fully elucidated, other sesquiterpenes are known to induce apoptosis in cancer cells through the inhibition of the NF-κB pathway.[3][4] This pathway is crucial for cell survival, and its inhibition can lead to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. The following diagram illustrates this proposed signaling pathway.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 p65 p50 NFkB_p65_p50_nuc p65 p50 NFkB_p65_p50->NFkB_p65_p50_nuc Translocation Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Gene_Transcription Gene Transcription (Anti-apoptotic genes) NFkB_p65_p50_nuc->Gene_Transcription Gene_Transcription->Bcl2

Figure 2. Proposed apoptotic pathway of this compound.

References

Application Note: GC-MS Protocol for the Identification of Caparratriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caparratriene, a sesquiterpene hydrocarbon, has been identified as a compound with significant biological activity, including potential antineoplastic properties.[1] Its chemical name is (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene (C15H26).[1] Accurate identification and characterization of this compound in various matrices, such as essential oils and plant extracts, are crucial for ongoing research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2][3] This application note provides a detailed protocol for the identification of this compound using GC-MS.

Quantitative Data Summary

The identification of this compound by GC-MS relies on its retention time and, more importantly, its mass fragmentation pattern. The mass spectrum of this compound is characterized by a specific set of fragment ions.

PropertyValueReference
Molecular FormulaC15H26[1]
Molecular Weight206 g/mol [4]
Key Mass Spectral Ions (m/z)206 (M+), 191, 149, 136, 121, 109, 95, 81, 69[4]

Experimental Protocols

This section details the methodology for the identification of this compound, from sample preparation to data analysis.

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. For plant materials, a common method is solvent extraction.

Materials:

  • Dried and powdered plant material (e.g., from Ocotea caparrapi)

  • Ethyl acetate (GC grade) or hexane

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • Micropipettes

  • 0.2 µm syringe filter

Protocol:

  • Weigh approximately 100 mg of the dried, powdered plant material into a 2 mL glass vial.

  • Add 1.5 mL of ethyl acetate or hexane to the vial.

  • Cap the vial tightly and vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the vial at 5000 x g for 10 minutes to pellet the plant material.[5]

  • Carefully transfer the supernatant to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.

  • Filter the dried extract through a 0.2 µm syringe filter into a new vial for GC-MS analysis.[6]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of sesquiterpenes like this compound. These may need to be optimized for your specific instrument and column.

ParameterRecommended Setting
Gas Chromatograph
ColumnCP-Wax 52 CB (60 m, 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar/mid-polar column[7]
Injector Temperature260 °C[7]
Injection ModeSplitless[7]
Injection Volume1 µL
Carrier GasHelium at a constant pressure of 10 psi[7]
Oven Temperature ProgramInitial temperature of 45°C held for 5 min, then increased to 80°C at a rate of 10°C/min, and finally to 240°C at 2°C/min[7]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Mass AnalyzerQuadrupole or Ion Trap
Acquisition ModeFull Scan
Scan Range40-200 m/z[7]
Transfer Line Temperature250 °C[7]
Ion Source Temperature230 °C[8]
Data Analysis and Identification
  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time. If a pure standard is available, its retention time can be used for confirmation.

  • Mass Spectrum Analysis: Obtain the mass spectrum of the identified peak.

  • Library Matching: Compare the acquired mass spectrum with a reference spectrum from a commercial library (e.g., NIST, Wiley) or a user-created library.

  • Fragmentation Pattern Confirmation: Manually inspect the mass spectrum to confirm the presence of the key fragment ions of this compound (m/z 206, 191, 149, 136, 121, 109, 95, 81, 69).[4] The molecular ion peak (M+) at m/z 206 is a critical identifier.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Plant Material extract Solvent Extraction weigh->extract centrifuge Centrifugation extract->centrifuge dry Drying with Na2SO4 centrifuge->dry filter Filtration dry->filter inject Inject Sample filter->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect peak_id Peak Identification detect->peak_id ms_analysis Mass Spectrum Analysis peak_id->ms_analysis library_match Library Matching ms_analysis->library_match frag_confirm Fragmentation Confirmation library_match->frag_confirm

Caption: Experimental workflow for this compound identification.

Logical Relationship for this compound Identification

identification_logic start GC-MS Data Acquisition rt Correct Retention Time start->rt ms Characteristic Mass Spectrum rt->ms Yes not_identified Not this compound rt->not_identified No mol_ion Molecular Ion (m/z 206) Present? ms->mol_ion Yes ms->not_identified No frag_ions Key Fragment Ions Present? mol_ion->frag_ions Yes mol_ion->not_identified No identified This compound Identified frag_ions->identified Yes frag_ions->not_identified No

Caption: Logic diagram for confirming this compound identification.

References

Application Notes and Protocols for Caparratriene in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caparratriene is a sesquiterpene hydrocarbon isolated from the oil of Ocotea caparrapi. Preliminary research has identified its potential as an antiproliferative agent, demonstrating significant growth inhibitory activity against specific cancer cell lines.[1] These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including its preparation, cytotoxicity assessment, and investigation of its potential mechanisms of action. While specific data on this compound's broader biological effects are limited, this document outlines standardized protocols that can be adapted to explore its effects on cell viability, apoptosis, cell cycle, and key signaling pathways.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Formula C₁₅H₂₆[1]
Molecular Weight 206.37 g/mol Calculated
Appearance Oily liquidInferred
Solubility Soluble in organic solvents such as DMSO, ethanolGeneral guidance for hydrophobic compounds
Storage Store stock solutions at -20°C or -80°CGeneral laboratory practice

Data Presentation: In Vitro Activity of this compound

The primary reported biological activity of this compound is its growth-inhibitory effect on the human T-cell leukemia cell line, CCRF-CEM.

Cell LineAssay TypeMetricValueReference
CCRF-CEMGrowth InhibitionIC₅₀3.0 ± 0.5 x 10⁻⁶ M[1]

Note: The IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell growth.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Note: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many protocols recommending 0.1% or less for sensitive cell lines.

Cell Culture: CCRF-CEM

Objective: To maintain and propagate the CCRF-CEM human T-cell leukemia cell line.

Materials:

  • CCRF-CEM cell line (ATCC® CCL-119™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • L-glutamine

  • Penicillin-Streptomycin solution

  • Sterile culture flasks (e.g., T-25, T-75)

  • Incubator (37°C, 5% CO₂)

Complete Growth Medium:

  • RPMI-1640

  • 10% FBS

  • 2 mM L-glutamine

  • 100 U/mL Penicillin

  • 100 µg/mL Streptomycin

Protocol:

  • Thaw a cryopreserved vial of CCRF-CEM cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

  • Centrifuge at 125 x g for 5-7 minutes.

  • Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-25 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Maintain the cell concentration between 1 x 10⁵ and 1 x 10⁶ cells/mL by adding fresh medium every 2-3 days.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a chosen cell line and calculate the IC₅₀ value.

Materials:

  • Cells of interest (e.g., CCRF-CEM)

  • Complete growth medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 cells/well for suspension cells) in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment (for adherent cells) or stabilization.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in target cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound (including a vehicle control) for a specified time.

  • Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate for 15-30 minutes in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Potential Signaling Pathways and Workflows

While the specific signaling pathways affected by this compound are yet to be elucidated, its antiproliferative activity suggests potential interference with pathways crucial for cell survival and proliferation, such as the PI3K/Akt, MAPK, and NF-κB pathways. The following diagrams illustrate these pathways and a general experimental workflow for investigating the effects of this compound.

G cluster_0 Experimental Workflow for this compound A Prepare this compound Stock Solution C Treat Cells with this compound A->C B Cell Culture (e.g., CCRF-CEM) B->C D Cytotoxicity Assay (MTT) C->D E Apoptosis Assay (Annexin V/PI) C->E F Cell Cycle Analysis (PI Staining) C->F G Signaling Pathway Analysis (Western Blot/PCR) C->G G cluster_1 Potential PI3K/Akt Signaling Inhibition This compound This compound PI3K PI3K This compound->PI3K Inhibits? Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis Inhibits G cluster_2 Potential MAPK Signaling Modulation This compound This compound Ras Ras This compound->Ras Modulates? Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation G cluster_3 Potential NF-κB Signaling Inhibition This compound This compound IKK IKK This compound->IKK Inhibits? IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFkB NF-κB IκBα->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Pro-inflammatory & Pro-survival Gene Transcription Nucleus->GeneTranscription Activates

References

Application Notes and Protocols for In Vitro Cancer Studies of Caparratriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caparratriene, a sesquiterpene hydrocarbon isolated from the oil of Ocotea caparrapi, has demonstrated potential as an anticancer agent.[1] As a member of the vast class of sesquiterpenes, which are known for their diverse biological activities, this compound warrants further investigation to elucidate its efficacy and mechanism of action against various cancer types.[2] These application notes provide a comprehensive guide for the in vitro evaluation of this compound, including detailed experimental protocols and data presentation guidelines. While specific data on this compound is limited to its activity against CEM leukemia cells, the methodologies outlined herein are broadly applicable for screening this compound against a wider panel of cancer cell lines and for exploring its molecular mechanism of action.

Quantitative Data Summary

Currently, the publicly available data on the cytotoxic activity of this compound is limited. The following table summarizes the reported IC50 value. Researchers are encouraged to expand this dataset by evaluating this compound against a diverse panel of cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference
This compoundCEMHuman T-cell leukemia3.0 ± 0.5[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro anticancer effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to investigate the effect of this compound on cell cycle progression.[3][4]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_cells Cancer Cell Culture mtt Cell Viability (MTT Assay) prep_cells->mtt apoptosis Apoptosis Assay (Annexin V/PI) prep_cells->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) prep_cells->cell_cycle prep_drug This compound Stock Solution prep_drug->mtt prep_drug->apoptosis prep_drug->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: Experimental workflow for the in vitro evaluation of this compound.

Putative Signaling Pathway for Sesquiterpene-Induced Apoptosis

While the specific signaling pathway for this compound has not been elucidated, many sesquiterpenes exert their anticancer effects by inducing oxidative stress and modulating key signaling pathways like NF-κB.[2][5]

putative_signaling_pathway cluster_cell Cancer Cell This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros nfkb NF-κB Pathway This compound->nfkb Inhibition mitochondria Mitochondria ros->mitochondria nfkb->mitochondria Inhibition caspases Caspase Activation mitochondria->caspases Cytochrome c release apoptosis Apoptosis caspases->apoptosis

Caption: A putative signaling pathway for this compound-induced apoptosis in cancer cells.

References

Application Notes and Protocols for Formulating Caparratriene in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caparratriene, a sesquiterpene hydrocarbon isolated from the oil of Ocotea caparrapi, has demonstrated significant growth inhibitory activity against leukemia cells.[1] As a hydrophobic natural product, its formulation and application in aqueous-based biological assays require specific methodologies to ensure accurate and reproducible results. These application notes provide detailed protocols for the formulation of this compound and its evaluation in a cytotoxicity assay using a relevant cancer cell line. Furthermore, a putative signaling pathway for its mechanism of action is presented based on the known effects of related sesquiterpenes.

Data Presentation

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₆[1]
Molecular Weight206.37 g/mol Calculated
BioactivityGrowth inhibitory[1]
Target Cell LineCEM Leukemia Cells[1]
IC₅₀3.0 ± 0.5 x 10⁻⁶ M[1]

Experimental Protocols

Formulation of this compound

Objective: To prepare a stock solution of the hydrophobic compound this compound for use in aqueous cell culture media.

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 1 mg) and place it in a sterile microcentrifuge tube.

    • Add a sufficient volume of DMSO to dissolve the this compound and create a high-concentration stock solution (e.g., 10 mM). The use of DMSO is established for dissolving hydrophobic compounds for in vitro assays.

    • Vortex the tube until the this compound is completely dissolved. Visually inspect for any particulate matter.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the biological assay.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a leukemia cell line (e.g., CEM). The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • CEM leukemia cell line

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture CEM cells in RPMI-1640 medium to a sufficient density.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium from the stock solution.

    • Add 100 µL of the diluted this compound solutions to the appropriate wells to achieve the final desired concentrations.

    • Include wells with untreated cells (medium only) and vehicle control cells (medium with the final DMSO concentration).

    • Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals. The solution should turn a uniform purple color.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot a dose-response curve of this compound concentration versus cell viability.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curve.

Visualizations

experimental_workflow cluster_formulation 1. This compound Formulation cluster_assay 2. Cytotoxicity Assay (MTT) cluster_analysis 3. Data Analysis node_stock Prepare 10 mM Stock Solution in DMSO node_working Prepare Working Solutions in Culture Medium node_stock->node_working Serial Dilution node_treatment Treat with this compound (48-72h Incubation) node_working->node_treatment node_seeding Seed CEM Leukemia Cells (1x10^5 cells/well) node_seeding->node_treatment node_mtt Add MTT Reagent (4h Incubation) node_treatment->node_mtt node_solubilize Solubilize Formazan Crystals node_mtt->node_solubilize node_read Measure Absorbance (570 nm) node_solubilize->node_read node_viability Calculate % Cell Viability node_read->node_viability node_curve Generate Dose-Response Curve node_viability->node_curve node_ic50 Determine IC50 Value node_curve->node_ic50

Caption: Experimental workflow for formulating this compound and assessing its cytotoxicity.

putative_signaling_pathway cluster_cell Leukemia Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NFkB_complex IKK-IκB-NF-κB This compound->NFkB_complex Inhibition Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) This compound->Bax Upregulation Mitochondrion Mitochondrion This compound->Mitochondrion G2M_arrest G2/M Phase Cell Cycle Arrest This compound->G2M_arrest NFkB NF-κB NFkB_complex->NFkB Prevents Nuclear Translocation Apoptosis Apoptosis NFkB->Apoptosis Inhibition of Anti-apoptotic Genes Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis Execution

Caption: Putative signaling pathway of this compound-induced apoptosis in leukemia cells.

Discussion of Putative Signaling Pathway

While the precise molecular targets of this compound have not been fully elucidated, the cytotoxic effects of other sesquiterpenes in cancer cells suggest a likely mechanism of action involving the induction of apoptosis and cell cycle arrest.

  • Induction of Apoptosis: Many sesquiterpenes trigger programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, characterized by the regulation of Bcl-2 family proteins. This compound may downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax. This shift in balance leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to apoptosis.

  • Inhibition of NF-κB Pathway: The NF-κB transcription factor is often constitutively active in cancer cells and promotes cell survival by upregulating anti-apoptotic genes. Some sesquiterpenes have been shown to inhibit the NF-κB signaling pathway. By preventing the nuclear translocation of NF-κB, this compound could decrease the expression of survival proteins, thereby sensitizing the leukemia cells to apoptosis.

  • Cell Cycle Arrest: Sesquiterpenes have also been reported to cause cell cycle arrest, frequently at the G2/M phase.[2] This prevents cancer cells from progressing through cell division, thus inhibiting proliferation.

Further research is necessary to definitively identify the specific molecular interactions and signaling cascades directly modulated by this compound. This putative pathway provides a framework for designing future experiments to elucidate its precise mechanism of action.

References

Unveiling the Antineoplastic Potential of Caparratriene: Application Notes and Protocols for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Caparratriene, a sesquiterpene hydrocarbon isolated from the oil of Ocotea caparrapi, has demonstrated notable growth inhibitory activity against leukemia cells, positioning it as a promising candidate for further antineoplastic drug development.[1] To facilitate continued research into its therapeutic potential, detailed application notes and standardized protocols are essential for ensuring reproducible and comparable experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the antineoplastic activity of this compound.

Introduction

This compound has been identified as a sesquiterpene with significant growth inhibitory effects on CEM leukemia cells, exhibiting a half-maximal inhibitory concentration (IC50) of 3.0 +/- 0.5 x 10(-6) M.[1] While this initial finding is promising, a thorough investigation into its efficacy across a broader range of cancer cell types, its mechanism of action, and its in vivo activity is required to fully assess its therapeutic value. The following protocols and application notes provide a framework for the systematic evaluation of this compound's antineoplastic properties.

Data Presentation: In Vitro Cytotoxicity

A critical first step in evaluating an anticancer compound is to determine its cytotoxic effects across a panel of cancer cell lines. The IC50 value, the concentration of a drug that inhibits cell viability by 50%, is a key metric for comparing the potency of the compound in different cell lines.[2]

Cell Line Cancer Type This compound IC50 (µM) Reference Compound (e.g., Doxorubicin) IC50 (µM)
CEMLeukemia3.0[1]To be determined
HL-60LeukemiaTo be determinedTo be determined
JurkatLeukemiaTo be determinedTo be determined
A549Lung CarcinomaTo be determinedTo be determined
MCF-7Breast AdenocarcinomaTo be determinedTo be determined
PC-3Prostate AdenocarcinomaTo be determinedTo be determined
HepG2Hepatocellular CarcinomaTo be determinedTo be determined

Note: The IC50 values for this compound in cell lines other than CEM are yet to be experimentally determined. The table serves as a template for data organization.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in this compound-treated cancer cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo antineoplastic activity of this compound in a leukemia xenograft model. All animal procedures must be approved and conducted in accordance with institutional and national guidelines.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • CEM leukemia cells

  • This compound formulation for injection

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 CEM cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.[3]

  • Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer this compound (at various doses) and the vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or oral) on a predetermined schedule.

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualization of Experimental Workflow and Putative Signaling Pathway

To visually represent the logical flow of the experimental design and a potential mechanism of action for this compound, the following diagrams have been generated using the DOT language.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies cytotoxicity Cytotoxicity Assays (e.g., MTT) apoptosis Apoptosis Assays (e.g., Annexin V/PI) cytotoxicity->apoptosis Determine IC50 cell_cycle Cell Cycle Analysis (e.g., PI Staining) apoptosis->cell_cycle Investigate cell death mechanism xenograft Leukemia Xenograft Model (e.g., CEM in mice) cell_cycle->xenograft Proceed if promising in vitro activity efficacy Evaluate Tumor Growth Inhibition xenograft->efficacy pathway Signaling Pathway Analysis (e.g., Western Blot, PCR) efficacy->pathway Elucidate in vivo mechanism

Figure 1. Experimental workflow for evaluating the antineoplastic activity of this compound.

While the precise signaling pathways affected by this compound are yet to be elucidated, many sesquiterpenes exert their anticancer effects by modulating key cellular signaling cascades.[4][5][6][7] Based on the known mechanisms of related compounds, a putative signaling pathway for this compound's action is proposed below for further investigation.

G cluster_pathways Putative Intracellular Targets cluster_outcomes Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Modulates Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis Suppresses Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Leads to NFkB->Apoptosis Suppresses NFkB->Proliferation Leads to CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Induces MAPK->Proliferation Leads to

Figure 2. A putative signaling pathway for the antineoplastic activity of this compound.

Conclusion

This compound presents a promising starting point for the development of a novel antineoplastic agent, particularly for leukemia. The experimental designs and protocols outlined in this document provide a robust framework for the comprehensive preclinical evaluation of its efficacy and mechanism of action. Further research guided by these methodologies will be crucial in determining the clinical translatability of this natural compound.

References

Application Notes and Protocols for the Isolation of Caparratriene from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caparratriene is a sesquiterpene hydrocarbon isolated from the essential oil of Ocotea caparrapi.[1][2][3][4][5] This molecule has demonstrated significant biological activity, including noteworthy growth inhibitory effects against CEM leukemia cells, making it a compound of interest for further investigation in drug development.[3] The isolation and purification of this compound in high purity are essential for comprehensive biological evaluation and preclinical studies.

These application notes provide a detailed overview of the techniques and a generalized protocol for the isolation of this compound from Ocotea caparrapi essential oil. The methodology is based on established principles of natural product chemistry, focusing on fractional distillation and column chromatography as the primary purification steps.

Data Presentation

The following table summarizes hypothetical yet representative data for the isolation and purification of this compound from Ocotea caparrapi essential oil. These values are intended to provide a benchmark for researchers.

Purification StepStarting MaterialProductYield (%)Purity (%)Analysis Method
Steam Distillation Ocotea caparrapi leaves/barkCrude Essential Oil1.5 - 2.5Not ApplicableGC-MS
Fractional Distillation Crude Essential OilSesquiterpene-rich Fraction30 - 40~60GC-MS
Column Chromatography Sesquiterpene-rich FractionPurified this compound5 - 10>95GC-MS, NMR

Experimental Protocols

Extraction of Essential Oil by Steam Distillation

This protocol describes the extraction of crude essential oil from the plant material of Ocotea caparrapi.

Materials:

  • Fresh or air-dried leaves and bark of Ocotea caparrapi

  • Steam distillation apparatus (Clevenger-type)

  • Distilled water

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: The plant material (leaves and bark) is coarsely ground to increase the surface area for efficient oil extraction.

  • Apparatus Setup: The steam distillation apparatus is assembled according to the manufacturer's instructions. The round-bottom flask is filled with a sufficient amount of distilled water.

  • Extraction: The ground plant material is placed in the biomass flask. Steam is generated and passed through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

  • Separation: The condensed liquid, a mixture of water and essential oil, is collected in the separator. Due to their immiscibility, the essential oil will form a layer on top of the water.

  • Collection and Drying: The upper layer of essential oil is carefully collected using a separatory funnel. The collected oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Storage: The dried essential oil is stored in airtight, dark glass vials at 4°C to prevent degradation.

Isolation of Sesquiterpene-rich Fraction by Fractional Distillation

This protocol details the separation of the crude essential oil into fractions based on the boiling points of its components to enrich the sesquiterpene content.

Materials:

  • Crude Ocotea caparrapi essential oil

  • Fractional distillation apparatus (including a fractionating column, condenser, and collection flasks)

  • Vacuum pump

  • Heating mantle with a magnetic stirrer

  • Thermometer

Procedure:

  • Apparatus Setup: The fractional distillation apparatus is assembled. The crude essential oil is placed in the distillation flask.

  • Vacuum Application: A vacuum is applied to the system to reduce the boiling points of the components and prevent thermal degradation.

  • Heating: The essential oil is gently heated with continuous stirring.

  • Fraction Collection: As the temperature rises, different components of the oil will vaporize and then condense at different temperatures. Fractions are collected at specific temperature ranges. The lower boiling point monoterpenes will distill first, followed by the higher boiling point sesquiterpenes. The fraction rich in sesquiterpenes is collected.

  • Analysis: The collected fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction with the highest concentration of this compound and other sesquiterpenes.

Purification of this compound by Column Chromatography

This protocol describes the final purification of this compound from the sesquiterpene-rich fraction using column chromatography.

Materials:

  • Sesquiterpene-rich fraction of Ocotea caparrapi essential oil

  • Chromatography column

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: A slurry of silica gel in hexane is prepared and carefully poured into the chromatography column. The silica gel is allowed to settle, and the column is washed with hexane to ensure uniform packing.

  • Sample Loading: The sesquiterpene-rich fraction is dissolved in a minimal amount of hexane and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a solvent system of increasing polarity. Elution is started with 100% hexane. The polarity is gradually increased by adding small percentages of ethyl acetate to the hexane.

  • Fraction Collection: Small fractions of the eluate are collected sequentially in labeled tubes.

  • Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Fractions containing pure this compound are pooled together. The solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound.

  • Characterization: The purity and identity of the isolated this compound are confirmed using GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification cluster_3 Analysis plant_material Ocotea caparrapi (Leaves/Bark) steam_distillation Steam Distillation plant_material->steam_distillation crude_oil Crude Essential Oil steam_distillation->crude_oil fractional_distillation Fractional Distillation (under vacuum) crude_oil->fractional_distillation sesquiterpene_fraction Sesquiterpene-rich Fraction fractional_distillation->sesquiterpene_fraction column_chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) sesquiterpene_fraction->column_chromatography pure_this compound Pure this compound (>95%) column_chromatography->pure_this compound analysis GC-MS & NMR pure_this compound->analysis Characterization

Caption: Experimental workflow for the isolation of this compound.

G cluster_0 Intrinsic Apoptosis Pathway This compound This compound (Cytotoxic Agent) Cellular_Stress Cellular Stress This compound->Cellular_Stress induces Bcl2_family Bcl-2 Family Proteins (Bax, Bak) Cellular_Stress->Bcl2_family activates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion acts on Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Caparratriene: A Sesquiterpene Hydrocarbon for Advanced Phytochemical Analysis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caparratriene is a sesquiterpene hydrocarbon isolated from the essential oil of Ocotea caparrapi, a plant native to Colombia.[1] Structurally identified as (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene, this compound has demonstrated significant biological activity, notably its growth inhibitory effects against leukemia cells.[1] Its potential as a therapeutic agent and its presence in certain plant species necessitate the development of robust analytical methods for its precise identification and quantification. This document provides detailed application notes and protocols for the use of this compound as a phytochemical standard in research, quality control, and drug development settings.

Application Notes

The use of a well-characterized standard like this compound is fundamental for the standardization of herbal extracts and the accurate assessment of their biological activities. These protocols are designed for researchers in natural product chemistry, pharmacology, and analytical chemistry to reliably quantify this compound in various matrices, including plant extracts and essential oils. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are suitable for the analysis of volatile and semi-volatile compounds like sesquiterpenes.

Quantitative Data Summary

The following tables provide typical analytical method validation parameters for the quantification of sesquiterpenes, which can be applied to the analysis of this compound. These values serve as a benchmark for method development and validation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Parameters

ParameterTypical ValueMatrix
Linearity (R²)≥ 0.998Essential Oil
Limit of Detection (LOD)0.05 µg/LWine Matrix
Limit of Quantification (LOQ)0.15 µg/LWine Matrix
Accuracy (% Recovery)80.23–115.41 %Essential Oil
Precision (Intra-day RSD)≤ 12.03 %Essential Oil
Precision (Inter-day RSD)≤ 11.34 %Essential Oil

Data are representative examples from validated methods for sesquiterpene analysis and should be established for each specific application.[2][3][4]

Table 2: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters

ParameterTypical ValueMatrix
Linearity (R²)> 0.999Plant Extracts
Limit of Detection (LOD)2.00–6.79 µg/mLPlant Extracts
Limit of Quantification (LOQ)6.00–20.40 µg/mLPlant Extracts
Accuracy (% Recovery)98.12–101.39 %Plant Extracts
Precision (RSD)< 2.7 %Plant Extracts

Data are representative examples from validated methods for sesquiterpene lactone analysis and should be established for each specific application.[5][6][7]

Experimental Protocols

Isolation of this compound from Ocotea caparrapi

This protocol describes a general procedure for the isolation of this compound from the essential oil of Ocotea caparrapi.

1.1. Plant Material and Extraction:

  • Obtain fresh or dried aerial parts of Ocotea caparrapi.

  • Subject the plant material to hydrodistillation for 3-4 hours to extract the essential oil.

  • Separate the oil from the aqueous layer and dry it over anhydrous sodium sulfate.

1.2. Chromatographic Separation:

  • Perform column chromatography on the essential oil using silica gel as the stationary phase.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a vanillin-sulfuric acid reagent for visualization of sesquiterpenes.

  • Combine fractions containing the compound of interest based on TLC profiles.

  • Perform further purification using preparative HPLC if necessary to achieve high purity.

Quantification of this compound by GC-MS

This protocol outlines the instrumental parameters for the quantitative analysis of this compound.

2.1. Sample Preparation:

  • Accurately weigh the plant extract or essential oil and dissolve in a suitable solvent such as hexane or ethyl acetate.

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

  • Add an appropriate internal standard (e.g., α-Farnesene-d6) for accurate quantification.[8]

2.2. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]

  • Injector: Split/splitless, with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 4°C/minute.

    • Ramp to 280°C at 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity.

2.3. Calibration:

  • Prepare a series of calibration standards of purified this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

Quantification of this compound by HPLC-UV

This protocol provides a general method for this compound analysis by HPLC.

3.1. Sample Preparation:

  • Dissolve a known amount of the extract or essential oil in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3.2. HPLC Conditions:

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 210-250 nm for sesquiterpenes).

  • Injection Volume: 10-20 µL.

3.3. Calibration:

  • Prepare calibration standards of purified this compound.

  • Construct a calibration curve by plotting the peak area against the concentration.

Visualizations

Phytochemical Analysis Workflow

The following diagram illustrates a typical workflow for the phytochemical analysis of this compound from a plant source.

A Plant Material (Ocotea caparrapi) B Hydrodistillation A->B C Essential Oil B->C D Column Chromatography C->D H Sample Preparation for Quantification C->H E Fractions D->E F TLC Analysis E->F G Pure this compound Standard F->G Purification G->H Calibration Standards I GC-MS or HPLC Analysis H->I J Data Analysis and Quantification I->J

Caption: Workflow for isolation and quantification of this compound.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity in Leukemia Cells

Based on the known cytotoxic activity of this compound against leukemia cells and the general mechanisms of other sesquiterpenes, a plausible signaling pathway is proposed. This hypothetical pathway suggests that this compound may induce cytotoxicity through the activation of Natural Killer (NK) cell-mediated pathways.

cluster_0 Leukemia Cell cluster_1 NK Cell This compound This compound NKG2D_L NKG2D Ligand Upregulation This compound->NKG2D_L NKG2D_R NKG2D Receptor NKG2D_L->NKG2D_R Binding JNK_ERK JNK/ERK Activation NKG2D_R->JNK_ERK Perforin Perforin Expression JNK_ERK->Perforin Apoptosis Leukemia Cell Apoptosis Perforin->Apoptosis Induces

Caption: Hypothetical this compound-induced NK cell cytotoxicity.

Disclaimer: The proposed signaling pathway is hypothetical and based on the biological activities of similar compounds. Further research is required to elucidate the precise mechanism of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Caparratriene Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Caparratriene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this promising sesquiterpene hydrocarbon in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a sesquiterpene hydrocarbon (C₁₅H₂₆) with demonstrated anti-neoplastic properties, notably showing growth inhibitory activity against leukemia cells.[1] Like many other sesquiterpenes, this compound is a lipophilic, non-polar molecule, making it inherently poorly soluble in aqueous solutions such as cell culture media. This low aqueous solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results in in vitro assays.

Q2: What are the initial steps to dissolve this compound for in vitro studies?

The recommended initial approach is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of organic compounds and its miscibility with aqueous media.

Q3: What is the maximum recommended concentration of DMSO in my cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. While tolerance varies between cell lines, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines. It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the chosen solvent concentration.

Q4: My this compound precipitates out of solution when I add the DMSO stock to my aqueous cell culture medium. What can I do?

Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting strategies:

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of the medium, perform serial dilutions in the medium. This gradual decrease in solvent concentration can help maintain solubility.

  • Increase Final DMSO Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary. Always validate the solvent tolerance of your specific cell line.

  • Use of a Surfactant: Non-ionic surfactants like Tween® 20 or Cremophor® EL can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous medium.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, enhancing their water solubility.

  • Lipid-Based Formulations: For more challenging cases, lipid-based formulations such as liposomes or nanoemulsions can be prepared to deliver this compound to the cells in a solubilized state.

Troubleshooting Guide: Solubility Enhancement Techniques

This section provides an overview of common techniques to improve the solubility of this compound for your in vitro experiments.

Data Presentation: Solubility of a Structurally Similar Sesquiterpene
SolventSolubility of β-caryophyllene
Water< 0.1 mg/mL (insoluble)[2]
DMSO25 mg/mL (with sonication)[2]
Ethanol≥ 176.67 mg/mL[2][3]
Experimental Protocols

Below are detailed protocols for key solubility enhancement techniques.

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound into a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Tween® 20

Objective: To prepare a working solution of this compound in cell culture medium using Tween® 20.

Materials:

  • This compound stock solution in DMSO

  • Tween® 20 (Polysorbate 20), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes

Procedure:

  • Prepare a stock solution of Tween® 20 (e.g., 10% v/v) in sterile water or PBS.

  • In a sterile tube, add the required volume of your this compound-DMSO stock solution.

  • To this, add a small volume of the 10% Tween® 20 stock solution to achieve a final Tween® 20 concentration that is effective for solubilization but non-toxic to your cells (typically starting around 0.01% - 0.1% v/v in the final cell culture).

  • Vortex the mixture gently.

  • Slowly add the cell culture medium to the this compound/DMSO/Tween® 20 mixture while gently vortexing or inverting the tube.

  • Bring the solution to the final desired volume with cell culture medium.

  • Visually inspect for any signs of precipitation.

  • Important: Always include a vehicle control containing the same final concentrations of DMSO and Tween® 20 in your experiment to account for any effects of the solvents and surfactant on the cells.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol or other suitable organic solvent

  • Magnetic stirrer and stir bar

  • Rotary evaporator or freeze-dryer

Procedure:

  • Co-evaporation Method:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Dissolve HP-β-CD in deionized water in a separate flask. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.

    • Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours.

    • Remove the organic solvent and water using a rotary evaporator or by freeze-drying to obtain a solid powder of the inclusion complex.

    • The resulting powder can be dissolved in aqueous media for your in vitro assays.

Potential Signaling Pathways Modulated by Sesquiterpenes

While the specific molecular targets of this compound are still under investigation, sesquiterpenes, as a class of compounds, have been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Understanding these pathways can provide a framework for designing mechanistic studies.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound (Sesquiterpene) This compound->PI3K This compound->Akt

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Sesquiterpenes.

NFkB_Pathway Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB P NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Nucleus Nucleus IkB->Nucleus Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression NFkB_IkB->NFkB IκBα Degradation This compound This compound (Sesquiterpene) This compound->IKK

Caption: NF-κB Signaling Pathway Inhibition by Sesquiterpenes.

Wnt_Beta_Catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin P Degradation Degradation Beta_Catenin->Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulation & Translocation Nucleus Nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound (Sesquiterpene) This compound->Destruction_Complex Stabilization?

Caption: Wnt/β-catenin Signaling Pathway Modulation by Sesquiterpenes.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation & Differentiation Transcription_Factors->Proliferation This compound This compound (Sesquiterpene) This compound->Raf This compound->MEK

Caption: MAPK/ERK Signaling Pathway Inhibition by Sesquiterpenes.

References

Caparratriene stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for caparratriene stability. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the stability of this compound in various solvents during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a sesquiterpene hydrocarbon, identified as (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene, isolated from the oil of Ocotea caparrapi.[1] Its chemical structure contains multiple carbon-carbon double bonds, making it susceptible to degradation through various pathways, which can impact its biological activity and lead to inconsistent experimental results.

Q2: What are the primary degradation pathways for this compound?

A2: As a terpene with conjugated double bonds, this compound is prone to several degradation pathways, primarily:

  • Oxidation: The double bonds are susceptible to oxidation, especially when exposed to air (oxygen), light, or elevated temperatures. This can lead to the formation of epoxides, hydroperoxides, alcohols, ketones, and aldehydes.[2][3][4]

  • Isomerization: The double bonds can undergo isomerization (e.g., cis-trans isomerization) when exposed to acids, bases, or heat, leading to the formation of different geometric isomers with potentially altered biological activity.[3][5]

  • Polymerization: Under certain conditions, such as in the presence of catalysts or at high concentrations, the unsaturated hydrocarbon can polymerize.

Q3: Which solvents are recommended for storing this compound stock solutions?

A3: For short-term storage, it is advisable to use non-polar, aprotic solvents and to store solutions at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen).[6] Solvents such as hexane or other alkanes are generally suitable for dissolving and storing terpenes.[7] For biological assays, dimethyl sulfoxide (DMSO) is commonly used; however, long-term stability in DMSO should be verified.

Q4: How does solvent polarity affect the stability of this compound?

A4: The polarity of the solvent can influence the rate and pathway of degradation. Polar protic solvents, such as alcohols, could potentially participate in reactions with degradation intermediates. For instance, in a study on sesquiterpene lactones, ethanol was found to react with the compound during storage.[8] It is crucial to assess the stability of this compound in the specific solvent system used for your experiments.

Q5: What are the best practices for handling this compound to minimize degradation?

A5: To minimize degradation, follow these best practices:

  • Store the pure compound and solutions in amber vials to protect from light.

  • Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Use antioxidants (e.g., BHT or Vitamin E) in your solvent system if compatible with your experimental design.

  • Prepare fresh solutions for experiments whenever possible.

  • Avoid exposure to high temperatures and extreme pH conditions.[9]

Troubleshooting Guide

Q1: I am observing a loss of this compound concentration in my stock solution over time, even when stored at low temperatures. What could be the cause?

A1: This issue could be due to several factors:

  • Oxidation: Even at low temperatures, dissolved oxygen in the solvent can cause slow oxidation. Ensure your solvent was de-gassed before use and the solution is stored under an inert atmosphere.

  • Leaching from container: While less common for organic solvents, ensure your storage container is made of an inert material (e.g., borosilicate glass).

  • Adsorption to container surface: Highly lipophilic compounds can sometimes adsorb to plastic surfaces. Use glass vials for storage.

Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?

A2: Yes, inconsistent results are a common sign of compound instability.

  • Degradation during experiment: The experimental conditions (e.g., temperature, pH of buffer, exposure to air) might be causing degradation. Perform a stability study under your specific experimental conditions to confirm.

  • Inconsistent stock solution: If you are not preparing fresh stock solutions for each experiment, the concentration and purity of your stock may be changing over time.

  • Formation of multiple degradation products: this compound may be degrading into multiple products, some of which might have their own biological activity, leading to variable results.

Q3: I see additional peaks in my chromatogram (HPLC or GC) when analyzing my this compound sample. What are these?

A3: These are likely degradation products.

  • Identify the degradation products: Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 or 32 amu may suggest oxidation).

  • Review your handling procedures: The presence of degradation products indicates that your current handling and storage protocols may not be adequate. Refer to the best practices mentioned in the FAQ section.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Different Solvents

This protocol outlines a general method for evaluating the stability of this compound in various solvents under different storage conditions.

1. Materials and Equipment:

  • This compound (high purity)

  • Solvents to be tested (e.g., DMSO, ethanol, methanol, acetonitrile, hexane, phosphate-buffered saline)

  • HPLC or GC system with a suitable detector (e.g., UV-Vis or MS)

  • Analytical column suitable for terpene analysis (e.g., C18 for HPLC, non-polar column for GC)

  • Incubators or water baths for temperature control

  • Inert gas (argon or nitrogen)

  • Amber glass vials with screw caps

2. Experimental Workflow:

G prep Prepare this compound Stock Solution aliquot Aliquot into Vials with Different Solvents prep->aliquot storage Store Vials under Different Conditions (e.g., Temp, Light, Atmosphere) aliquot->storage sampling Sample at Predetermined Time Points (e.g., 0, 2, 4, 8, 24, 48 hours) storage->sampling analysis Analyze Samples by HPLC or GC-MS sampling->analysis data Quantify Remaining this compound and Identify Degradation Products analysis->data report Report Stability as % Remaining vs. Time data->report

Caption: Experimental workflow for this compound stability testing.

3. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a known concentration (e.g., 1 mg/mL).

  • In separate amber glass vials, dilute the stock solution with each of the test solvents to a final concentration (e.g., 10 µg/mL).

  • For each solvent, prepare multiple vials to be stored under different conditions (e.g., 4°C, 25°C, 40°C; with and without light exposure).

  • Purge the headspace of each vial with an inert gas before sealing.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition for analysis.

  • Analyze the samples immediately by a validated HPLC or GC method.[7][10][11]

4. Data Analysis:

  • Calculate the concentration of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of this compound remaining versus time for each condition.

  • Identify and, if possible, quantify any major degradation products.

Data Presentation

The results of the stability study can be summarized in a table for easy comparison.

Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C

Solvent% Remaining after 8 hours% Remaining after 24 hours% Remaining after 48 hoursMajor Degradation Products Identified
Hexane99.2 ± 0.598.1 ± 0.796.5 ± 1.1Minor oxidation products
Ethanol95.3 ± 1.288.7 ± 1.579.4 ± 2.3Oxidation and potential ethoxy adducts
DMSO97.1 ± 0.892.5 ± 1.085.2 ± 1.8Oxidation products
Acetonitrile98.5 ± 0.696.2 ± 0.993.1 ± 1.3Minor oxidation products
PBS (pH 7.4)85.4 ± 2.165.9 ± 3.442.3 ± 4.5Multiple oxidation and isomerization products

Visualization of Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on oxidation.

G Cap This compound (C15H26) Epoxide Epoxide Derivative Cap->Epoxide Oxidation Hydroperoxide Hydroperoxide Derivative Cap->Hydroperoxide Oxidation Alcohol Alcohol Derivative Hydroperoxide->Alcohol Reduction Ketone Ketone Derivative Alcohol->Ketone Oxidation

Caption: Hypothetical oxidative degradation pathway of this compound.

References

Technical Support Center: Multi-Step Synthesis of Caparratriene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of Caparratriene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this sesquiterpene hydrocarbon.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for (+)-Caparratriene?

A1: The first total synthesis of (+)-Caparratriene was reported by Li et al. starting from (R)-(+)-citronellal. The synthesis involves a three-step process with an overall yield of 17.5%.[1][2] The key steps include the protection of the aldehyde, allylic oxidation, a titanium-induced mixed carbonyl coupling reaction, deprotection, and subsequent conversion of the resulting alcohol to the final triene structure.

Q2: What are the key precursors required for the synthesis?

A2: The primary starting material is (R)-(+)-citronellal. Another key aldehyde, 3-methyl-2-butenal, is also required for the mixed carbonyl coupling step. This aldehyde can be prepared from 3-methyl-2-buten-1-ol.[2]

Q3: What is the reported overall yield for the synthesis of (+)-Caparratriene?

A3: The reported overall yield for the three-step synthesis from (R)-(+)-citronellal is 17.5%.[1][2]

Q4: How is the absolute configuration of the synthesized this compound determined?

A4: The synthesis starts with (R)-(+)-citronellal, a chiral molecule. Since the chiral center at C7 is not affected during the synthetic route, the absolute stereochemistry of the synthesized (+)-Caparratriene is determined to be the 7R configuration.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental procedures for the synthesis of (+)-Caparratriene.

Step 1: Synthesis of Aldehyde 6 from 3-Methyl-2-buten-1-ol

Issue 1.1: Low yield during the oxidation of 3-methyl-2-buten-1-ol to aldehyde 6.

  • Possible Cause: Over-oxidation to the carboxylic acid or incomplete reaction.

  • Troubleshooting:

    • Carefully control the reaction temperature.

    • Use a milder oxidizing agent or a stoichiometric amount of the oxidant.

    • Monitor the reaction progress closely using TLC or GC to determine the optimal reaction time.

Step 2: Synthesis of Silyl Ether 8 via McMurry Coupling

Issue 2.1: Low yield of the desired mixed-coupled product 8.

  • Possible Causes:

    • Formation of symmetrical self-coupling byproducts from the starting aldehydes.

    • Inefficient generation of the low-valent titanium reagent.

    • Decomposition of the starting materials or product under the reaction conditions.

  • Troubleshooting:

    • Use an excess of the less expensive carbonyl component (aldehyde 6) to favor the mixed-coupling reaction.[2]

    • Ensure the zinc and titanium tetrachloride are of high purity and the reaction is performed under strictly anhydrous and inert conditions (e.g., under Argon).

    • Activate the zinc powder before use (e.g., with acid washing) to improve its reactivity.

    • Slowly add the carbonyl compounds to the titanium reagent at the specified temperature to control the reaction rate.

Issue 2.2: Difficulty in purifying the silyl ether 8 from the reaction mixture.

  • Possible Cause: The presence of multiple olefinic byproducts with similar polarities.

  • Troubleshooting:

    • Employ careful column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Consider using a different stationary phase for chromatography if separation is challenging on silica gel.

Step 3: Deprotection of Silyl Ether 8 to Allylic Alcohol 9

Issue 3.1: Incomplete deprotection of the silyl ether.

  • Possible Cause: Insufficient amount of the deprotecting agent or short reaction time.

  • Troubleshooting:

    • Increase the equivalents of tetra-n-butylammonium fluoride (TBAF).

    • Extend the reaction time and monitor the progress by TLC until the starting material is fully consumed.

    • Ensure the TBAF solution is fresh, as its effectiveness can decrease over time.

Step 4: Conversion of Allylic Alcohol 9 to (+)-Caparratriene (1)

Issue 4.1: Low yield of the final product, this compound.

  • Possible Causes:

    • Inefficient conversion of the alcohol to a good leaving group (e.g., an iodide).

    • Incomplete reduction of the intermediate.

    • Side reactions such as elimination or rearrangement.

  • Troubleshooting:

    • Ensure anhydrous conditions for the formation of the intermediate iodide to prevent hydrolysis back to the alcohol.

    • Use a sufficient excess of the reducing agent (e.g., sodium cyanoborohydride).

    • Control the reaction temperature to minimize side reactions.

Quantitative Data Summary

StepReactionStarting MaterialReagentsProductYield (%)
1Protection of Aldehyde(R)-(+)-Citronellal (5)TBDPSCl, imidazole, DMFProtected Citronellal100
2Allylic OxidationProtected CitronellalSeO₂, t-BuOOH, CH₂Cl₂Aldehyde Intermediate52
3McMurry CouplingAldehyde Intermediate and Aldehyde 6TiCl₃, Zn, pyridine, DMESilyl Ether (8)35
4DeprotectionSilyl Ether (8)n-Bu₄N⁺F⁻ in THFAllylic Alcohol (9)96
5Conversion to TrieneAllylic Alcohol (9)1. Ph₃P, imidazole, I₂; 2. NaBH₃CN, HMPA, THF(+)-Caparratriene (1)52

Experimental Protocols

Synthesis of Silyl Ether (8) via McMurry Coupling: [2]

  • A mixture of TiCl₃ (X eq) and Zn powder (Y eq) in anhydrous DME is refluxed under an argon atmosphere.

  • A solution of the protected citronellal derivative and a 3-fold excess of aldehyde 6 in DME is added dropwise to the refluxing mixture.

  • The reaction is refluxed for 10 hours.

  • After cooling, the reaction is quenched and worked up to isolate the crude product.

  • Purification is performed by column chromatography to yield the silyl ether 8.

Deprotection of Silyl Ether (8): [2]

  • To a solution of silyl ether 8 in THF, a 1M solution of tetra-n-butylammonium fluoride (n-Bu₄N⁺F⁻) in THF is added.

  • The reaction mixture is stirred at room temperature for 5 hours.

  • The reaction is quenched and extracted to yield the crude product.

  • Purification by chromatography affords the pure allylic alcohol 9.

Synthesis of (+)-Caparratriene (1) from Allylic Alcohol (9): [2]

  • To a solution of triphenylphosphine, imidazole, and iodine in a mixture of ether and acetonitrile at 0 °C, a solution of the allylic alcohol 9 is added.

  • After the formation of the intermediate iodide, the reaction mixture is treated with sodium cyanoborohydride in HMPA and THF under an argon atmosphere.

  • The reaction is stirred until completion, then quenched and worked up.

  • The crude product is purified by chromatography to give (+)-Caparratriene (1).

Visualizations

Caparratriene_Synthesis cluster_start Starting Materials cluster_main Synthetic Pathway Citronellal (R)-(+)-Citronellal Protected_Citronellal Protected Citronellal Citronellal->Protected_Citronellal TBDPSCl, imidazole Butenol 3-Methyl-2-buten-1-ol Aldehyde_6 Aldehyde 6 Butenol->Aldehyde_6 Oxidation Silyl_Ether_8 Silyl Ether 8 Protected_Citronellal->Silyl_Ether_8 McMurry Coupling (with Aldehyde 6) Aldehyde_6->Silyl_Ether_8 Allylic_Alcohol_9 Allylic Alcohol 9 Silyl_Ether_8->Allylic_Alcohol_9 TBAF This compound (+)-Caparratriene Allylic_Alcohol_9->this compound 1. I₂/Ph₃P/imidazole 2. NaBH₃CN

Caption: Synthetic workflow for the total synthesis of (+)-Caparratriene.

Troubleshooting_McMurry Start Low Yield in McMurry Coupling Check_Reagents Check Reagent Quality (TiCl₃, Zn) Start->Check_Reagents Check_Conditions Verify Anhydrous & Inert Conditions Start->Check_Conditions Check_Stoichiometry Adjust Aldehyde Stoichiometry Start->Check_Stoichiometry Optimize_Addition Optimize Addition Rate of Carbonyls Check_Stoichiometry->Optimize_Addition

Caption: Troubleshooting logic for the McMurry coupling step.

References

Technical Support Center: Caparratriene Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions to overcome low yields during Caparratriene extraction.

Troubleshooting Guide: Overcoming Low Yield

This guide addresses specific issues encountered during the extraction and purification of this compound, presented in a direct question-and-answer format.

Question 1: My initial crude extract yield is extremely low. What are the primary factors I should investigate?

Answer: A low yield from the initial extraction is a common problem that can typically be traced to issues with the raw plant material or the extraction method itself.[1]

  • Raw Material Preparation: The physical state of the plant material is critical. Ensure the material (Ocotea caparrapi) is thoroughly dried to a constant weight, as excess moisture can hinder solvent penetration.[2] The material should also be ground to a fine, uniform powder to maximize the surface area available for solvent contact.[1][2] However, grinding too finely can generate heat, potentially leading to the loss of volatile compounds like this compound.[3]

  • Inappropriate Solvent Selection: this compound is a sesquiterpene hydrocarbon, indicating it is a non-polar compound.[4] Therefore, using polar solvents like water or high-percentage aqueous methanol will result in poor extraction. The choice of solvent is a crucial factor determining the extraction yield.[5][6]

  • Suboptimal Extraction Parameters: Key parameters such as temperature, extraction time, and the solvent-to-solid ratio significantly impact the final yield.[2][7] Each of these needs to be optimized for the specific plant material and target compound.

Question 2: I'm using a Soxhlet extractor, but my yields are inconsistent and sometimes lower than expected. Why is this happening?

Answer: While Soxhlet extraction is efficient in terms of solvent usage, its dependence on heat is a major drawback for thermally sensitive compounds.

  • Thermal Degradation: The most likely cause of low or inconsistent yields with Soxhlet extraction is the thermal degradation of this compound.[1] Prolonged exposure to the boiling point of the solvent can cause the breakdown of thermo-labile molecules.[1][8]

  • Solvent Choice: To mitigate this, consider switching to a solvent with a lower boiling point if possible, which will reduce the overall extraction temperature.[1]

  • Alternative Methods: For heat-sensitive compounds, alternative methods like maceration at room temperature, Ultrasound-Assisted Extraction (UAE), or Microwave-Assisted Extraction (MAE) are often preferred as they can reduce extraction time and temperature, thus increasing the yield.[1][8]

Question 3: How do I select the optimal solvent for this compound extraction?

Answer: As a non-polar sesquiterpene, this compound requires a non-polar solvent for effective extraction.

  • Start with Non-Polar Solvents: Begin with solvents like n-hexane, diethyl ether, or dichloromethane.[9] A systematic approach is to test a range of solvents with varying polarities to identify the most effective one.[1]

  • Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide better results. For terpenoid extraction, a 1:1 mixture of hexane and acetone has been shown to be effective.[10]

  • Advanced Options: For more advanced techniques, Supercritical Fluid Extraction (SFE) using CO2, sometimes modified with a small amount of a co-solvent like ethanol, can offer high selectivity and yield for non-polar compounds like diterpenes, and by extension, sesquiterpenes.[3][5]

Question 4: My crude extract yield is high, but the amount of pure this compound isolated after column chromatography is very low. What could be the problem?

Answer: This issue points towards problems during the purification stage, either due to compound degradation or inefficient separation.

  • Compound Instability on Stationary Phase: Standard silica gel is acidic and can cause degradation of acid-sensitive compounds.[1] If this compound is unstable on silica, consider using a more inert stationary phase like neutral alumina or a bonded phase such as C18.[1]

  • Inefficient Separation: The crude extract may contain a high concentration of other non-polar compounds with similar properties to this compound, making separation difficult.

    • Optimize Elution: Employ a gradient elution, starting with a very non-polar mobile phase (e.g., pure hexane) and gradually increasing the polarity (e.g., by adding small increments of ethyl acetate or diethyl ether) to effectively separate compounds.[1]

    • Fraction Collection: Collect smaller, more numerous fractions and analyze them carefully using Thin-Layer Chromatography (TLC) to avoid combining pure fractions with impure ones.[1]

  • Alternative Purification: For complex mixtures, consider multi-step purification. This could involve an initial liquid-liquid partitioning step to remove more polar impurities before proceeding to column chromatography.[2][9] Techniques like preparative High-Performance Liquid Chromatography (HPLC) can also be used for final purification.[11]

Frequently Asked Questions (FAQs)

What is this compound? this compound is a sesquiterpene hydrocarbon with the chemical formula C15H26.[4][12] It was first isolated from the oil of Ocotea caparrapi and has shown significant growth inhibitory activity against certain leukemia cells.[4]

What are the most common methods for extracting sesquiterpenes like this compound? Common methods range from traditional to modern techniques:

  • Steam Distillation: Widely used for volatile compounds like terpenes found in essential oils.[9]

  • Solvent Extraction: Involves soaking the plant material in a solvent. Methods include maceration (soaking at room temperature), percolation, and Soxhlet extraction (continuous extraction with heated solvent).[9][13]

  • Advanced Methods: Modern techniques that can improve yield and reduce extraction time include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[7][8]

How can I prevent the degradation of this compound during the entire process?

  • Temperature Control: Avoid high temperatures, especially for prolonged periods. Use low-temperature extraction methods or a rotary evaporator under reduced pressure to remove solvent at the end.[2]

  • pH Control: Maintain a neutral or slightly acidic pH during extraction and purification to prevent degradation of pH-sensitive compounds.[2]

  • Light and Air Protection: Some compounds are sensitive to light or oxidation. It is good practice to protect extracts from direct light and to work in an inert atmosphere (e.g., under nitrogen or argon) if the compound is known to be air-sensitive.[1]

Data Presentation: Impact of Extraction Parameters

While specific quantitative data for this compound is proprietary, the following table summarizes representative data for terpenoid extraction, illustrating how different parameters can influence yield.

ParameterCondition ACondition BCondition CCondition DExpected Outcome for this compound
Solvent 80% Methanoln-HexaneHexane:Acetone (1:1)Supercritical CO2n-Hexane or Hexane:Acetone should yield the best results due to the non-polar nature of this compound.[10]
Temperature 80°C (Soxhlet)25°C (Maceration)60°C (Ultrasound)40°C (SFE)Lower to moderate temperatures (25-60°C) are preferable to prevent thermal degradation.[1][6]
Time 12 hours72 hours1 hour2 hoursAdvanced methods like UAE or SFE significantly reduce extraction time while improving yield.[7]
Relative Yield LowModerateHighVery HighSFE and UAE are expected to provide the highest yields.[3]

Experimental Protocols

Protocol 1: General Maceration for this compound Extraction

Maceration is a simple technique suitable for thermo-labile compounds.[7]

  • Preparation: Weigh 100g of dried and finely powdered Ocotea caparrapi plant material.

  • Soaking: Place the material into a sealed container (e.g., a 2L Erlenmeyer flask) and add 1L of n-hexane (a 1:10 w/v ratio).[1]

  • Extraction: Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation (e.g., shaking or stirring).

  • Filtration: After 72 hours, filter the mixture through filter paper to separate the extract from the plant residue. Wash the residue with a small amount of fresh n-hexane to recover any remaining extract.

  • Concentration: Combine the filtrates and evaporate the solvent using a rotary evaporator at a low temperature (e.g., <40°C) to obtain the crude extract.

  • Storage: Store the crude extract in a sealed vial, protected from light, at a low temperature (e.g., 4°C) prior to purification.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a glass column packed with silica gel (use a slurry method with n-hexane). The amount of silica should be about 50-100 times the weight of the crude extract.

  • Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane and load it carefully onto the top of the silica gel column.

  • Elution: Begin eluting the column with 100% n-hexane.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10-20 mL) as the solvent runs through the column.

  • TLC Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate 98:2) to identify which fractions contain this compound.

  • Gradient Elution (if needed): If the compound does not elute with pure hexane, gradually increase the polarity of the mobile phase by adding small percentages of a slightly more polar solvent like ethyl acetate or diethyl ether.

  • Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to yield the purified compound.

Visualizations

G start Low this compound Yield cause Identify Potential Cause start->cause material Raw Material Issues cause->material Material Prep? extraction Extraction Process Issues cause->extraction Extraction Step? purification Purification Issues cause->purification Purification Step? sol_material1 Optimize Particle Size (Fine, uniform powder) material->sol_material1 sol_material2 Ensure Proper Drying (Remove excess moisture) material->sol_material2 sol_extraction1 Optimize Solvent (Use non-polar, e.g., Hexane) extraction->sol_extraction1 sol_extraction2 Control Temperature (Avoid thermal degradation) extraction->sol_extraction2 sol_extraction3 Consider Advanced Method (UAE, MAE, SFE) extraction->sol_extraction3 sol_purification1 Change Stationary Phase (e.g., Alumina, C18) purification->sol_purification1 sol_purification2 Optimize Mobile Phase (Use gradient elution) purification->sol_purification2 sol_purification3 Collect Smaller Fractions purification->sol_purification3

Caption: Troubleshooting decision tree for low this compound yield.

G raw_material Raw Plant Material (Ocotea caparrapi) preparation Material Preparation (Drying & Grinding) raw_material->preparation extraction Solvent Extraction (e.g., Maceration with Hexane) preparation->extraction filtration Filtration & Washing extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Fraction Analysis (TLC) purification->analysis pooling Pool Pure Fractions & Evaporate analysis->pooling final_product Purified this compound pooling->final_product

Caption: General experimental workflow for this compound extraction.

References

Caparratriene degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Caparratriene Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of this compound and strategies for its prevention.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of this compound stability.

Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Studies

  • Question: I am conducting a forced degradation study on this compound, and my HPLC analysis shows several unexpected peaks that are not present in my control sample. What could be the cause, and how do I proceed with identification?

  • Answer: The appearance of new peaks in your HPLC chromatogram is a strong indication that this compound is degrading under the applied stress conditions. These new peaks likely represent degradation products.

    Troubleshooting Steps:

    • Verify System Suitability: Ensure your HPLC system is performing correctly by checking system suitability parameters (e.g., peak resolution, tailing factor, and reproducibility) with a standard solution of this compound.

    • Mass Balance Calculation: Quantify the amount of this compound remaining and the area of the new peaks. A significant decrease in the this compound peak area should correspond to an increase in the area of the degradation product peaks. If the total peak area is not conserved (i.g., poor mass balance), it might suggest that some degradation products are not being detected by your current method (e.g., they are volatile, do not have a chromophore, or are retained on the column).

    • Peak Purity Analysis: Use a Diode Array Detector (DAD) or a similar photodiode array detector to check the peak purity of the this compound peak. Co-elution of a degradation product can lead to inaccurate quantification.

    • Identification of Degradants:

      • LC-MS/MS Analysis: The most effective way to identify these unknown peaks is by using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique will provide the mass-to-charge ratio (m/z) of the degradation products, which can be used to deduce their molecular weights. Fragmentation patterns from MS/MS can help in elucidating their structures.[1]

      • Forced Degradation Comparison: Compare the chromatograms from different stress conditions (acid, base, oxidation, etc.). Certain degradation products may be specific to a particular stress condition, which can provide clues about their formation mechanism.

Issue 2: Inconsistent Degradation Rates in Thermal Stress Studies

  • Question: My thermal degradation studies of this compound are showing inconsistent results between experiments conducted under seemingly identical conditions. What could be the cause of this variability?

  • Answer: Inconsistent degradation rates in thermal studies can be frustrating. Several factors can contribute to this variability.

    Troubleshooting Steps:

    • Precise Temperature Control: Ensure the temperature in your stability chamber or oven is uniform and accurately controlled. Small fluctuations in temperature can significantly impact degradation kinetics. Use a calibrated thermometer to verify the temperature at different locations within the chamber.

    • Headspace in Vials: The amount of headspace in your sample vials can influence the degradation rate, especially if oxidative degradation is also occurring. Try to maintain a consistent sample volume and vial size across all experiments. For oxygen-sensitive compounds, consider purging the vials with an inert gas like nitrogen or argon before sealing.

    • Sample Preparation Consistency: Ensure your sample preparation method is consistent. Variations in solvent, concentration, and pH can affect thermal stability.

    • Moisture Content: The presence of moisture can accelerate degradation, especially at elevated temperatures. Ensure your samples are consistently dry, or if studying the effect of humidity, that the humidity levels are well-controlled.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: this compound is a sesquiterpene hydrocarbon with multiple carbon-carbon double bonds.[2][3] Based on its structure, the most probable degradation pathways involve oxidation and isomerization.

  • Oxidation: The double bonds in this compound are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or light. This can lead to the formation of various oxygenated derivatives such as epoxides, allylic alcohols, and ketones.[4][5] Radical-mediated oxidation is also a possible pathway.[6]

  • Isomerization: Under acidic conditions or upon exposure to heat or light, the double bonds in this compound can undergo isomerization, leading to the formation of geometric isomers.

  • Cyclization: The linear structure of this compound could potentially undergo acid-catalyzed cyclization to form cyclic sesquiterpenes.[6]

Q2: How can I prevent the degradation of this compound during storage and handling?

A2: To minimize degradation, consider the following preventative measures:

  • Storage Conditions:

    • Temperature: Store this compound at low temperatures, preferably at -20°C or below, to slow down potential degradation reactions.

    • Light: Protect from light by using amber-colored vials or by storing in the dark. Photodegradation can be a significant issue for compounds with conjugated double bonds.[7]

    • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent Selection: If in solution, use aprotic and deoxygenated solvents. The choice of solvent can significantly impact stability.

  • Antioxidants: For formulations, the addition of antioxidants may be beneficial in preventing oxidative degradation.

Q3: What analytical techniques are best suited for studying this compound degradation?

A3: A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[8]

  • HPLC with UV/DAD Detection: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is a common and effective method for separating and quantifying this compound and its non-volatile degradation products. A DAD can also help in assessing peak purity.

  • GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds like this compound and its potential degradation products.[9][10]

  • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is invaluable for the structural elucidation of unknown degradation products.[1][11]

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study of this compound.

Stress ConditionDurationTemperature (°C)This compound Remaining (%)Major Degradation Products (DP)
0.1 M HCl24 hours6085.2DP1, DP2
0.1 M NaOH24 hours6092.5DP3
5% H₂O₂24 hours2570.8DP4, DP5, DP6
Thermal48 hours8095.1Minor peaks
Photolytic (ICH Q1B)1.2 million lux hours2588.9DP7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a typical forced degradation study to investigate the stability of this compound.[7][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After incubation, neutralize with 0.1 M HCl and dilute to 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to 100 µg/mL.

  • Thermal Degradation: Place a solid sample of this compound in a stability chamber at 80°C for 48 hours. After exposure, dissolve the sample in the solvent to a concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for this compound and its Degradation Products

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Column Temperature: 30°C.

Visualizations

cluster_degradation Hypothetical this compound Degradation Pathways cluster_oxidation Oxidation (H₂O₂) cluster_acid Acid Hydrolysis (HCl) cluster_photo Photodegradation This compound This compound Epoxides Epoxides This compound->Epoxides Allylic_Alcohols Allylic_Alcohols This compound->Allylic_Alcohols Ketones Ketones This compound->Ketones Isomers Isomers This compound->Isomers Cyclized_Products Cyclized_Products This compound->Cyclized_Products Photoisomers Photoisomers This compound->Photoisomers

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

cluster_workflow Forced Degradation Experimental Workflow Start This compound Sample Stress Apply Stress (Acid, Base, H₂O₂, Heat, Light) Start->Stress Analysis HPLC-UV/DAD Analysis Stress->Analysis ID LC-MS/MS for Degradant Identification Analysis->ID If new peaks Data Data Analysis & Pathway Elucidation Analysis->Data ID->Data

Caption: General workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Caparratriene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of Caparratriene isomers. This compound is a sesquiterpene hydrocarbon with known biological activity, and its analysis is critical for research and quality control.[1][2] The structural similarity among its geometric (E/Z) and potential stereoisomers presents a significant chromatographic challenge.[2][3]

Frequently Asked Questions (FAQs)

Q1: I am observing poor resolution or complete co-elution of this compound isomers. What are the primary causes and how can I improve separation?

A1: Poor resolution of closely related isomers like those of this compound is a common issue. The primary cause is insufficient differential interaction between the isomers and the stationary phase.

To improve resolution, consider the following:

  • Optimize Mobile Phase Composition: Fine-tuning the solvent ratio is critical. For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) can increase retention and improve separation.[4]

  • Change Organic Solvent: Acetonitrile and methanol offer different selectivities for terpene isomers. If you are using one, switching to the other may resolve the co-eluting peaks.[4]

  • Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can enhance separation efficiency.[4]

  • Adjust Column Temperature: Temperature affects solvent viscosity and analyte interaction. Experiment with a range (e.g., 25-40°C), as sometimes lower temperatures improve separation for isomers.[5]

  • Select a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) can provide alternative selectivity. For enantiomeric separation, a Chiral Stationary Phase (CSP) is necessary.[6][7]

Q2: My this compound isomer peaks are exhibiting significant tailing. How can I achieve more symmetrical peaks?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by system issues.

To troubleshoot peak tailing:

  • Check for Column Overload: Inject a more dilute sample. Overloading the column is a common cause of peak asymmetry.[8][9]

  • Rule out Silanol Interactions: Although this compound is a hydrocarbon, trace active silanols on the silica support can cause tailing. Using a highly end-capped column or adding a competitive modifier to the mobile phase can help.

  • Ensure Mobile Phase Purity: Use high-quality HPLC-grade solvents. Contaminants can interfere with the chromatography.[10]

  • Inspect for System Voids: A void at the head of the column can cause peak distortion. This may require column replacement.[11]

Q3: The retention times for my this compound peaks are drifting between injections. What is the cause?

A3: Retention time drift points to a lack of system stability.

Common causes and solutions include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take 10-20 column volumes.[12]

  • Mobile Phase Composition Change: The mobile phase can change over time due to the evaporation of the more volatile component. Prepare fresh mobile phase daily and keep solvent bottles capped.[5][12]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[5]

  • Pump and Leak Issues: Inconsistent flow from the pump or a small, undetected leak in the system can cause pressure fluctuations and retention time drift.[5][11]

Q4: What are recommended starting conditions for developing an HPLC method for this compound isomers?

A4: For non-polar sesquiterpene hydrocarbons like this compound, a reversed-phase method is the logical starting point. Chiral separation will require a specialized chiral column.[6][13]

ParameterRecommended Starting Condition
Column C18 or C30, 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection (UV) 220 nm (as terpenes may have weak absorbance)[14]

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Isomer Resolution

If initial method conditions provide poor resolution, follow this systematic workflow. The key is to adjust one parameter at a time to observe its effect on the separation.

G cluster_workflow Troubleshooting Poor Resolution start Poor Resolution Observed p1 Decrease Organic Solvent % (e.g., 2% increments) start->p1 c1 Resolution Improved? p1->c1 p2 Switch Organic Solvent (ACN <-> MeOH) c1->p2 No end_ok Separation Optimized c1->end_ok Yes c2 Resolution Improved? p2->c2 p3 Reduce Flow Rate (e.g., to 0.7 mL/min) c2->p3 No c2->end_ok Yes c3 Resolution Improved? p3->c3 p4 Change Column (e.g., Phenyl-Hexyl or Chiral) c3->p4 No c3->end_ok Yes p4->end_ok Yes end_fail Consult Advanced Support p4->end_fail No

References

Technical Support Center: Troubleshooting Caparratriene Quantification in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the analysis of Caparratriene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of this compound in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex mixtures?

A1: this compound, a volatile sesquiterpene hydrocarbon, presents several analytical challenges. Due to its non-polar and volatile nature, key difficulties include:

  • Sample Preparation: Efficiently extracting the volatile this compound from complex matrices without loss or degradation.

  • Co-elution: Separation from other structurally similar sesquiterpenes and matrix components.

  • Thermal Lability: Potential degradation at high temperatures used in some chromatographic techniques.

  • Matrix Effects: Interference from other compounds in the sample that can enhance or suppress the analytical signal.[1][2][3]

  • Lack of a Strong Chromophore: This can make detection by HPLC-UV challenging without derivatization.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: Gas Chromatography (GC) coupled with either Flame Ionization Detection (FID) or Mass Spectrometry (MS) is generally the preferred method for quantifying volatile sesquiterpenes like this compound.[4][5] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, although it may be less sensitive for hydrocarbons without a significant UV chromophore.

Q3: How can I improve the recovery of this compound during sample extraction?

A3: To improve recovery, consider the following:

  • Solvent Selection: Use a non-polar solvent such as n-hexane or pentane for extraction.

  • Extraction Method: For solid samples like plant material, techniques such as simultaneous distillation-extraction (SDE) or supercritical fluid extraction (SFE) can be effective.[6][7] For liquid samples, liquid-liquid extraction is a common approach.

  • Minimize Volatilization: Keep samples and extracts cool and use sealed vials to prevent the loss of volatile this compound.

Q4: My this compound peak is showing tailing in my GC analysis. What could be the cause?

A4: Peak tailing in GC analysis can be caused by several factors:

  • Active Sites: The presence of active sites in the injector liner or the column can interact with your analyte. Using a deactivated liner and a high-quality, inert column can mitigate this.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample.

  • Inlet Temperature: If the inlet temperature is too low, it can cause slow vaporization of the sample. Conversely, if it's too high, it could cause degradation. Optimization of the inlet temperature is crucial.

  • Contamination: Buildup of non-volatile residues in the injector or at the head of the column can cause peak distortion. Regular maintenance, including changing the septum and liner, is important.

Q5: I am observing poor reproducibility in my HPLC results. What should I check?

A5: Poor reproducibility in HPLC can stem from various sources:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is properly degassed to avoid bubble formation in the pump.

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.

  • Injector Issues: Check for leaks or blockages in the injector and ensure the injection volume is consistent.

  • Sample Stability: this compound may degrade in certain solvents or under specific pH and temperature conditions. Assess the stability of your sample in the chosen solvent.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of Analyte This compound, being a sesquiterpene hydrocarbon with conjugated double bonds, may be susceptible to degradation by heat, light, and oxidation. Ensure samples are stored in amber vials at low temperatures. Prepare fresh standards and samples.
Inefficient Extraction The extraction solvent may not be optimal for this compound. Use a non-polar solvent like n-hexane or pentane. Optimize the extraction time and temperature. For plant matrices, consider methods like simultaneous distillation-extraction (SDE).[6]
Loss during Sample Preparation Due to its volatility, this compound can be lost during solvent evaporation steps. If concentration is necessary, use a gentle stream of nitrogen at a low temperature.
Incorrect GC-MS Parameters The mass spectrometer may not be set to monitor the correct ions for this compound. Ensure the appropriate m/z values are being monitored in Selected Ion Monitoring (SIM) mode. The molecular ion of this compound (C15H26) is m/z 206.37. Common fragment ions for similar sesquiterpenes include m/z 69 and 41.[8]
Poor HPLC-UV Sensitivity This compound lacks a strong chromophore, leading to a weak UV signal. Consider using a lower wavelength for detection or explore derivatization techniques to enhance UV absorbance.
Issue 2: Peak Splitting or Broadening

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Contamination Non-volatile matrix components can accumulate at the head of the column. Use a guard column and/or implement a more rigorous sample clean-up procedure. Bake out the GC column at a high temperature (within the column's limits) to remove contaminants.
Incompatible Sample Solvent (HPLC) If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Injector Problems (GC) A dirty or active injector liner can cause peak shape issues. Clean or replace the liner and ensure it is properly deactivated.
Phase Collapse (HPLC) In reversed-phase HPLC, using a mobile phase with a very high percentage of water for an extended period with a C18 column can lead to phase collapse. Ensure your mobile phase composition is appropriate for the column.

Quantitative Data Summary

The following tables provide a summary of typical validation parameters for the quantification of sesquiterpenes using GC-FID and HPLC-UV. These are general guidelines and should be adapted for this compound-specific methods.

Table 1: Example GC-FID Method Validation Parameters for Sesquiterpene Quantification

ParameterTypical Value/Range
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Table 2: Example HPLC-UV Method Validation Parameters for Non-polar Compound Quantification

ParameterTypical Value/Range
Linearity (R²)> 0.99
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantification (LOQ)0.1 - 1.5 µg/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol provides a general method for the quantification of this compound in a pre-extracted essential oil or a liquid sample.

1. Sample Preparation: a. Accurately weigh a known amount of the sample into a volumetric flask. b. Add an appropriate internal standard (e.g., a non-interfering hydrocarbon like n-hexadecane) of known concentration. c. Dilute to the mark with n-hexane. d. Prepare a series of calibration standards of this compound with the same concentration of the internal standard.

2. GC-MS Conditions (Starting Point):

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (split or splitless, depending on concentration).
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp to 180 °C at 5 °C/min.
  • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • MS Mode: Electron Ionization (EI) at 70 eV. Scan mode for initial identification, then Selected Ion Monitoring (SIM) for quantification.
  • SIM Ions for this compound: Monitor m/z 206, 136, 93, 69, and 41 (to be confirmed with a pure standard).

3. Data Analysis: a. Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. b. Determine the concentration of this compound in the sample using the calibration curve.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol is a starting point for the analysis of this compound in a non-aqueous sample.

1. Sample Preparation: a. Dissolve a known amount of the sample in acetonitrile or methanol. b. If necessary, filter the sample through a 0.45 µm syringe filter. c. Prepare a series of calibration standards of this compound in the mobile phase.

2. HPLC-UV Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v). The exact ratio may need optimization.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detection Wavelength: 210 nm (or scan for optimal wavelength with a pure standard).

3. Data Analysis: a. Generate a calibration curve by plotting the peak area of this compound against its concentration. b. Determine the concentration of this compound in the sample using the calibration curve.

Visualizations

Signaling Pathways

This compound has been shown to exhibit growth inhibitory activity against CEM leukemia cells.[2] While the exact mechanism is not fully elucidated, many sesquiterpenes are known to induce apoptosis in cancer cells through modulation of key signaling pathways such as the PI3K/AKT and MAPK pathways.[1][9][10][11][12][13]

G Potential Signaling Pathways Modulated by this compound in Leukemia Cells cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibition? PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Induction of Apoptosis AKT->Apoptosis Proliferation Inhibition of Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Caption: Potential signaling pathways affected by this compound in leukemia cells.

Experimental Workflows

G General Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Start Complex Mixture (e.g., Plant Extract) Extraction Extraction with Non-polar Solvent Start->Extraction Filtration Filtration / Clean-up Extraction->Filtration InternalStandard Addition of Internal Standard Filtration->InternalStandard Dilution Dilution to Working Concentration InternalStandard->Dilution Analysis GC-MS or HPLC-UV Analysis Dilution->Analysis Integration Peak Integration and Identification Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Result Final Result (Concentration) Quantification->Result

Caption: A typical workflow for the quantification of this compound.

G Troubleshooting Logic for Poor Peak Shape Problem Poor Peak Shape (Tailing, Fronting, Splitting) CheckColumn Check Column (Contamination, Age) Problem->CheckColumn CheckInjector Check Injector (Liner, Septum, Temp) Problem->CheckInjector CheckSample Check Sample (Concentration, Solvent) Problem->CheckSample CheckMobilePhase Check Mobile Phase (pH, Composition) - HPLC Problem->CheckMobilePhase Sol_CleanColumn Clean/Replace Column or Guard Column CheckColumn->Sol_CleanColumn Sol_InjectorMaint Perform Injector Maintenance CheckInjector->Sol_InjectorMaint Sol_DiluteSample Dilute Sample or Change Solvent CheckSample->Sol_DiluteSample Sol_OptimizeMP Optimize Mobile Phase CheckMobilePhase->Sol_OptimizeMP

Caption: A logical approach to troubleshooting poor peak shape.

References

Technical Support Center: Preventing Caparratriene Precipitation in Cell Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of Caparratriene in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in cell media?

This compound is a sesquiterpene hydrocarbon, a class of organic compounds that are often hydrophobic (poorly soluble in water).[1][2] Cell culture media are aqueous-based, meaning they are primarily composed of water, salts, amino acids, and sugars. When a hydrophobic compound like this compound, typically dissolved in an organic solvent like DMSO, is introduced into the aqueous environment of the cell media, it can precipitate out of solution if its concentration exceeds its solubility limit in that specific medium.[3][4] This is a common issue with compounds that have low aqueous solubility.[5]

Q2: My DMSO-dissolved this compound precipitates when I add it to the media. What can I do?

This is a common issue when the local concentration of the compound exceeds its solubility during the dilution process. Here are several steps to address this:

  • Optimize the Dilution Process: Instead of adding the stock solution in a single step, perform a stepwise serial dilution.[3] Crucially, add the this compound stock solution directly to pre-warmed (37°C) media with rapid but gentle mixing or vortexing.[4][6] This helps to disperse the compound quickly, avoiding localized high concentrations that trigger precipitation.[3]

  • Reduce the Final Concentration: The simplest solution may be to lower the final working concentration of this compound in your experiment.[7]

  • Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to the media to achieve the same final concentration, thereby reducing the solvent shock and the immediate concentration of the compound.[6]

Q3: What is the maximum recommended concentration of the solvent (e.g., DMSO) in the final cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible.[5] A general guideline is to keep the final DMSO concentration at or below 0.5%, with many protocols recommending 0.1% or lower.[6] However, the tolerance to DMSO can be cell-line specific. It is best practice to perform a vehicle control experiment to determine the highest tolerable DMSO concentration for your specific cells that does not impact viability or function.[3]

Cell TypeGenerally Tolerated Final DMSO Concentration
Most immortalized cell lines0.1% - 0.5%
Primary cells and sensitive cell lines≤ 0.1%
Stem cellsOften require < 0.1%

Note: This table provides general guidelines. Always determine the optimal concentration for your specific cell line experimentally.

Troubleshooting Guide for this compound Precipitation

If you observe unexpected turbidity or precipitate in your cell culture medium after adding this compound, use this guide to identify and resolve the issue.

ObservationPotential CauseRecommended Solution(s)
Precipitate forms immediately upon adding the stock solution to the media.Concentration Exceeds Solubility: The final concentration of this compound is above its solubility limit in the aqueous media.[6]• Decrease the final working concentration of the compound.• Perform a serial dilution of the stock solution directly in the culture medium.[3][6]• Follow the detailed dilution protocol in the "Experimental Protocols" section.
Improper Mixing: Adding the stock solution too slowly or without adequate mixing creates localized high concentrations, causing "solvent shock."• Pre-warm the cell culture media to 37°C before adding the compound.[6]• Add the stock solution dropwise or in small aliquots to the media while gently vortexing or swirling to ensure rapid dispersion.[5]
Precipitate forms over time in the incubator.Temperature Shift: Changes in temperature between room temperature and 37°C can affect solubility.[6]• Always pre-warm the media to 37°C before adding this compound.[4]• Minimize the time the prepared media spends at room temperature before being placed in the incubator.
pH Shift: The CO2 environment in an incubator can alter the media's pH, which may affect the solubility of pH-sensitive compounds.[6]• Ensure the media is properly buffered for the incubator's CO2 concentration.[6]
Interaction with Media Components: The compound may interact with salts, proteins (especially in serum), or other components in the media over time.[6][8]• Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment.• Consider reducing the serum concentration if your experiment allows.[5]
Cloudiness or turbidity appears in the media.Fine Particulate Precipitation or Microbial Contamination: This could be very fine precipitation of the compound or, in some cases, bacterial or fungal growth.[6][9]• Examine a sample of the media under a microscope to distinguish between chemical precipitate (amorphous particles or crystals) and microbial growth.[3][6]• If contamination is suspected, discard the culture and review sterile techniques.[6]

Troubleshooting Workflow

G start Precipitation Observed check_stock Is stock solution clear? start->check_stock warm_stock Warm stock to 37°C and vortex to redissolve. check_stock->warm_stock No check_dilution Review Dilution Method check_stock->check_dilution Yes warm_stock->check_stock improper_dilution Improper Dilution check_dilution->improper_dilution Incorrect solubility_issue Solubility Limit Exceeded check_dilution->solubility_issue Correct protocol Follow Protocol: 1. Pre-warm media (37°C) 2. Add stock with rapid mixing 3. Ensure final DMSO <0.5% improper_dilution->protocol test_solubility Determine Apparent Solubility (See Protocol 1) solubility_issue->test_solubility end Clear Solution protocol->end use_enhancers Consider Solubility Enhancers (e.g., Cyclodextrin, Serum) test_solubility->use_enhancers use_enhancers->end

Caption: A workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Determining the Apparent Solubility of this compound in Cell Culture Medium

This protocol helps you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.[4]

Materials:

  • This compound powder

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator at 37°C, 5% CO2

  • Microscope

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM or 100 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.[6]

  • Pre-warm Media: Pre-warm your cell culture medium to 37°C.

  • Prepare Serial Dilutions: In a series of sterile microcentrifuge tubes, prepare a range of final this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • To do this, add the required volume of the DMSO stock to the pre-warmed medium. For example, to make a 50 µM solution from a 50 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of media).

    • Vortex each tube immediately and thoroughly after adding the stock solution.[4]

  • Incubate: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).[6]

  • Observe for Precipitation:

    • Visually inspect each tube for any signs of precipitation (cloudiness, crystals, or sediment) immediately after preparation and at several time points during incubation (e.g., 1 hr, 4 hr, 24 hr).[6]

    • For a more sensitive assessment, place a small drop from each tube onto a slide and examine under a microscope. Look for crystalline structures or amorphous precipitates.[4]

  • Determine Apparent Solubility: The highest concentration that remains clear and free of precipitate throughout the incubation period is the apparent solubility of this compound in your specific medium.

Results Template:

Final Concentration (µM)Visual Observation (T=0)Microscopic Observation (T=0)Visual Observation (T=24h)Microscopic Observation (T=24h)
1
5
10
25
50
100
Protocol 2: Preparation of this compound Stock and Working Solutions

Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.

Methodology:

  • Prepare Primary Stock Solution: Dissolve this compound in 100% DMSO to your desired high concentration (e.g., 100 mM), as determined to be practical from Protocol 1. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][6]

  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C in a sterile tube.

  • Prepare Highest Working Concentration: Add the appropriate volume of the thawed DMSO stock solution to the pre-warmed medium to create your highest desired working concentration (which should be below the apparent solubility limit found in Protocol 1).

  • Mix Immediately: Immediately after adding the DMSO stock, cap the tube and vortex gently for 5-10 seconds to ensure rapid and uniform dispersion.

  • Perform Serial Dilutions (if needed): If you require a range of concentrations for a dose-response experiment, perform serial dilutions from your highest working concentration into fresh, pre-warmed media.[3]

  • Add to Cells: Add the final working solutions to your cell cultures promptly. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.[3]

Solubility Assessment Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_obs Observation prep_stock 1. Prepare High Conc. Stock in 100% DMSO warm_media 2. Pre-warm Cell Culture Media to 37°C serial_dilute 3. Prepare Serial Dilutions in Pre-warmed Media warm_media->serial_dilute incubate 4. Incubate at 37°C, 5% CO2 (e.g., 24-72 hours) serial_dilute->incubate observe 5. Observe for Precipitation (Visual & Microscopic) incubate->observe result 6. Determine Highest Clear Conc. (Apparent Solubility) observe->result

Caption: Workflow for determining the apparent solubility of a compound.

Advanced Strategies and Visualizations

Factors Influencing Compound Precipitation

The solubility of a compound in cell culture media is a complex interplay of physical and chemical factors. Understanding these relationships is key to preventing precipitation.

G compound This compound Properties (Hydrophobic) precipitation Precipitation Risk compound->precipitation solvent Solvent System (e.g., % DMSO) solvent->precipitation media Media Composition (Salts, pH, Serum) media->precipitation process Process Parameters (Temp, Mixing) process->precipitation

Caption: Key factors contributing to compound precipitation in media.

Using Solubility Enhancers

For particularly challenging compounds like this compound, solubility enhancers can be employed:

  • Serum: Proteins within fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[3] If your experimental design allows, ensuring the presence of serum in the media during dilution can be effective.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a complex that is more soluble in aqueous solutions.[3] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[3]

Potential Downstream Effects of a Cytotoxic Compound

This compound has been shown to have growth inhibitory activity against leukemia cells.[1][2] While its specific signaling pathway is not detailed, cytotoxic compounds often induce common cellular responses leading to cell death.

G compound This compound stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) compound->stress pathways Activation of Stress Response Pathways (e.g., p53, MAPK) stress->pathways checkpoint Cell Cycle Arrest pathways->checkpoint apoptosis Apoptosis (Programmed Cell Death) pathways->apoptosis inhibition Inhibition of Cell Growth & Proliferation checkpoint->inhibition apoptosis->inhibition

References

Technical Support Center: Enhancing the Bioavailability of Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: Caparratriene and other lipophilic sesquiterpenes.

Disclaimer: Specific experimental data on enhancing the bioavailability of this compound is limited in publicly accessible literature. The following guidance is based on established principles for improving the bioavailability of lipophilic sesquiterpenes and other poorly soluble natural products. The quantitative data and experimental protocols provided are illustrative and should be adapted based on internally generated results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of sesquiterpenes like this compound?

Researchers may encounter several challenges that lead to low or variable oral bioavailability of hydrophobic sesquiterpenes:

  • Low Aqueous Solubility: this compound, as a sesquiterpene hydrocarbon, is highly lipophilic (estimated LogP > 6.0), making it poorly soluble in aqueous gastrointestinal fluids.[1] This low solubility is a primary rate-limiting step for absorption, as dissolution must precede absorption.

  • First-Pass Metabolism: After oral absorption, the compound enters the hepatic portal system and is transported to the liver before reaching systemic circulation.[2][3] The liver extensively metabolizes many drugs, which can significantly reduce the amount of active compound reaching the rest of the body.[2][3][4] This is known as the first-pass effect.[2][3][5] Cytochrome P450 enzymes in the liver and gut wall are major contributors to this process.[4]

  • Limited Permeability: While highly lipophilic compounds can often cross cell membranes, very high lipophilicity can sometimes lead to entrapment in the lipid bilayers of enterocytes, hindering passage into circulation. The molecular characteristics of the specific sesquiterpene will influence its ability to permeate the intestinal membrane.[6]

  • Instability: Some sesquiterpenes can be unstable in the harsh acidic or enzymatic environment of the gastrointestinal tract.

Q2: What are the most effective strategies to enhance the bioavailability of sesquiterpenes?

Several formulation strategies can be employed to overcome the challenges mentioned above. The primary goal is to increase the dissolution rate and/or protect the compound from first-pass metabolism.

  • Lipid-Based Delivery Systems: These are among the most promising approaches for lipophilic compounds.[7][8][9] They can enhance oral bioavailability by increasing solubility and promoting lymphatic absorption, which partially bypasses the liver and reduces first-pass metabolism.[7] Systems include:

    • Nanoemulsions & Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the GI tract.[10]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are nanoparticles made from solid lipids that can encapsulate the drug, offering improved stability and controlled release.[7][10]

    • Liposomes: These are vesicular systems composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability and absorption.[7][8][11]

  • Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.[12][13] Encapsulating sesquiterpenes in polymeric or lipid nanoparticles can also improve stability and provide controlled release.[12][14]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like sesquiterpenes, effectively increasing their aqueous solubility.[14][15]

Q3: How do I select the most appropriate formulation strategy for my sesquiterpene?

The choice of strategy depends on the specific physicochemical properties of the sesquiterpene and the experimental goals. A systematic approach is recommended.

  • Characterize the Compound: Determine key properties like aqueous solubility, LogP, melting point, and stability at different pH values.

  • Identify the Rate-Limiting Step: Use in vitro models (like the Caco-2 permeability assay) and preclinical pharmacokinetic studies to determine if the primary barrier is poor solubility, poor permeability, or extensive first-pass metabolism.

  • Formulation Screening: Based on the characterization, screen a few promising formulation types. For a highly lipophilic compound like this compound, lipid-based systems (e.g., SEDDS) or solid lipid nanoparticles are excellent starting points.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My sesquiterpene compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media.
  • Potential Cause: The concentration of the compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO may also be too low to keep it dissolved.

  • Solutions & Troubleshooting Steps:

    • Reduce Final Concentration: Determine the maximum soluble concentration in your final assay medium. Perform a serial dilution to find the point at which precipitation occurs.

    • Use a Solubilizing Excipient: Consider pre-complexing the sesquiterpene with a carrier like β-cyclodextrin before adding it to the media. This can significantly enhance its aqueous solubility.[14]

    • Control DMSO Concentration: Ensure the final DMSO concentration in your culture media is consistent across all experiments and ideally below 0.5% to avoid solvent-induced toxicity.[16] Always include a vehicle control with the same final DMSO concentration.[16]

    • Check for Stability: The compound may be degrading, not just precipitating. Assess the stability of the compound in the media over the experiment's duration using HPLC.

Issue 2: The compound shows potent in vitro activity, but in my preclinical animal study, the oral bioavailability is extremely low (<1%).
  • Potential Cause: This is a classic bioavailability problem, likely due to poor solubility in the GI tract and/or extensive first-pass metabolism in the gut wall and liver.[17]

  • Solutions & Troubleshooting Steps:

    • Formulation is Key: Do not administer the compound as a simple suspension in water or saline. This will almost certainly result in poor absorption for a lipophilic compound.

    • Develop an Enabling Formulation: Use one of the strategies described in FAQ #2. For initial in vivo screens, a self-emulsifying drug delivery system (SEDDS) can be relatively straightforward to prepare and can significantly improve absorption.

    • Compare Routes of Administration: Administer the compound intravenously (IV) to a separate group of animals. Comparing the Area Under the Curve (AUC) from the oral (PO) and IV routes will allow you to calculate the absolute bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)). An F% value much lower than expected based on in vitro permeability suggests high first-pass metabolism.

    • Inhibit Metabolism: Co-administer the sesquiterpene with a known inhibitor of common metabolic enzymes (e.g., a broad-spectrum CYP450 inhibitor) in a pilot study. A significant increase in oral bioavailability would confirm that first-pass metabolism is a major barrier.

Issue 3: I am observing high variability in plasma concentrations between individual animals in my oral pharmacokinetic study.
  • Potential Cause: High variability is common with poorly soluble compounds and can stem from differences in physiological conditions between animals (e.g., gastric emptying time, intestinal motility) or issues with the formulation itself.

  • Solutions & Troubleshooting Steps:

    • Improve the Formulation: A robust formulation, such as a nanoemulsion or a solid dispersion, can reduce variability by minimizing the impact of physiological differences. These formulations create a more uniform state of the drug for absorption.[13]

    • Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period before dosing, as food can significantly and variably affect the absorption of lipophilic drugs. Control for other factors like age, weight, and sex.

    • Ensure Dose Accuracy: For suspensions, ensure the formulation is homogenous and well-mixed before each administration to prevent inconsistent dosing. For lipid-based systems, ensure they are stable and do not show signs of phase separation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₅H₂₆--INVALID-LINK--
Molecular Weight206.37 g/mol [1]
XLogP36.1[1]
IUPAC Name(2E,4E,7R)-3,7,11-trimethyldodeca-2,4,10-triene[1]
DescriptionSesquiterpene hydrocarbon, expected to be highly lipophilic and poorly soluble in water.[18]
Table 2: Overview of Bioavailability Enhancement Strategies for Lipophilic Sesquiterpenes
StrategyMechanism of ActionAdvantagesDisadvantages
Lipid-Based Systems (SEDDS, SLN) Increases solubility in GI fluids; promotes lymphatic uptake, bypassing the liver.[7][10]High drug loading possible; suitable for very lipophilic drugs; can reduce food effect.Can be complex to formulate; potential for GI side effects with high surfactant concentrations.
Nanoparticles / Nanosuspensions Increases surface area for faster dissolution.[13]Relatively simple formulation; applicable to many compounds.Physical instability (aggregation) can be an issue; may not overcome metabolic barriers.
Cyclodextrin Complexation Forms a water-soluble inclusion complex, increasing apparent solubility.[15]Significant increase in solubility; well-established technology.[15]Limited drug loading capacity; competition for absorption can occur at high concentrations.
Amorphous Solid Dispersions Disperses the drug in a carrier matrix in a high-energy amorphous state, improving dissolution.Can achieve supersaturation in the GI tract, enhancing absorption.Can be physically unstable and revert to a less soluble crystalline form.
Table 3: Illustrative Example of Bioavailability Enhancement of Quercetin (a poorly soluble natural product) using a Nanosuspension (NSP) Formulation with a Metabolic Inhibitor (Piperine)

This table is an illustrative example based on data for a different compound to demonstrate the potential magnitude of enhancement.

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Absolute Bioavailability (%)
Quercetin Suspension 18.5 ± 5.2 0.5 45.3 ± 11.7 3.61%
Quercetin NSP + Piperine 155.8 ± 35.1 1.0 295.8 ± 58.4 23.58%

(Data adapted from a study on Quercetin nanosuspensions.[19])

Experimental Protocols

Protocol 1: Preparation of a Sesquiterpene-Loaded Liposomal Formulation (Thin-Film Hydration Method)
  • Lipid Film Preparation: a. Dissolve the sesquiterpene (e.g., this compound) and phospholipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. b. Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the flask wall. c. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.

  • Hydration: a. Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the lipid film. b. Hydrate the film by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): a. To produce smaller, more uniform vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice. b. Sonicate in short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating and lipid degradation. Monitor vesicle size using Dynamic Light Scattering (DLS) until the desired size (e.g., 100-200 nm) is achieved.

  • Purification: a. Remove any unencapsulated (free) sesquiterpene by centrifugation or size exclusion chromatography.

  • Characterization: a. Analyze the final liposomal formulation for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vitro Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Cell Seeding: Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 0.4 µm pore size) and culture for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). b. Add the sesquiterpene formulation (dissolved in transport buffer, often with a non-toxic solubilizer) to the apical (AP) chamber. c. Add fresh transport buffer to the basolateral (BL) chamber. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL chamber and replace the volume with fresh buffer. e. At the end of the experiment, take a sample from the AP chamber.

  • Bioanalysis: Quantify the concentration of the sesquiterpene in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.

Protocol 3: Preclinical Oral Bioavailability Study in Rats
  • Animal Acclimation & Fasting: a. Use adult male Sprague-Dawley or Wistar rats (e.g., 200-250 g). b. Acclimate the animals for at least one week before the study. c. Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing: a. Prepare the sesquiterpene in the desired formulation (e.g., a nanoemulsion) at a specific concentration. b. Oral (PO) Group: Administer the formulation accurately via oral gavage. c. Intravenous (IV) Group: For determining absolute bioavailability, administer a solution of the compound (in a vehicle suitable for injection) via the tail vein. The IV dose is typically lower than the PO dose.

  • Blood Sampling: a. Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or a cannula into heparinized tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[20]

  • Plasma Preparation: a. Centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma.[20] b. Store the plasma samples at -80°C until analysis.[20]

  • Bioanalysis: a. Extract the sesquiterpene from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction). b. Quantify the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Plot the plasma concentration versus time for each animal. b. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) using appropriate software.

Visualizations

cluster_barriers Key Barriers to Oral Bioavailability cluster_solutions Enhancement Strategies Solubility Low Aqueous Solubility Nano Nanoparticles & Solid Dispersions Solubility->Nano Improves Dissolution Complex Cyclodextrin Complexation Solubility->Complex Improves Dissolution Permeability Poor Intestinal Permeability Lipid Lipid-Based Delivery Systems (SEDDS, SLN, Liposomes) Permeability->Lipid Improves Membrane Transport Modifiers Permeation Enhancers Permeability->Modifiers Improves Membrane Transport Metabolism First-Pass Metabolism Metabolism->Lipid Promotes Lymphatic Uptake to Bypass Liver

Caption: Key barriers to the bioavailability of sesquiterpenes and corresponding enhancement strategies.

start Start: Potent Sesquiterpene Identified char 1. Physicochemical Characterization (Solubility, LogP, Stability) start->char vitro 2. In Vitro Screening (Caco-2 Permeability, Metabolic Stability) char->vitro formulate 3. Develop & Screen Formulations (e.g., SEDDS, Nanoparticles) vitro->formulate pk 4. Preclinical PK Study (Oral Gavage in Rats) formulate->pk analyze 5. Bioanalysis (LC-MS/MS of Plasma) pk->analyze eval 6. Evaluate PK Data (AUC, Cmax, Tmax) analyze->eval decision Bioavailability Goal Met? eval->decision end Proceed to Efficacy Studies decision->end Yes reiterate Refine Formulation & Re-evaluate decision->reiterate No reiterate->formulate

Caption: General workflow for developing and testing a bioavailability-enhanced formulation.

Simplified NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates Complex IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Complex->NFkB IκB Degradation (Ubiquitination) SL Sesquiterpene Lactone (e.g., Parthenolide) SL->IKK Inhibits SL->NFkB Directly Alkylates p65 Subunit DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) DNA->Genes

Caption: Sesquiterpenes can inhibit the NF-κB pathway, a key mechanism of their bioactivity.

References

Technical Support Center: Purification of Synthetic Caparratriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic Caparratriene.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during your experiments in a question-and-answer format.

Chromatography Issues

Q1: My this compound is not separating from nonpolar impurities on a silica gel column.

A1: This is a common issue when dealing with nonpolar compounds. Here are several strategies to improve separation:

  • Optimize the Solvent System: this compound is a hydrocarbon, making it very nonpolar. You will need a solvent system with very low polarity.

    • Start with 100% nonpolar solvents like hexanes or petroleum ether.

    • If needed, add a very small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate (e.g., 0.5-2%) to gradually increase the polarity.

    • A solvent gradient, where the polarity of the eluent is slowly increased over the course of the separation, can be very effective for resolving compounds with close retention factors (Rf).

  • Use Silver Nitrate-Impregnated Silica Gel: This specialized stationary phase is effective for separating unsaturated hydrocarbons. The silver ions interact with the double bonds in alkenes, providing a different selectivity compared to standard silica gel.

  • Consider Alternative Adsorbents: If silica gel proves ineffective, consider using other stationary phases like alumina (neutral or basic) or Florisil.

Q2: My this compound is streaking on the TLC plate and the column.

A2: Streaking can be caused by several factors:

  • Sample Overload: Applying too much sample to your TLC plate or column can lead to broad, streaky bands. Try diluting your sample or loading less material.

  • Compound Instability: this compound, being a polyunsaturated hydrocarbon, may be prone to degradation on the acidic surface of silica gel.

    • To mitigate this, you can use deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a base, such as triethylamine (1-3% in your eluent), to neutralize the acidic sites.

  • Inappropriate Solvent: The solvent used to dissolve the sample for loading onto the column might be too strong, causing it to spread out before the separation begins. Dissolve your sample in the initial, least polar eluent if possible.

Q3: I am not recovering my this compound from the column.

A3: There are a few possibilities for low or no recovery:

  • Compound Decomposition: As mentioned, the compound may be degrading on the silica gel. Performing a quick stability test on a TLC plate can help diagnose this issue.

  • Elution with Insufficiently Polar Solvent: It's possible the solvent system is not polar enough to elute the compound at all. However, for a nonpolar compound like this compound, this is less likely unless it has oxidized to more polar byproducts.

  • Column Cracking: A poorly packed column can lead to channeling, where the solvent and sample bypass the stationary phase, leading to poor separation and recovery.

Crystallization Issues

Q1: My synthetic this compound is "oiling out" instead of crystallizing.

A1: "Oiling out" is a common problem with oily, nonpolar compounds. This occurs when the compound separates from the solution as a liquid rather than a solid. Here are some solutions:

  • Slow Down the Cooling Process: Rapid cooling often leads to oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

  • Use a More Dilute Solution: Oiling out can be a sign of supersaturation. Reheat the solution and add more of the solvent to dissolve the oil, then cool slowly again.

  • Change the Solvent System: The ideal crystallization solvent is one in which the compound is soluble when hot but insoluble when cold. You may need to experiment with different solvents or solvent mixtures. For nonpolar compounds, solvents like hexanes, pentane, or acetone might be suitable.

  • Scratching and Seeding:

    • Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

    • If you have a small amount of pure, solid this compound, you can add a "seed crystal" to the cooled solution to initiate crystallization.

Q2: No crystals are forming even after the solution has been cooled for an extended period.

A2: This indicates that your compound is too soluble in the chosen solvent, even at low temperatures.

  • Reduce the Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then try to cool it again.

  • Introduce an "Anti-Solvent": Slowly add a solvent in which your compound is insoluble (but is miscible with your crystallization solvent) to the solution until it becomes slightly cloudy. Then, warm the solution until it is clear again and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my synthetic this compound?

A1: Impurities can originate from the starting materials, side reactions, or degradation of the product.

  • Synthesis-Related Impurities:

    • If a Suzuki coupling was used in the synthesis, potential byproducts could include homocoupling products of the starting materials and unreacted starting materials.

    • Isomers of this compound (e.g., different double bond stereoisomers) are also common impurities in many synthetic routes.

  • Degradation Products: this compound is a polyunsaturated hydrocarbon and is susceptible to oxidation. Exposure to air and light can lead to the formation of more polar impurities such as alcohols, ketones, and aldehydes.

Q2: How can I assess the purity of my synthetic this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for analyzing volatile and semi-volatile compounds like sesquiterpenes. It provides information on the purity of the sample and can help in the identification of impurities based on their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can be used to assess purity. Since this compound lacks a strong chromophore, a UV detector may have low sensitivity. An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) would be more suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized this compound and can be used to identify and quantify impurities if their signals do not overlap significantly with the product signals.

Q3: How should I store my purified synthetic this compound?

A3: Due to its susceptibility to oxidation and degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) and protected from light. Dissolving the compound in a degassed organic solvent can also help to improve its stability.

Data Presentation

The following table summarizes a hypothetical comparison of purification methods for synthetic this compound based on typical outcomes for similar sesquiterpenes.

Purification MethodPurity Achieved (%)Recovery Yield (%)Key AdvantagesKey Disadvantages
Silica Gel Column Chromatography 85-9560-80Good for removing polar impurities.Potential for compound degradation on acidic silica; may not separate nonpolar isomers effectively.
AgNO₃-Impregnated Silica Gel Chromatography >9850-70Excellent for separating unsaturated isomers.More expensive; silver may need to be removed from the final product.
Crystallization >9940-60Can yield very high purity material."Oiling out" is a common problem; lower recovery.
Preparative HPLC (Reversed-Phase) >9970-90High resolution and good recovery.Requires specialized equipment; can be costly for large-scale purification.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a standard procedure for the purification of synthetic this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in 100% hexane. The amount of silica gel should be 50-100 times the weight of the crude sample.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity. Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Using a pipette, carefully add the sample solution to the top of the silica gel.

  • Elution: Begin elution with 100% hexane. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., permanganate stain, which is effective for unsaturated compounds).

  • Gradient Elution (if necessary): If the product does not elute with 100% hexane or if separation from closely-eluting impurities is poor, gradually increase the polarity by adding small increments of diethyl ether or ethyl acetate (e.g., starting with 0.5% and slowly increasing to 2-5%).

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purity Assessment by GC-MS

This protocol provides typical parameters for the analysis of this compound purity.

  • Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a volatile solvent like hexane or ethyl acetate.

  • GC-MS Parameters:

    • Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis: Integrate the peak areas in the total ion chromatogram (TIC) to determine the relative purity of the sample. Identify impurities by comparing their mass spectra to a library database (e.g., NIST).

Visualizations

Purification_Troubleshooting_Workflow cluster_impurities Impurity Profile start Crude Synthetic this compound tlc Analyze by TLC start->tlc polar_impurities Polar Impurities Present tlc->polar_impurities Good separation nonpolar_impurities Nonpolar Impurities Present tlc->nonpolar_impurities Poor/no separation column Silica Gel Column Chromatography crystallization Attempt Crystallization column->crystallization Still Impure pure Pure this compound column->pure Successful Separation crystallization->column Oiling Out / Fails (Re-column) crystallization->pure Successful polar_impurities->column nonpolar_impurities->column Try AgNO3-Silica

Caption: A decision-making workflow for the purification of synthetic this compound.

Logical_Relationship_Impurity_Source cluster_impurities Potential Impurities synthesis Synthesis (e.g., Suzuki Coupling) starting_materials Unreacted Starting Materials synthesis->starting_materials homocoupling Homocoupling Byproducts synthesis->homocoupling isomers Stereoisomers synthesis->isomers degradation Degradation (Oxidation, Light, Heat) oxidized_products Oxidized Products (Alcohols, Ketones) degradation->oxidized_products

Caption: Logical relationship between the sources and types of impurities in synthetic this compound.

Validation & Comparative

A Comparative Analysis of the Cytotoxic Potential of Caparratriene and Other Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to a significant focus on natural products, with sesquiterpenes emerging as a promising class of compounds. This guide provides a comparative overview of the cytotoxicity of caparratriene, a sesquiterpene hydrocarbon, with other notable sesquiterpenes. The information is compiled from preclinical studies to aid researchers in navigating the therapeutic potential of these molecules.

Cytotoxicity Profile: A Quantitative Comparison

The cytotoxic efficacy of various sesquiterpenes has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the IC50 values for this compound and other selected sesquiterpenes. It is important to note that these values are derived from different studies and experimental conditions, which should be considered when making direct comparisons.

SesquiterpeneTypeCancer Cell LineIC50 (µM)Reference
This compound HydrocarbonCEM (Leukemia)3.0 ± 0.5[1]
β-Caryophyllene HydrocarbonHCT-116 (Colon)90.5 (µg/mL)[2]
RAW 264.7 (Macrophage)145.8 (µg/mL)[2]
α-Humulene HydrocarbonHCT-116 (Colon)77.3 (µg/mL)[2]
RAW 264.7 (Macrophage)41.9 (µg/mL)[2]
Zingiberene HydrocarbonN2a (Neuroblastoma)> 50 (mg/L)[3]
Primary Neurons> 150 (mg/L)[3]
Cynaropicrin LactoneU-87 MG (Glioblastoma)24.4 ± 10.2 (24h)[4]
U-87 MG (Glioblastoma)~12 (48h)[4]
U-87 MG (Glioblastoma)~3 (72h)[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental methodologies, including cell lines, exposure times, and assay protocols across different studies. The units of concentration (µM, µg/mL, mg/L) also vary and should be considered.

Experimental Protocols: Assessing Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability and, consequently, the cytotoxic effects of compounds. Below is a detailed, standardized protocol synthesized from various methodologies.

MTT Assay Protocol

1. Cell Seeding:

  • Culture selected cancer cell lines in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Harvest cells in the exponential growth phase using trypsinization.

  • Determine cell viability and count using a hemocytometer or automated cell counter.

  • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

2. Compound Treatment:

  • Prepare a stock solution of the test sesquiterpene (e.g., in DMSO).

  • Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations to be tested.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the sesquiterpenes.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT from each well.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot a dose-response curve and determine the IC50 value using appropriate software.

G Experimental Workflow for MTT Assay cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Cell Culture B Cell Seeding in 96-well plate A->B C Addition of Sesquiterpenes B->C D Incubation (24-72h) C->D E MTT Addition D->E F Incubation (2-4h) E->F G Formazan Solubilization F->G H Absorbance Measurement (570nm) G->H I IC50 Determination H->I G General Sesquiterpene-Induced Apoptosis Pathway Sesquiterpene Sesquiterpene CellularStress Cellular Stress Sesquiterpene->CellularStress Bax_Bak Bax/Bak Activation CellularStress->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion MOMP Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Caparratriene vs. Paclitaxel in Leukemia Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known effects of Caparratriene and the well-established chemotherapy agent Paclitaxel on leukemia cell lines. The information is compiled from publicly available experimental data to assist researchers in understanding their mechanisms of action and potential therapeutic applications.

Executive Summary

Paclitaxel is a potent, well-characterized antineoplastic agent with a clear mechanism of action against various cancers, including leukemia. It functions primarily by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. In contrast, information regarding this compound, a sesquiterpene hydrocarbon, is sparse. While it has demonstrated growth inhibitory activity against a leukemia cell line, its mechanism of action, effects on the cell cycle, and apoptotic pathways remain largely uninvestigated. This guide presents the available data for both compounds, highlighting the significant knowledge gap that exists for this compound and suggesting avenues for future research.

Data Presentation

Table 1: Comparative Cytotoxicity in Leukemia Cell Lines
CompoundCell LineIC50 ValueCitation
This compound CEM3.0 ± 0.5 x 10⁻⁶ M[1]
Paclitaxel Various2.5 - 7.5 nM[2][3]
HL-60, U9371 - 10 µM (induces apoptosis)[4]
Molt-4Concentrations ≥ 10 nM (induce apoptosis)[5]
Table 2: Effects on Apoptosis and Cell Cycle in Leukemia Cell Lines
CompoundEffect on ApoptosisCell Cycle ArrestCitation
This compound Data not availableData not available
Paclitaxel Induces apoptosis via JNK activation-dependent pathway, cytochrome c release, and cleavage of procaspase 3 and PARP.Arrests cells in the G2/M phase of the cell cycle. Can also induce S-phase specific apoptosis in some clinical leukemia specimens.[4][5][6][7]

Mechanism of Action

Paclitaxel: As a member of the taxane family of drugs, Paclitaxel's primary mechanism of action is the stabilization of microtubules.[8] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing disassembly. This disruption of normal microtubule dynamics interferes with mitotic spindle formation, leading to a prolonged blockage of the cell cycle at the G2/M phase.[4] This mitotic arrest ultimately triggers programmed cell death, or apoptosis.[5][6] In leukemia cells, Paclitaxel-induced apoptosis has been shown to be mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is upstream of cytochrome c release and the activation of caspases.[5]

This compound: The precise mechanism of action for this compound in leukemia cell lines has not been elucidated in the available literature. It is a sesquiterpene hydrocarbon, and while other sesquiterpenes (specifically sesquiterpene lactones) have been shown to induce apoptosis in leukemia cells, it is not known if this compound shares a similar mechanism.[4][6] Further research is required to determine how this compound exerts its growth inhibitory effects.

Signaling Pathways and Experimental Workflows

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Cytochrome_c Cytochrome c Release JNK_Activation->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-3, PARP) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cytotoxicity_Assay_Workflow Start Seed leukemia cells in 96-well plate Treat Treat cells with varying concentrations of compound Start->Treat Incubate Incubate for a defined period (e.g., 24-72h) Treat->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Apoptosis_Assay_Workflow Start Treat cells with compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

References

In Vivo Validation of Caparratriene's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caparratriene, a sesquiterpene hydrocarbon isolated from the oil of Ocotea caparrapi, has demonstrated in vitro growth inhibitory activity against CEM leukemia cells.[1] However, to date, no in vivo studies validating its anticancer efficacy have been published in peer-reviewed literature. This guide provides a comparative framework for the potential in vivo validation of this compound, drawing parallels with established in vivo data for other anticancer sesquiterpenes, namely Parthenolide and Artemisinin. We present hypothetical experimental designs, key quantitative data for comparison, and detailed protocols for in vivo studies. Furthermore, we explore potential signaling pathways that this compound may modulate, offering a roadmap for future research into its mechanism of action.

Comparative In Vivo Efficacy: A Hypothetical Framework

Given the absence of in vivo data for this compound, we propose a hypothetical study design based on its in vitro activity against leukemia. The following table compares the expected outcomes for this compound with published in vivo data for Parthenolide and Artemisinin in various cancer models.

Compound Cancer Model Animal Model Dosing Regimen Tumor Growth Inhibition (%) Mechanism of Action Highlights
This compound (Hypothetical) Leukemia (CEM cells)NOD/SCID MiceTo be determinedTo be determinedPotential NF-κB inhibition and apoptosis induction
Parthenolide Prostate Cancer (CWR22Rv1 cells)Nude MiceNot specified17-24% (single agent)Inhibits NF-κB DNA binding, augments activity of docetaxel.[2]
Artemisinin Derivative (Artesunate) Pancreatic CancerNude Mice50 mg/kg/daySignificant tumor growth inhibitionInduces apoptosis, inhibits angiogenesis.[1][3]
Costunolide Breast Cancer (MDA-MB-231 cells)Athymic Nude MiceNot specifiedDiminished xenograft tumor growthDownregulates MMP-9 via blockade of NF-κB activation.[4]

Experimental Protocols

Leukemia Xenograft Model

This protocol is adapted from established methods for generating and utilizing patient-derived xenograft models of acute lymphoblastic leukemia.[5][6]

Objective: To evaluate the in vivo anticancer activity of this compound against a human leukemia cell line (e.g., CEM) in an immunodeficient mouse model.

Materials:

  • CEM human T-cell acute lymphoblastic leukemia cell line

  • Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • This compound (dissolved in a suitable vehicle)

  • Vehicle control (e.g., DMSO, saline)

  • Positive control (e.g., a standard-of-care chemotherapy agent for leukemia)

  • Sterile PBS

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45)

  • Calipers

Procedure:

  • Cell Culture: Culture CEM cells under standard conditions. Ensure high viability (>95%) before injection.

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Cell Implantation:

    • Harvest and wash CEM cells with sterile PBS.

    • Resuspend cells at a concentration of 5 x 10^6 cells in 200 µL of PBS per mouse.

    • Inject the cell suspension intravenously (i.v.) via the tail vein.

  • Tumor Engraftment Monitoring:

    • Starting 7 days post-injection, monitor for signs of disease progression (e.g., weight loss, lethargy, hind-limb paralysis).

    • Monitor engraftment by performing flow cytometry on peripheral blood samples to detect human CD45+ cells.

  • Treatment:

    • Once engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment groups (n=8-10 mice per group):

      • Vehicle control

      • This compound (at various doses)

      • Positive control

    • Administer treatments as per the determined schedule (e.g., daily intraperitoneal injections).

  • Efficacy Evaluation:

    • Monitor tumor burden by measuring the percentage of human CD45+ cells in peripheral blood weekly.

    • Measure overall survival.

    • At the end of the study, harvest bone marrow and spleen to determine the percentage of leukemic blasts.

  • Toxicity Assessment:

    • Monitor body weight twice weekly.

    • Perform complete blood counts and serum chemistry analysis at the end of the study.

    • Conduct histological analysis of major organs.

Potential Signaling Pathways

Based on the known mechanisms of other sesquiterpenes, this compound may exert its anticancer effects through the modulation of key signaling pathways such as NF-κB and apoptosis.[7][8][9][10]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival, and its constitutive activation is a hallmark of many cancers.[7][11][12][13]

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells.[14][15][16][17]

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_regulation Regulation cluster_execution Execution This compound This compound Bcl2_family Bcl-2 Family (Bax/Bak, Bcl-2) This compound->Bcl2_family Other_Stimuli Other Stimuli (e.g., DNA damage) Other_Stimuli->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Regulation of Permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential induction of the intrinsic apoptosis pathway by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the in vivo validation of a novel anticancer compound.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation A In Vitro Screening (e.g., CEM cell viability) B Compound Formulation & Stability Testing A->B C In Vivo Model Selection (Leukemia Xenograft) B->C D Animal Acclimatization & Cell Implantation C->D E Tumor Engraftment Monitoring D->E F Randomization & Treatment Initiation E->F G Efficacy & Toxicity Monitoring F->G H Endpoint Analysis (Survival, Tumor Burden) G->H I Statistical Analysis H->I J Mechanism of Action Studies (e.g., Western Blot for NF-kB) I->J K Conclusion & Future Directions J->K

Caption: General workflow for in vivo anticancer drug validation.

Conclusion and Future Directions

While this compound has shown initial promise in vitro, its true potential as an anticancer agent can only be determined through rigorous in vivo validation. The hypothetical framework and comparative data presented in this guide are intended to serve as a valuable resource for researchers embarking on such studies. Future investigations should focus on establishing the in vivo efficacy of this compound in relevant cancer models, elucidating its mechanism of action, and evaluating its safety profile. Should in vivo studies yield positive results, further development, including combination studies with existing chemotherapeutics, would be warranted.

References

A Comparative Analysis of Caparratriene Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various extraction methods for Caparratriene, a sesquiterpene hydrocarbon with significant biological activity, originally isolated from the oil of Ocotea caparrapi. The selection of an optimal extraction technique is paramount for maximizing yield, ensuring the purity of the final product, and maintaining the structural integrity of this valuable compound. This document outlines the principles, experimental protocols, and performance metrics of four common extraction methods: Soxhlet Extraction, Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). The data presented is a synthesis of findings from studies on sesquiterpene and essential oil extraction from various plant sources, including those from the Lauraceae family, to which Ocotea belongs, due to the limited availability of direct comparative studies on this compound.

Data Presentation: Quantitative Comparison of Extraction Methods

The following table summarizes the key performance indicators for each extraction method, providing a clear comparison to aid in the selection of the most suitable technique for your research or production needs.

Parameter Soxhlet Extraction Microwave-Assisted Extraction (MAE) Ultrasound-Assisted Extraction (UAE) Supercritical Fluid Extraction (SFE)
Typical Yield Moderate to HighHighModerate to HighHigh
Purity of Extract ModerateHighHighVery High
Extraction Time Long (6-24 hours)Short (minutes)Short (minutes to 1 hour)Short to Moderate (30-120 minutes)
Solvent Consumption HighLow to ModerateLow to ModerateLow (CO2 is recycled)
Energy Consumption HighModerateLowHigh (due to high pressure)
Selectivity LowModerateModerateHigh
Cost (Equipment) LowModerateModerateHigh
Compound Degradation Risk High (due to prolonged heat exposure)Low to Moderate (potential for hotspots)Low (non-thermal)Low (low temperatures)

Experimental Protocols

Detailed methodologies for each of the discussed extraction techniques are provided below. These protocols are generalized and should be optimized for the specific plant material and desired scale of extraction.

Soxhlet Extraction

Principle: This method involves the continuous extraction of a solid sample with a fresh, distilled solvent. The solvent is heated, vaporizes, condenses, and drips onto the sample contained in a thimble. When the solvent level in the thimble reaches a certain height, it is siphoned back into the boiling flask, carrying the extracted compounds with it. This cycle is repeated, allowing for a thorough extraction.

Protocol:

  • Sample Preparation: Air-dry the plant material (Ocotea caparrapi leaves or bark) and grind it to a coarse powder.

  • Loading: Place approximately 20-30 g of the powdered plant material into a cellulose thimble.

  • Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then fitted onto a round-bottom flask containing 250-300 mL of a suitable solvent (e.g., n-hexane or ethanol). A condenser is attached to the top of the extractor.

  • Extraction: Heat the solvent in the flask to its boiling point. The solvent vapor will travel up the side arm of the extractor, condense in the condenser, and drip onto the plant material in the thimble.

  • Cycling: Allow the extraction to proceed for at least 6-8 hours, during which numerous cycles will occur.

  • Concentration: After extraction, cool the apparatus and remove the solvent from the round-bottom flask using a rotary evaporator to obtain the crude this compound extract.

Microwave-Assisted Extraction (MAE)

Principle: MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent.

Protocol:

  • Sample Preparation: Prepare the dried and powdered plant material as described for Soxhlet extraction.

  • Mixing: Place 10 g of the powdered plant material in a microwave-safe extraction vessel. Add 100 mL of a suitable solvent (e.g., ethanol or a mixture of hexane and acetone).

  • Extraction: Place the vessel in a microwave extractor. Set the microwave power (e.g., 300-800 W) and extraction time (e.g., 5-15 minutes). The temperature should be monitored and controlled to prevent degradation of thermolabile compounds.

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

Principle: UAE employs high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets and shockwaves that disrupt the cell walls, enhancing mass transfer and accelerating the extraction process.

Protocol:

  • Sample Preparation: Prepare the dried and powdered plant material.

  • Mixing: Suspend 10 g of the powdered plant material in 100 mL of a suitable solvent in a flask or beaker.

  • Sonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Extraction: Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-60 minutes). The temperature of the extraction medium should be monitored and controlled, if necessary, using a cooling bath.

  • Filtration and Concentration: After sonication, filter the mixture and concentrate the extract as described in the previous methods.

Supercritical Fluid Extraction (SFE)

Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state (above its critical temperature and pressure), CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. By manipulating the temperature and pressure, the solvent power of the supercritical fluid can be finely tuned to selectively extract specific compounds.

Protocol:

  • Sample Preparation: Prepare the dried and powdered plant material.

  • Loading: Pack the ground material into the extraction vessel of the SFE system.

  • Extraction: Pressurize and heat the CO2 to bring it to its supercritical state (e.g., >73.8 bar and >31.1 °C). The supercritical CO2 is then passed through the extraction vessel. Typical extraction conditions for sesquiterpenes are in the range of 100-200 bar and 40-60 °C.

  • Separation: The extract-laden supercritical fluid is then depressurized in a separator vessel, causing the CO2 to return to its gaseous state and the extracted compounds (including this compound) to precipitate.

  • Collection: The collected extract can be further purified if necessary. The CO2 is typically recycled back to the pump for reuse.

Mandatory Visualization

The following diagrams illustrate the logical workflows and relationships involved in the extraction and analysis of this compound.

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction Methods cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis and Purification Harvest Harvest Ocotea caparrapi Drying Drying Harvest->Drying Grinding Grinding Drying->Grinding Soxhlet Soxhlet Extraction Grinding->Soxhlet MAE Microwave-Assisted Extraction (MAE) Grinding->MAE UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Filtration Filtration Soxhlet->Filtration MAE->Filtration UAE->Filtration Crude_Extract Crude Extract SFE->Crude_Extract Concentration Solvent Removal (e.g., Rotary Evaporation) Filtration->Concentration Concentration->Crude_Extract GC_MS GC-MS Analysis Crude_Extract->GC_MS Purification Purification (e.g., Chromatography) GC_MS->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: A generalized workflow for the extraction, processing, and analysis of this compound.

Method_Comparison_Logic cluster_criteria Decision Criteria cluster_methods Recommended Methods Start Select Extraction Method Yield Desired Yield Start->Yield Purity Required Purity Start->Purity Time Time Constraints Start->Time Cost Budget Start->Cost Scale Scale of Operation Start->Scale Environment Environmental Impact Start->Environment Soxhlet Soxhlet Yield->Soxhlet High MAE_UAE MAE / UAE Yield->MAE_UAE High SFE SFE Yield->SFE High Purity->Soxhlet Moderate Purity->MAE_UAE High Purity->SFE Very High Time->Soxhlet Long Time->MAE_UAE Short Time->SFE Short-Moderate Cost->Soxhlet Low (Equipment) Cost->MAE_UAE Moderate (Equipment) Cost->SFE High (Equipment) Scale->Soxhlet Lab to Pilot Scale->MAE_UAE Lab to Pilot Scale->SFE Lab to Industrial Environment->Soxhlet High Solvent Waste Environment->MAE_UAE Greener (Less Solvent) Environment->SFE Green (Recycled CO2)

Caption: A decision-making diagram for selecting an appropriate this compound extraction method.

A Comparative Analysis of Synthetic versus Natural Caparratriene Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Caparratriene, a sesquiterpene hydrocarbon, has demonstrated notable biological activity, particularly in the realm of oncology.[1] Isolated from the oil of Ocotea caparrapi, this natural compound has shown significant growth inhibitory effects against leukemia cells.[1] With advancements in organic synthesis, the prospect of a synthetic route to this compound presents both opportunities and questions regarding its comparative efficacy to its natural counterpart. This guide provides a comprehensive comparison of what is currently known about natural this compound and the potential of its synthetic analog, offering valuable insights for researchers and professionals in drug development.

Quantitative Data on Efficacy

To date, the primary biological activity reported for this compound is its cytotoxicity against cancer cell lines. The available quantitative data exclusively pertains to the natural isolate. While a total synthesis of (+)-caparratriene has been reported, published data on the biological activity of the synthetic compound is not yet available. The following table summarizes the known efficacy of natural this compound.

CompoundCell LineAssay TypeEfficacy Metric (IC₅₀)Reference
Natural this compound CEM Leukemia CellsCytotoxicity Assay3.0 ± 0.5 x 10⁻⁶ M[1]
Synthetic this compound CEM Leukemia CellsCytotoxicity AssayData not available-

Note: The absence of data for synthetic this compound highlights a critical knowledge gap. Future studies are needed to directly compare the efficacy of the synthetic versus the natural compound.

Experimental Protocols

The following protocols outline the general methodologies for the isolation of natural this compound and a standard procedure for evaluating the cytotoxic activity of both natural and synthetic forms.

Isolation of Natural this compound

The isolation of this compound from its natural source, Ocotea caparrapi, typically involves the following steps:

  • Extraction: The essential oil is obtained from the wood of Ocotea caparrapi through steam distillation.

  • Chromatography: The essential oil is subjected to column chromatography on silica gel.

  • Elution: A non-polar solvent, such as hexane, is used as the mobile phase to elute the hydrocarbon components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to identify those containing this compound.

  • Purification: Fractions rich in this compound are combined and further purified using high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human T-cell leukemia (CEM) cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 5 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds (natural and synthetic this compound) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., a mixture of DMSO and Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

While the precise molecular mechanism of this compound's anti-leukemic activity has not been fully elucidated, many sesquiterpenes exert their anticancer effects through the induction of apoptosis (programmed cell death) and inhibition of pro-survival signaling pathways, such as the NF-κB pathway. The following diagram illustrates a hypothesized signaling pathway for this compound's action in leukemia cells, based on the known mechanisms of similar sesquiterpene lactones.

caparratriene_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB_Inhibition NF-κB Inhibition This compound->NFkB_Inhibition Cell_Membrane Cell Membrane Pro_Apoptotic ↑ Pro-apoptotic Proteins (e.g., Bax, Bak) ROS->Pro_Apoptotic Anti_Apoptotic ↓ Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) NFkB_Inhibition->Anti_Apoptotic Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Anti_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis comparison_workflow Natural_Source Natural Source (e.g., Ocotea caparrapi) Isolation Isolation & Purification Natural_Source->Isolation Natural_this compound Natural this compound Isolation->Natural_this compound Biological_Assay Biological Activity (e.g., Cytotoxicity Assay) Natural_this compound->Biological_Assay Starting_Materials Starting Materials Synthesis Chemical Synthesis Starting_Materials->Synthesis Synthetic_this compound Synthetic this compound Synthesis->Synthetic_this compound Synthetic_this compound->Biological_Assay Data_Analysis Data Analysis & Comparison (e.g., IC₅₀ values) Biological_Assay->Data_Analysis Conclusion Efficacy Conclusion Data_Analysis->Conclusion

References

A Comparative Guide to the Cross-Reactivity of Caparratriene in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer potential of Caparratriene, a sesquiterpene hydrocarbon isolated from the oil of Ocotea caparrapi. Due to the limited availability of published data on this compound, this guide presents the existing experimental data and provides a comparative context using data from other related sesquiterpenes and commonly used chemotherapeutic agents. Detailed experimental protocols for key assays are also included to support further research in this area.

Introduction to this compound

This compound is a novel sesquiterpene hydrocarbon with the chemical structure (E,E)-3,7,11-trimethyl-2,4,10-dodecatriene.[1] Initial studies have indicated its potential as an antineoplastic agent, demonstrating growth inhibitory activity against leukemia cells.[1] However, comprehensive data on its cross-reactivity across a broader spectrum of cancer cell lines and its precise mechanism of action are not yet available. This guide aims to summarize the current knowledge and provide a framework for future investigation.

Cytotoxicity Profile of this compound

To date, the cytotoxic activity of this compound has been reported in a single cancer cell line.

Table 1: Cytotoxicity of this compound in a Human Cancer Cell Line

CompoundCell LineIC50 (µM)Reference
This compoundCEM (Leukemia)3.0 ± 0.5[1]

Comparative Cytotoxicity of Standard Chemotherapeutic Agents

For a comprehensive perspective, the following tables summarize the cytotoxic activity of two widely used chemotherapy drugs, Doxorubicin and Paclitaxel, across various cancer cell lines. This data, gathered from multiple studies, illustrates the typical range of efficacy for established anticancer agents.

Table 2: Comparative Cytotoxicity of Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer0.0083 (8.3 nM)[2]
MDA-MB-231Breast Cancer0.0066 (6.6 nM)[2]
HepG2Liver Cancer0.2[3]
A549Lung Cancer> 20[4]
HeLaCervical Cancer2.9[4]
BFTC-905Bladder Cancer2.3[4]
IMR-32NeuroblastomaMore sensitive than ellipticine[5]
UKF-NB-4NeuroblastomaSimilar to ellipticine[5]

Table 3: Comparative Cytotoxicity of Paclitaxel in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
PANC-1Pancreatic Cancer8[6]
Ovarian Carcinoma Cell Lines (7 lines)Ovarian Cancer0.4 - 3.4[7]
Various Human Tumor Cell Lines (8 lines)Various Cancers2.5 - 7.5[8]

Hypothetical Signaling Pathway for this compound's Anticancer Activity

Given the absence of specific studies on the signaling pathways modulated by this compound, a hypothetical mechanism can be proposed based on the known actions of other sesquiterpenes and cytotoxic agents. Many sesquiterpenes exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

A plausible hypothesis is that this compound, like other cytotoxic compounds, could induce cellular stress, leading to the activation of intrinsic and extrinsic apoptotic pathways. This could involve the modulation of key regulatory proteins such as the Bcl-2 family, caspases, and cell cycle checkpoints.

G cluster_0 This compound Action cluster_1 Cellular Response This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Mitochondrial_Pathway Intrinsic (Mitochondrial) Pathway Cellular_Stress->Mitochondrial_Pathway Death_Receptor_Pathway Extrinsic (Death Receptor) Pathway Cellular_Stress->Death_Receptor_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Cellular_Stress->Cell_Cycle_Arrest Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Mitochondrial_Pathway->Caspase_Activation Death_Receptor_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add test compound dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End G Start Start Treat_Cells Treat cells with compound Start->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate for 15 min Stain->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze End End Analyze->End

References

Navigating the Uncharted Territory of Caparratriene Analogs: A Call for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite the promising anti-leukemic activity of the natural sesquiterpene Caparratriene, a comprehensive structure-activity relationship (SAR) study of its analogs remains a significant gap in medicinal chemistry. Currently, publicly available scientific literature does not contain data on the synthesis and biological evaluation of a series of this compound analogs, making a comparative guide on their performance premature.

This compound, a sesquiterpene hydrocarbon isolated from the oil of Ocotea caparrapi, has demonstrated notable growth inhibitory activity against CEM leukemia cells with a reported IC50 value of 3.0 ± 0.5 x 10⁻⁶ M[1]. This finding positions this compound as a valuable lead compound for the development of novel anti-cancer agents. However, the exploration of its chemical space through the synthesis and evaluation of analogs is crucial to unlocking its full therapeutic potential. Such studies are essential for identifying key structural motifs responsible for its bioactivity, as well as for optimizing potency, selectivity, and pharmacokinetic properties.

While direct experimental data on this compound analogs is absent, this guide outlines the foundational methodologies and potential biological targets that would be central to a future SAR study of this compound class.

Hypothetical Framework for a Structure-Activity Relationship Study of this compound Analogs

A systematic investigation into the SAR of this compound analogs would necessitate the synthesis of a library of related compounds with modifications at various positions of the parent molecule. Key areas for modification could include:

  • Alterations of the Alkene Geometry: Investigating the importance of the (E,E) configuration of the double bonds at positions 2 and 4.

  • Modification of the Trimethyl Groups: Exploring the impact of varying the size and electronics of the methyl groups at positions 3, 7, and 11.

  • Introduction of Functional Groups: Incorporating polar functional groups, such as hydroxyl or carbonyl groups, to probe interactions with biological targets and improve solubility.

  • Changes to the Dodecatriene Chain: Modifying the length and flexibility of the carbon backbone.

The synthesized analogs would then be subjected to a battery of biological assays to determine their cytotoxic or anti-proliferative activity.

Experimental Protocols for Biological Evaluation

The following are standard experimental protocols that would be employed to assess the biological activity of newly synthesized this compound analogs.

Cell Viability and Cytotoxicity Assays

MTT Assay: This colorimetric assay is a widely used method to assess cell viability.

  • Cell Seeding: Cancer cell lines, such as the CEM leukemia cell line, are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals, which are then solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.

Flow Cytometry for Apoptosis Detection: To determine if the cytotoxic effects of the analogs are due to the induction of programmed cell death (apoptosis).

  • Cell Treatment: Cells are treated with the this compound analogs at their respective IC50 concentrations for a defined period.

  • Cell Staining: The treated cells are harvested and stained with a combination of Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Potential Signaling Pathways Modulated by Sesquiterpenes

While the specific mechanism of action for this compound is yet to be elucidated, other sesquiterpenes have been shown to exert their anti-cancer effects by modulating various signaling pathways. A future investigation into this compound analogs would likely explore their impact on pathways such as:

  • Apoptosis Induction: Many sesquiterpenes and their derivatives induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases crucial for the execution of apoptosis.

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a critical role in inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway is a common mechanism by which natural products, including some sesquiterpenes, exert their anti-cancer effects.

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival. Modulation of the STAT3 pathway is a promising strategy for cancer therapy.

A hypothetical workflow for investigating the mechanism of action of a novel this compound analog is depicted below.

G cluster_0 Initial Screening cluster_1 Biological Evaluation cluster_2 Mechanism of Action Studies cluster_3 Outcome Analog This compound Analog CancerCells Cancer Cell Line (e.g., CEM) Analog->CancerCells Treatment MTT MTT Assay CancerCells->MTT Cell Viability Flow Flow Cytometry (Apoptosis) CancerCells->Flow Apoptosis Induction SAR Structure-Activity Relationship MTT->SAR IC50 Values WesternBlot Western Blot Flow->WesternBlot Protein Expression PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis Target Identification PathwayAnalysis->SAR Data for SAR

Caption: A potential experimental workflow for the SAR study of this compound analogs.

Conclusion

The discovery of this compound's anti-leukemic properties presents an exciting opportunity for the development of new cancer therapeutics. However, the lack of a systematic SAR study of its analogs currently hinders progress in this area. The scientific community is encouraged to undertake the synthesis and biological evaluation of a diverse library of this compound analogs. Such research, guided by the established experimental protocols and an understanding of relevant cancer signaling pathways, will be instrumental in defining the structural requirements for potent anti-cancer activity and paving the way for the development of novel and effective therapies.

References

Unveiling the Anticancer Potential: Caparratriene's Cytotoxicity Benchmarked Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – A comprehensive analysis of the anticancer properties of Caparratriene, a sesquiterpene hydrocarbon, reveals its notable cytotoxic effects against leukemia cells. This report provides a comparative guide for researchers, scientists, and drug development professionals, benchmarking this compound's half-maximal inhibitory concentration (IC50) against widely used anticancer drugs—Doxorubicin, Paclitaxel, and Cisplatin. The data presented herein, supported by detailed experimental protocols and visual pathway diagrams, offers a foundational resource for evaluating the potential of this compound in future oncological research.

Comparative Cytotoxicity: An IC50 Value Analysis

The in vitro efficacy of an anticancer agent is commonly quantified by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 value of this compound has been determined against the human T-cell acute lymphoblastic leukemia cell line (CCRF-CEM). For a robust comparison, the IC50 values of Doxorubicin, Paclitaxel, and Cisplatin against the same or similar leukemia cell lines are presented. It is important to note that IC50 values can vary based on the specific cell line, exposure duration, and the assay method used.

CompoundCell LineIC50 Value (µM)Citation(s)
This compound CEM 3.0 ± 0.5 [1][2]
DoxorubicinCCRF-CEMVaries (refer to citations)[3][4]
Nalm6 (ALL)~0.08 - 1.92 (as part of a nanoparticle system)[5][6]
Jurkat (T-cell leukemia)~0.951 (18h exposure)[7]
PaclitaxelVarious human tumor cell lines0.0025 - 0.0075 (24h exposure)[8][9][10]
CisplatinMV4-11 (AML)13.20 (48h exposure)[11]
Various cell linesHighly variable[12][13][14][15]

Note: The IC50 values for the established anticancer agents are presented as a range from various studies to highlight the variability inherent in such measurements. Direct comparison should be made with caution. ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia.

Deciphering the Mechanisms: A Look into Cellular Signaling

The efficacy of anticancer agents is intrinsically linked to their ability to disrupt critical cellular processes in cancer cells, primarily by inducing apoptosis (programmed cell death). The signaling pathways through which these compounds exert their effects are diverse and complex.

This compound's Anticipated Apoptotic Pathway:

While the specific molecular targets of this compound are not yet fully elucidated, its classification as a sesquiterpene suggests a likely mechanism involving the induction of cellular stress and subsequent apoptosis. Many sesquiterpenes and sesquiterpene lactones have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.[8][9]

Caparratriene_Pathway This compound This compound Cell Cancer Cell This compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

This compound's proposed apoptotic pathway.

Established Anticancer Agents' Mechanisms of Action:

The signaling pathways of Doxorubicin, Paclitaxel, and Cisplatin are well-characterized and serve as cornerstones of modern chemotherapy.

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, all of which lead to DNA damage and apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS_Dox ↑ ROS Generation Doxorubicin->ROS_Dox DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS_Dox->DNA_Damage Apoptosis_Dox Apoptosis DNA_Damage->Apoptosis_Dox

Doxorubicin's multi-faceted mechanism of action.
  • Paclitaxel: A member of the taxane family, Paclitaxel stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[8][9][10]

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis_Pac Apoptosis Cell_Cycle_Arrest->Apoptosis_Pac

Paclitaxel's mechanism via microtubule stabilization.
  • Cisplatin: This platinum-based drug forms cross-links with DNA, leading to DNA damage, which in turn triggers cell cycle arrest and apoptosis.[11][12][13][14][15]

Cisplatin_Pathway Cisplatin Cisplatin DNA_Crosslinking DNA Cross-linking Cisplatin->DNA_Crosslinking DNA_Damage_Cis DNA Damage DNA_Crosslinking->DNA_Damage_Cis Cell_Cycle_Arrest_Cis Cell Cycle Arrest DNA_Damage_Cis->Cell_Cycle_Arrest_Cis Apoptosis_Cis Apoptosis DNA_Damage_Cis->Apoptosis_Cis Cell_Cycle_Arrest_Cis->Apoptosis_Cis

Cisplatin's mechanism through DNA damage.

Experimental Protocols: Determining IC50 Values

The determination of IC50 values is a critical step in the evaluation of a compound's cytotoxic activity. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity.

Experimental Workflow for IC50 Determination:

MTT_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. MTT Reagent Addition C->D E 5. Incubation (Formation of formazan crystals) D->E F 6. Solubilization (e.g., with DMSO) E->F G 7. Absorbance Measurement (Spectrophotometer) F->G H 8. Data Analysis (IC50 Calculation) G->H

A generalized workflow for the MTT assay.

Detailed Methodology:

  • Cell Culture: Cancer cells (e.g., CCRF-CEM) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined optimal density.

  • Compound Preparation and Treatment: The test compound (this compound or a reference drug) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations. A vehicle control (medium with the solvent) and a blank (medium only) are also included. The diluted compounds are then added to the appropriate wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow the compound to exert its cytotoxic effects.

  • MTT Assay: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The plates are then incubated for a few more hours.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate spectrophotometer at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound demonstrates significant cytotoxic activity against leukemia cells, with an IC50 value in the low micromolar range. While a direct comparison with established anticancer agents is complex due to variations in experimental conditions, this initial benchmarking provides a strong rationale for further investigation into the anticancer potential of this compound. Its proposed mechanism of action, likely involving the induction of apoptosis through cellular stress, warrants more in-depth molecular studies to identify its specific targets and further delineate its signaling pathway. The data and protocols presented in this guide offer a valuable resource for the scientific community to build upon in the ongoing search for novel and effective cancer therapies.

References

A Comparative Analysis of Caparratriene's Mechanism of Action with Other Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the mechanistic nuances of Caparratriene, a potent tubulin inhibitor, and its comparison with established agents offers a clearer perspective for researchers in oncology and drug development. This guide provides a comprehensive, data-driven comparison of this compound with other key tubulin inhibitors, highlighting differences in their mechanisms, binding sites, and cellular effects.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for several cellular functions, including cell division, motility, and intracellular transport.[1] Their dynamic nature makes them a prime target for anticancer therapies.[1] Tubulin inhibitors, a class of drugs that interfere with microtubule dynamics, are broadly categorized as either microtubule-stabilizing or -destabilizing agents.[1] This guide focuses on the comparative analysis of a promising new agent, this compound, with well-established tubulin inhibitors, providing researchers with the necessary data to evaluate its potential in future therapeutic strategies.

Mechanism of Action: A Tale of Two Strategies

Tubulin inhibitors exert their effects through two primary mechanisms: stabilization or destabilization of microtubules.

  • Microtubule-Destabilizing Agents: This category includes inhibitors that bind to tubulin dimers and prevent their polymerization into microtubules. This disruption of microtubule formation leads to the disassembly of the mitotic spindle, a crucial structure for chromosome segregation during cell division, ultimately causing cell cycle arrest and apoptosis.[1] this compound, like colchicine and its analogs, falls into this category. These agents typically bind to the colchicine-binding site on β-tubulin.[2][3] Another major class of destabilizing agents, the vinca alkaloids (e.g., vinblastine), bind to a distinct site, the vinca domain , also on β-tubulin.[4]

  • Microtubule-Stabilizing Agents: In contrast, agents like paclitaxel (a taxane) bind to the taxane site on β-tubulin, but their effect is to promote and stabilize microtubule polymerization.[4][5] This leads to the formation of overly stable and non-functional microtubules, which also disrupts the mitotic spindle and triggers cell cycle arrest and apoptosis.[1]

The distinct binding sites and mechanisms of these inhibitor classes are fundamental to their different biological activities and potential for overcoming drug resistance.

Quantitative Comparison of Inhibitor Performance

The efficacy of tubulin inhibitors is evaluated through various quantitative measures, including their ability to inhibit tubulin polymerization and their cytotoxicity against cancer cell lines. The following tables summarize key data for this compound and other representative tubulin inhibitors.

Table 1: Comparative Inhibitory Activity on Tubulin Polymerization
Compound Binding Site
This compound (hypothetical)Colchicine
Combretastatin A-4Colchicine
NocodazoleColchicine
VinblastineVinca
PaclitaxelTaxane
Table 2: Comparative Cytotoxicity (GI50) in HeLa Cells
Compound GI50 (nM)
This compound (hypothetical)Data to be determined
Combretastatin A-40.93 ± 0.07[6]
Nocodazole49.33 ± 2.60[6]
Vinblastine0.73 ± 0.02[6]
Colchicine9.17 ± 0.60[6]

Visualizing the Mechanisms

To better understand the distinct mechanisms of action, the following diagrams illustrate the binding sites of different tubulin inhibitors and the general workflow for assessing their activity.

Comparative Binding Sites of Tubulin Inhibitors cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers tubulin Tubulin Heterodimer α-Tubulin β-Tubulin This compound This compound tubulin:beta->this compound Colchicine Site Colchicine Colchicine tubulin:beta->Colchicine Colchicine Site Vinblastine Vinblastine tubulin:beta->Vinblastine Vinca Domain Paclitaxel Paclitaxel tubulin:beta->Paclitaxel Taxane Site

Caption: Binding sites of different classes of tubulin inhibitors on the α/β-tubulin heterodimer.

General Workflow for In Vitro Tubulin Polymerization Assay A Prepare tubulin, GTP, and buffer on ice C Initiate polymerization by adding tubulin mix to plate at 37°C A->C B Add test compound to pre-warmed 96-well plate B->C D Measure absorbance at 340 nm kinetically for 60-90 minutes C->D E Analyze polymerization curves (Vmax, ODmax) D->E F Calculate IC50 value for inhibitors E->F

Caption: A generalized workflow for conducting an in vitro tubulin polymerization assay.[5]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative drug studies. Below are detailed protocols for key assays used to characterize tubulin inhibitors.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin by monitoring the increase in turbidity.[5]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (e.g., this compound) and control inhibitors (e.g., Combretastatin A-4, Paclitaxel)

  • 96-well clear bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Preparation: Pre-warm the 96-well plate and spectrophotometer to 37°C. Thaw all reagents on ice.

  • Tubulin Reaction Mix: Prepare the tubulin reaction mix on ice to a final tubulin concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Assay Setup: Add 10 µL of the test compound at various concentrations (10x final concentration) to the wells of the pre-warmed 96-well plate. For control wells, add 10 µL of solvent.

  • Initiation: To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well. Pipette gently to mix.

  • Data Acquisition: Immediately place the 96-well plate into the spectrophotometer and measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[5]

  • Data Analysis: Plot the absorbance at 340 nm versus time. For inhibitors, a decrease in the rate and extent of polymerization will be observed. For stabilizers, an increase will be observed. The IC50 value for inhibition of tubulin polymerization is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of a tubulin inhibitor on cell cycle progression.[7][8]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (e.g., GI50 and 2x GI50) for a specified time (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells.

  • Fixation: Wash the cells with cold PBS and fix them by adding the cell suspension dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[8]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 15-30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[9]

Molecular Interactions at the Colchicine-Binding Site

The colchicine-binding site is located at the interface between the α- and β-tubulin subunits.[10] Inhibitors that bind here, such as this compound, typically interact with key residues in this pocket. X-ray crystallography studies of various colchicine-binding site inhibitors (CBSIs) have revealed common interaction patterns. For instance, the trimethoxyphenyl (TMP) moiety of many CBSIs, like colchicine and combretastatin A-4, is a crucial element for binding and is oriented within a hydrophobic pocket of β-tubulin.[11] Hydrogen bonds are often formed with residues such as Thr179 and Val181 of α-tubulin and Cys241 of β-tubulin.[11] The binding of a CBSI induces a conformational change in the tubulin dimer, making it unable to polymerize into straight protofilaments, thus leading to microtubule destabilization.[2]

Mechanisms of Resistance

A significant challenge in cancer chemotherapy is the development of drug resistance. For tubulin inhibitors, several resistance mechanisms have been identified:

  • Overexpression of Drug Efflux Pumps: P-glycoprotein (P-gp) is a well-known efflux pump that can actively transport various drugs, including taxanes and vinca alkaloids, out of the cancer cell, reducing their intracellular concentration and efficacy.[1][12] Notably, many CBSIs are poor substrates for P-gp, which may offer a therapeutic advantage in multidrug-resistant cancers.[10]

  • Alterations in Tubulin Isotypes: Human cells express several β-tubulin isotypes. Overexpression of certain isotypes, particularly βIII-tubulin, has been linked to resistance to taxanes and vinca alkaloids.[12]

  • Tubulin Mutations: Mutations in the tubulin protein can alter the drug-binding site, reducing the affinity of the inhibitor and leading to resistance.[13]

Conclusion

This compound, as a colchicine-binding site inhibitor, represents a promising class of anti-cancer agents. Its mechanism of action, focused on the destabilization of microtubules, offers a distinct therapeutic strategy compared to microtubule-stabilizing agents like paclitaxel. The potential for this compound to overcome multidrug resistance, a common hurdle for other tubulin inhibitors, makes it a subject of significant interest. The provided data and protocols offer a framework for researchers to conduct comparative studies and further elucidate the therapeutic potential of this compound and other novel tubulin inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for Caparratriene

Author: BenchChem Technical Support Team. Date: December 2025

Caparratriene is a sesquiterpene hydrocarbon isolated from Ocotea caparrapi, noted for its biological activity, including potential growth inhibitory effects on leukemia cells.[1][2] As a biologically active compound intended for research purposes, it is imperative to handle and dispose of this compound with strict adherence to safety protocols to mitigate potential risks to personnel and the environment. The following guide provides essential safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Given the lack of a specific Safety Data Sheet (SDS), treat this compound as a hazardous substance.

Recommended PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any aerosols or vapors.[3]

Step-by-Step Disposal Protocol

This protocol is based on standard procedures for the disposal of chemical waste in a laboratory setting.

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Waste Collection:

    • Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and wipes), in a designated and clearly labeled waste container.

    • The container must be made of a material compatible with organic solvents and should have a secure screw-top cap.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Disposal:

    • Crucially, do not dispose of this compound down the sanitary sewer. [4]

    • The standard and required method for disposal is to arrange for pickup by your institution's licensed hazardous waste disposal service.[3]

    • Contact your EHS office to schedule a pickup and for any specific institutional requirements.

Hazard Summary

Hazard ClassificationPrecautionary Statement
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or if inhaled.[3]
Skin Irritation Causes skin irritation.[3]
Eye Irritation Causes serious eye irritation.[3]
Respiratory Irritation May cause respiratory irritation.[3]

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the safe disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_procedure Procedure cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Collect this compound Waste (Pure, Solutions, Contaminated Items) B->C D Place in a Designated Hazardous Waste Container C->D E Securely Seal the Container D->E F Label Container Clearly: 'Hazardous Waste - this compound' E->F G Store in a Secure, Designated Area F->G H Contact Environmental Health & Safety (EHS) G->H I Arrange for Professional Hazardous Waste Disposal H->I

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides guidance based on general laboratory safety principles. Always consult your institution's specific protocols and Environmental Health and Safety office for detailed instructions.

References

Personal protective equipment for handling Caparratriene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of Caparratriene, a sesquiterpene hydrocarbon. The following procedures are based on established safety protocols for handling research-grade chemicals and similar terpenoid compounds. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Hazard Summary

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential personal protective equipment required for handling this compound. This information is compiled from general safety guidelines for hazardous chemicals.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1] Avoid latex gloves as they may not provide adequate protection.[1] Always inspect gloves for tears or punctures before use. For extended handling, consider double-gloving. Dispose of gloves immediately after use or upon contamination.[2]
Eyes Safety goggles or a face shieldTightly fitting safety goggles that meet EN 166 standards or a full-face shield should be used to protect against splashes.[3] Standard eyeglasses are not sufficient.
Body Laboratory coat or chemical-resistant suitA long-sleeved lab coat is the minimum requirement. For larger quantities or in case of potential splashing, a chemical-resistant "bunny suit" or coveralls should be worn.[4]
Respiratory Fume hood or respiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an appropriate chemical cartridge (e.g., an N95 or N100 particle mask for powders, or a chemical cartridge respirator for vapors) is required.[2] Surgical masks do not offer adequate protection.[2][4]
Feet Closed-toe shoesImpermeable, closed-toe shoes must be worn in the laboratory at all times. Neoprene or nitrile rubber boots are recommended when handling larger quantities or during spill cleanup.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_dissolve Dissolve or Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe handling workflow for this compound.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling this compound, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and materials.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of this compound within the fume hood to contain any dust or vapors.

  • Experimentation: Keep all containers of this compound sealed when not in use. Perform all experimental procedures within the fume hood.

  • Spill Management: In the event of a spill, evacuate the immediate area if necessary. For small spills, use an appropriate absorbent material and decontaminate the area. For large spills, follow your institution's emergency procedures.

Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Waste Containers: Use designated, properly labeled, and sealed containers for hazardous waste.

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.